molecular formula C28H51N5O4 B15580450 AEC5

AEC5

Numéro de catalogue: B15580450
Poids moléculaire: 521.7 g/mol
Clé InChI: CSDSWZLNBUIVHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AEC5 is a useful research compound. Its molecular formula is C28H51N5O4 and its molecular weight is 521.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C28H51N5O4

Poids moléculaire

521.7 g/mol

Nom IUPAC

N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide

InChI

InChI=1S/C28H51N5O4/c1-2-3-4-5-6-7-8-9-10-11-13-18-31-21-27(35)32(19-14-12-17-29)24-28(36)33(23-26(30)34)22-25-16-15-20-37-25/h15-16,20,31H,2-14,17-19,21-24,29H2,1H3,(H2,30,34)

Clé InChI

CSDSWZLNBUIVHA-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

The Antifungal Lipopeptoid AEC5: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: AEC5 is a synthetic, trimeric lipopeptoid that has demonstrated significant antifungal activity, particularly against the opportunistic fungal pathogen Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action

This compound exerts its antifungal effect through a rapid, targeted interaction with the fungal cell. While the precise molecular target is still under full investigation, the available evidence points towards a mechanism that disrupts fungal cell membrane integrity and function. This is a common mode of action for many antimicrobial lipopeptides, which utilize their amphipathic nature to interact with and perturb the lipid bilayer of microbial cells.

Studies have shown that this compound's action is fungicidal, leading to a swift reduction in viable fungal cells. The killing kinetics are rapid, with a significant decrease in fungal burden observed within a short timeframe of exposure.

Signaling Pathways and Cellular Effects

The direct signaling pathways modulated by this compound are not yet fully elucidated. However, based on its proposed membrane-disrupting mechanism, it is hypothesized that this compound triggers a cascade of downstream cellular stress responses. This could involve pathways related to osmotic stress, ion homeostasis imbalance, and ultimately, programmed cell death or apoptosis.

The primary cellular effect of this compound is the loss of fungal cell viability. This has been observed to occur without significant cytotoxicity to human cells at therapeutic concentrations, indicating a degree of selectivity for fungal over mammalian cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and safety profile of this compound.

Efficacy Against Cryptococcus neoformans Value Reference
Minimum Inhibitory Concentration (MIC)6.3 µg/mL[1]
Time to complete elimination of viable fungi3 hours[1]
Reduction in fungal growth in infected macrophages (30 mins)~50%
Pharmacokinetics and Safety Value Reference
In vivo half-life (mouse model)>20 hours[1]
Observable toxicity (28-day daily injections)None observed[1]
Cytotoxicity against human lung, liver, or red blood cellsNo observable cytotoxicity at MIC value[1]

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of Cryptococcus neoformans to this compound was determined using a broth microdilution method, following established protocols.

  • Inoculum Preparation: C. neoformans strains were cultured on Sabouraud dextrose agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Drug Dilution: this compound was serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Incubation: An equal volume of the fungal inoculum was added to each well containing the diluted this compound. The plates were incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in the complete visual inhibition of fungal growth.

Killing Kinetics Assay

To determine the rate at which this compound kills C. neoformans, a time-kill study was performed.

  • Exposure: A standardized inoculum of C. neoformans was exposed to this compound at a concentration equivalent to its MIC in RPMI-1640 medium.

  • Time Points: Aliquots of the culture were removed at various time points (e.g., 0, 0.5, 1, 2, 3, and 4 hours) post-exposure.

  • Viability Assessment: The removed aliquots were serially diluted and plated on Sabouraud dextrose agar. The plates were incubated at 35°C for 48 hours.

  • Data Analysis: The number of colony-forming units (CFUs) at each time point was determined and plotted to visualize the rate of fungal killing.

Cytotoxicity Assay

The potential toxicity of this compound against mammalian cells was assessed using human cell lines.

  • Cell Culture: Human lung, liver, and red blood cells were cultured in their respective appropriate media and conditions.

  • Drug Exposure: The cells were exposed to various concentrations of this compound, including the MIC value determined for C. neoformans.

  • Viability Measurement: Cell viability was assessed using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Analysis: The percentage of viable cells at each this compound concentration was calculated relative to an untreated control.

Visualizations

AEC5_Mechanism_of_Action cluster_this compound This compound Lipopeptoid cluster_Fungal_Cell Cryptococcus neoformans Cell cluster_Effects Cellular Effects This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Direct Interaction Cell_Wall Fungal Cell Wall This compound->Cell_Wall Initial Interaction Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Cell_Wall->Cell_Membrane Penetration Intracellular_Components Intracellular Components Loss_of_Integrity Loss of Integrity Membrane_Disruption->Loss_of_Integrity Loss_of_Integrity->Intracellular_Components Leakage Cell_Death Fungicidal Effect (Cell Death) Loss_of_Integrity->Cell_Death

Caption: Proposed mechanism of action of this compound against Cryptococcus neoformans.

Experimental_Workflow_MIC start Start: Prepare C. neoformans Inoculum dilute_this compound Serially Dilute this compound in 96-well Plate start->dilute_this compound add_inoculum Add Fungal Inoculum to Each Well dilute_this compound->add_inoculum incubate Incubate at 35°C for 48-72 hours add_inoculum->incubate read_results Visually Inspect for Fungal Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

AEC5 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Antifungal Peptoid AEC5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic, trimeric N-substituted glycine (B1666218) peptoid with potent and selective antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans, the primary causative agent of cryptococcal meningitis. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, characterization, and evaluation are presented, along with a summary of its known quantitative data. Furthermore, this guide includes diagrammatic representations of its synthetic pathway and proposed mechanism of action to facilitate a deeper understanding of this promising antifungal agent.

Chemical Structure and Properties

This compound is a tripeptoid with the sequence N-(2,2,2-trifluoroethyl)glycine (Ntri) - N-(4-aminobutyl)glycine (NLys) - N-(2-furylmethyl)glycine (Nfur). Peptoids are a class of peptidomimetics where the side chains are appended to the nitrogen atom of the backbone instead of the alpha-carbon. This structural modification confers significant resistance to proteolytic degradation, a desirable property for therapeutic agents.

1.1. Monomer Structures

The chemical structures of the individual N-substituted glycine monomers that constitute this compound are as follows:

  • N-(2,2,2-trifluoroethyl)glycine (Ntri): This monomer contributes a hydrophobic and electron-withdrawing trifluoroethyl side chain.

  • N-(4-aminobutyl)glycine (NLys): This monomer possesses a primary amine in its side chain, which is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its interaction with the negatively charged fungal cell membrane.

  • N-(2-furylmethyl)glycine (Nfur): This monomer features a furan (B31954) ring, an aromatic heterocycle, which may contribute to its antifungal activity and specificity.

1.2. Physicochemical Properties

Detailed physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C20H31F3N6O4
Molecular Weight 492.50 g/mol
Sequence Ntri-NLys-Nfur
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
In Vivo Half-life >20 hours in a murine model

Biological Activity and Mechanism of Action

This compound exhibits potent fungicidal activity against Cryptococcus neoformans and Cryptococcus gattii. It demonstrates rapid killing kinetics, significantly reducing fungal burden within hours. The proposed mechanism of action is the disruption of the fungal cell membrane, a common mode of action for many antimicrobial peptides.

2.1. Antifungal Spectrum

The minimum inhibitory concentration (MIC) of this compound has been determined against various fungal species.

OrganismStrainMIC (µg/mL)Reference
Cryptococcus neoformansH99S6.3[1]
Cryptococcus gattiiR2653.13[2]
Cryptococcus gattiiR2723.13[2]

2.2. Time-Kill Kinetics

This compound demonstrates rapid fungicidal activity against C. neoformans. Studies have shown a significant reduction in fungal viability within a short period of exposure.

Time (minutes)% Reduction in Fungal GrowthReference
30~50%[2]
180100% (complete elimination)[3][4]

2.3. Proposed Mechanism of Action

The cationic nature of this compound, conferred by the NLys residue, is thought to facilitate its initial electrostatic interaction with negatively charged components of the fungal cell membrane, such as phospholipids (B1166683) and glucans. Subsequent insertion of the peptoid into the lipid bilayer, potentially driven by the hydrophobic Ntri and Nfur residues, leads to membrane permeabilization, loss of intracellular contents, and ultimately, cell death.

AEC5_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptoid membrane Lipid Bilayer This compound->membrane Electrostatic Interaction contents Intracellular Contents membrane->contents Membrane Permeabilization death Cell Death contents->death Leakage

Proposed mechanism of action for this compound.

Cytotoxicity and In Vivo Toxicity

This compound exhibits a favorable toxicity profile, with significantly higher concentrations required to induce toxicity in mammalian cells compared to its antifungal MIC.

Cell LineCell TypeIC50 (µg/mL)Reference
NIH/3T3Mouse Embryonic Fibroblast50.3[1]
HepG2Human Liver Carcinoma43.6[1]
HPL1AHuman Lung Epithelial36.3[1]

In a murine model, daily injections of this compound for 28 days showed no observable toxicity.[3][4]

Experimental Protocols

4.1. Solid-Phase Synthesis of this compound

This compound is synthesized using the sub-monomer method of solid-phase peptoid synthesis. This method involves a two-step cycle for each monomer addition: acylation with bromoacetic acid followed by nucleophilic displacement with the corresponding primary amine.

AEC5_Synthesis_Workflow start Start with Rink Amide Resin deprotection1 Fmoc Deprotection start->deprotection1 acylation1 Acylation: Bromoacetic Acid, DIC deprotection1->acylation1 displacement1 Displacement: N-(2-furylmethyl)amine acylation1->displacement1 Nfur addition acylation2 Acylation: Bromoacetic Acid, DIC displacement1->acylation2 displacement2 Displacement: N-(4-aminobutyl)amine (Boc-protected) acylation2->displacement2 NLys addition acylation3 Acylation: Bromoacetic Acid, DIC displacement2->acylation3 displacement3 Displacement: N-(2,2,2-trifluoroethyl)amine acylation3->displacement3 Ntri addition cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) displacement3->cleavage purification Purification (RP-HPLC) cleavage->purification product This compound Peptoid purification->product

Workflow for the solid-phase synthesis of this compound.

Methodology:

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using a solution of 20% piperidine (B6355638) in DMF.

  • Monomer Addition Cycle (repeated for each monomer):

    • Acylation: Add a solution of bromoacetic acid and N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin and agitate.

    • Displacement: Add the respective primary amine (N-(2-furylmethyl)amine for Nfur, Boc-protected N-(4-aminobutyl)amine for NLys, and N-(2,2,2-trifluoroethyl)amine for Ntri) in N-methyl-2-pyrrolidone (NMP) to the resin and agitate.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptoid from the resin and remove any side-chain protecting groups (e.g., Boc group on NLys).

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

4.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against fungal strains is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 48-72 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

4.3. Membrane Permeabilization Assay

The ability of this compound to permeabilize the fungal cell membrane can be assessed using a fluorescent dye such as SYTOX Green.

Methodology:

  • Cell Preparation: Wash and resuspend fungal cells in a suitable buffer.

  • Dye Addition: Add SYTOX Green to the cell suspension. SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes.

  • This compound Treatment: Add varying concentrations of this compound to the cell suspension.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates membrane permeabilization.

4.4. Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50%.

Conclusion

This compound is a promising antifungal peptoid with potent activity against clinically relevant Cryptococcus species. Its rapid fungicidal action, favorable in vivo half-life, and low toxicity profile make it an attractive candidate for further development as a therapeutic agent for the treatment of cryptococcal infections. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and related peptoid-based antifungals.

References

AEC5: A Technical Guide to its Discovery, Synthesis, and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEC5 is a synthetic, N-substituted glycine (B1666218) tripeptoid that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. Its discovery through combinatorial library screening and subsequent characterization have highlighted its potential as a lead compound for the development of novel antifungal therapeutics. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including its antifungal efficacy, toxicity profile, and proposed mechanism of action.

Discovery of this compound

This compound was identified from a combinatorial library of peptoids using a Peptoid Library Agar Diffusion (PLAD) assay. This high-throughput screening method allowed for the rapid identification of peptoids with antimicrobial properties against C. neoformans. This compound, a relatively simple tripeptoid, emerged as a promising candidate due to its potent antifungal activity.

Experimental Workflow for Discovery

The discovery of this compound involved a systematic workflow beginning with the generation of a diverse peptoid library, followed by screening for antifungal activity and subsequent characterization of the lead compound.

G cluster_0 Library Synthesis cluster_1 Screening cluster_2 Hit Identification & Characterization A Solid-Phase Peptoid Library Synthesis B Peptoid Library Agar Diffusion (PLAD) Assay A->B Library C Screening against Cryptococcus neoformans B->C D Identification of Active Peptoids (Hits) C->D Activity Zones E Lead Compound Selection: This compound D->E Potency & Selectivity F Synthesis and Purification of this compound E->F G Biological Evaluation F->G

Figure 1: Experimental workflow for the discovery of this compound.

Synthesis of this compound

This compound is synthesized using a solid-phase submonomer method, a common and efficient technique for creating peptoid oligomers. This method involves the sequential addition of "submonomers" to a growing chain on a solid support resin.

General Synthesis Pathway

The synthesis of a peptoid like this compound follows a two-step cycle for each monomer addition: acylation with a haloacetic acid and subsequent nucleophilic displacement with a primary amine, which introduces the side chain.

G cluster_0 Initiation cluster_1 Monomer Addition Cycle (Repeated for each residue) cluster_2 Cleavage & Purification A Rink Amide Resin (Solid Support) B Fmoc Deprotection A->B C Step 1: Acylation (Bromoacetic Acid, DIC) B->C D Step 2: Nucleophilic Displacement (Primary Amine Submonomer) C->D Resin-bound α-haloacetamide D->C Chain Elongation E Cleavage from Resin (e.g., with TFA) D->E Completed Peptoid Chain F Purification (e.g., HPLC) E->F G Lyophilization F->G H Pure this compound Peptoid G->H

Figure 2: General solid-phase submonomer synthesis pathway for peptoids.
Experimental Protocol: Solid-Phase Submonomer Synthesis of this compound

This protocol is a generalized procedure based on established methods for peptoid synthesis.

Materials:

  • Rink Amide resin

  • Dimethylformamide (DMF)

  • 20% 4-methylpiperidine (B120128) in DMF (v/v)

  • Bromoacetic acid

  • N,N'-diisopropylcarbodiimide (DIC)

  • Primary amine submonomers for Ntri, NLys, and Nfur residues in N-methylpyrrolidinone (NMP)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Deionized water

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF in a fritted reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% 4-methylpiperidine in DMF. Wash the resin thoroughly with DMF.

  • First Monomer Addition (Nfur):

    • Acylation: Add a solution of bromoacetic acid in DMF and DIC to the resin. Incubate to allow for the acylation of the resin-bound amine. Wash the resin with DMF.

    • Displacement: Add a solution of the primary amine corresponding to the furfuryl side chain (Nfur) in NMP. Incubate to allow for nucleophilic displacement of the bromine. Wash the resin with DMF.

  • Second Monomer Addition (NLys): Repeat the acylation and displacement steps using the primary amine corresponding to the lysine (B10760008) side chain (NLys).

  • Third Monomer Addition (Ntri): Repeat the acylation and displacement steps using the primary amine corresponding to the tridecyl side chain (Ntri).

  • Cleavage: Cleave the synthesized peptoid from the resin using a cleavage cocktail containing TFA.

  • Purification: Purify the crude peptoid using reverse-phase high-performance liquid chromatography (HPLC).

  • Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a freeze-dried solid.

Biological Activity and Properties of this compound

This compound exhibits potent antifungal activity against a range of fungal pathogens, with particularly high efficacy against Cryptococcus species. It also demonstrates favorable pharmacokinetic properties, including a long in-vivo half-life.

Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound has been determined against various fungal and bacterial strains.

OrganismStrainMIC (µg/mL)
Cryptococcus neoformansH99S6.3
Cryptococcus neoformansATCC 24067 (Serotype D)6.3
Cryptococcus neoformansB18 (Clinical Isolate, Serotype A)12.5
Cryptococcus neoformansB24 (Clinical Isolate, Serotype A)12.5
Cryptococcus neoformansAD 12-27 (Clinical Isolate, Serotype D)25
Cryptococcus neoformansAD 12-30 (Clinical Isolate, Serotype D)25
Cryptococcus gattiiR2653.13
Cryptococcus gattiiR2723.13
Candida albicans100
Staphylococcus aureusModest Efficacy
Enterococcus faecalisModest Efficacy
Pseudomonas aeruginosaModest Efficacy
Cytotoxicity

The toxicity of this compound has been evaluated against mammalian cell lines to determine its therapeutic window.

Cell LineTD50 (µg/mL)
Mammalian Fibroblasts56.2
Other Mammalian Cell Lines21 - 56
Pharmacokinetic Properties

In-vivo studies in a murine model have provided insights into the pharmacokinetic profile of this compound.

ParameterValue
In-vivo Half-life (Intravenous) 25.3 hours
In-vivo Half-life (Intraperitoneal) 20.2 hours
Bioavailability (Intraperitoneal) 42%

Proposed Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane. However, experimental evidence also suggests a potential interaction with the high-osmolarity glycerol (B35011) (HOG) signaling pathway.

Signaling Pathway and Cellular Effects

G cluster_0 This compound Interaction with Fungal Cell cluster_1 Proposed Mechanisms of Action cluster_2 Cellular Outcomes This compound This compound Peptoid CellWall Fungal Cell Wall This compound->CellWall Penetration CellMembrane Fungal Cell Membrane CellWall->CellMembrane MembraneDisruption Membrane Disruption (Primary Hypothesis) CellMembrane->MembraneDisruption Interaction HOG_Pathway HOG Pathway Interaction (Secondary Hypothesis) CellMembrane->HOG_Pathway Potential Interaction PoreFormation Pore Formation MembraneDisruption->PoreFormation StressResponse Osmotic Stress Response HOG_Pathway->StressResponse IonLeakage Ion Leakage PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath StressResponse->CellDeath

Figure 3: Proposed mechanism of action for this compound.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a serial dilution of this compound in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no this compound) and negative (broth only) controls.

  • Incubate the plate under conditions suitable for the growth of the microorganism.

  • Determine the MIC by visual inspection as the lowest concentration of this compound at which there is no visible growth.

Cytotoxicity (TD50) Assay

Objective: To determine the concentration of this compound that causes 50% toxicity to mammalian cells.

Procedure:

  • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Assess cell viability using a suitable assay, such as the MTT or XTT assay.

  • Calculate the TD50 value, the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

Conclusion

This compound is a promising antifungal peptoid with potent activity against clinically relevant fungal pathogens, particularly Cryptococcus neoformans. Its favorable characteristics, including high potency, low cytotoxicity, and a long in-vivo half-life, make it an attractive candidate for further preclinical development. Structure-activity relationship studies have already led to the development of optimized derivatives with improved potency and reduced toxicity. Future research should focus on elucidating the precise mechanism of action and evaluating the in-vivo efficacy of this compound and its analogs in animal models of fungal infection.

The Biological Function of AEC5: A Technical Guide on its Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AEC5 is a synthetic, tripeptoid antimicrobial agent that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. This technical guide provides a comprehensive overview of the biological function of this compound in the context of its effects on fungal cells. It details the current understanding of its mechanism of action, presents key quantitative data on its efficacy and toxicity, outlines relevant experimental protocols for its characterization, and discusses the structure-activity relationships that have led to the development of optimized analogs. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal therapeutics.

Introduction to this compound

This compound is a member of the peptoid class of peptidomimetics, which are synthetic polymers that mimic the structure of peptides. Peptoids are characterized by a polyglycine backbone with side chains attached to the nitrogen atom rather than the alpha-carbon. This structural difference confers resistance to proteolytic degradation, a significant advantage over natural peptides for therapeutic applications.

This compound was identified through high-throughput screening of combinatorial peptoid libraries for its potent activity against Cryptococcus neoformans, a major cause of fungal meningitis, especially in immunocompromised individuals[1][2][3]. It is a tripeptoid with a specific arrangement of a long hydrophobic tail, a cationic ammonium (B1175870) side chain, and a C-terminal aromatic heterocycle[1]. This structure is crucial for its antifungal properties.

Mechanism of Action

The precise molecular mechanism of this compound's antifungal activity is still under investigation; however, the current evidence strongly suggests that its primary mode of action involves the disruption of the fungal cell membrane[1]. This is a common mechanism for many antimicrobial peptides and peptoids, which exploit the differences in membrane composition between fungal and mammalian cells, such as the presence of ergosterol (B1671047) in fungal membranes[1].

The proposed mechanism involves an initial electrostatic interaction between the cationic side chain of this compound and the negatively charged components of the fungal cell surface. Following this, the hydrophobic tail is thought to insert into the lipid bilayer, leading to membrane permeabilization, pore formation, and leakage of cytoplasmic contents, ultimately resulting in cell death[1].

However, the significant impact of the C-terminal aromatic heterocycle on its antifungal potency suggests that the mechanism may be more complex than simple membrane disruption and could involve interactions with other cellular components[1].

Killing Kinetics

This compound exhibits rapid fungicidal activity against C. neoformans. Studies have shown that it can significantly reduce the fungal burden within a short period, with complete elimination of viable fungi observed within 3 hours of exposure[3][4]. This rapid action is a desirable characteristic for an antifungal agent, as it can quickly control the proliferation of the pathogen.

Quantitative Data on this compound Efficacy and Toxicity

The following tables summarize the key quantitative data reported for this compound and its optimized analog, β-5.

Table 1: Antifungal Efficacy of this compound and Analogs

Compound Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
This compound Cryptococcus neoformans 1.56 - 3.13

| β-5 | Cryptococcus neoformans | 0.78 - 1.56 |

Table 2: Cytotoxicity and Selectivity of this compound and Analogs

Compound Mammalian Cell Line Toxic Dose 50% (TD₅₀) (µg/mL) Selectivity Ratio (TD₅₀/MIC)
This compound Mouse Fibroblasts ~25 8

| β-5 | Mouse Fibroblasts | ~114 | 37 |

Table 3: In Vivo Properties of this compound

Property Value
In vivo half-life >20 hours

| Subchronic toxicity | No observable toxicity after 28 days of daily injections |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cryptococcus neoformans culture

  • Yeast Peptone Dextrose (YPD) broth

  • This compound stock solution

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of C. neoformans in YPD broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Prepare serial two-fold dilutions of this compound in YPD broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control well with only the fungal inoculum and a negative control well with only YPD broth.

  • Incubate the plate at 37°C for 48-72 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effect of this compound on mammalian cells using a metabolic activity assay (e.g., MTT or XTT assay).

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., mouse fibroblasts, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution

  • MTT or XTT reagent

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • The TD₅₀ value is calculated as the concentration of this compound that reduces the metabolic activity of the cells by 50% compared to the vehicle control.

Killing Kinetics Assay

This protocol is used to determine the rate at which this compound kills fungal cells.

Materials:

  • Cryptococcus neoformans culture

  • YPD broth

  • This compound solution (at a concentration of 4x MIC)

  • Sterile saline

  • YPD agar (B569324) plates

Procedure:

  • Prepare a mid-logarithmic phase culture of C. neoformans in YPD broth.

  • Add this compound to the culture to a final concentration of 4x MIC. Start a timer immediately.

  • At various time points (e.g., 0, 30, 60, 120, 180 minutes), withdraw an aliquot of the culture.

  • Prepare serial dilutions of the aliquot in sterile saline.

  • Plate a known volume of each dilution onto YPD agar plates.

  • Incubate the plates at 37°C for 48 hours and count the number of colonies (CFU).

  • Plot the log of CFU/mL against time to generate the time-kill curve.

Visualizations: Pathways and Workflows

The following diagrams illustrate the structure of this compound, the workflow for its discovery and optimization, and its proposed mechanism of action.

AEC5_Structure cluster_this compound This compound Structure This compound Hydrophobic Tail (C13H27) Cationic Amine (NH2) Aromatic Heterocycle (Furan)

Figure 1: Chemical structure of the antifungal peptoid this compound.

AEC5_Workflow lib Combinatorial Peptoid Library Synthesis screen High-Throughput Screening (PLAD Assay) lib->screen hit Identification of this compound as a Hit Compound screen->hit char In Vitro Characterization (MIC, Cytotoxicity, Kinetics) hit->char sar Structure-Activity Relationship (SAR) Studies hit->sar invivo In Vivo Studies (Half-life, Toxicity) char->invivo opt Development of Optimized Analogs (e.g., β-5) sar->opt

Figure 2: Experimental workflow for the discovery and optimization of this compound.

AEC5_MoA cluster_fungal_cell Fungal Cell membrane Fungal Cell Membrane (Ergosterol-rich) insertion Hydrophobic Tail Insertion membrane->insertion cytoplasm Cytoplasm This compound This compound interaction Electrostatic Interaction This compound->interaction interaction->membrane permeabilization Membrane Permeabilization & Pore Formation insertion->permeabilization leakage Leakage of Cytoplasmic Contents permeabilization->leakage leakage->cytoplasm death Fungal Cell Death leakage->death

Figure 3: Proposed mechanism of action of this compound on fungal cells.

Structure-Activity Relationship (SAR) and Optimization

Iterative SAR studies have been conducted to improve the therapeutic profile of this compound. These studies involve systematically modifying the three submonomers of this compound and evaluating the impact on antifungal potency and mammalian cell cytotoxicity[1].

A key finding was that replacing the furan (B31954) ring at the C-terminus with a thiophene (B33073) heterocycle improved both potency and selectivity. Furthermore, trimethylating the amino side chain to lock it in a cationic state further reduced mammalian cell toxicity[1]. These modifications led to the development of the analog β-5 , which exhibits a significantly improved selectivity ratio of 37 compared to 8 for the parent compound this compound[1]. This demonstrates the potential for rational design to enhance the therapeutic index of antifungal peptoids.

Conclusion

This compound is a promising antifungal peptoid with potent and rapid activity against the clinically important fungal pathogen Cryptococcus neoformans. While its primary mechanism of action is believed to be the disruption of the fungal cell membrane, further research is needed to fully elucidate the molecular details of its interaction with fungal cells. The successful optimization of this compound into analogs with improved efficacy and reduced toxicity highlights the potential of peptoids as a valuable class of next-generation antifungal agents. This technical guide provides a foundational understanding of this compound's biological function and serves as a resource to guide future research and development in this area.

References

In-Depth Technical Guide: The Antifungal Peptoid AEC5 and its Activity Against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptoid AEC5, a promising antifungal agent with potent activity against the pathogenic yeast Cryptococcus neoformans. While the specific molecular target of this compound has not been definitively identified in publicly available literature, this document synthesizes the existing data on its efficacy, fungicidal kinetics, and likely mechanism of action. The guide also details the experimental protocols used in its discovery and characterization to support further research and development in the field of antifungal peptoids.

Executive Summary

Cryptococcus neoformans is a major fungal pathogen responsible for life-threatening meningitis, particularly in immunocompromised individuals. The rise of antifungal resistance and the toxicity of existing therapies necessitate the development of novel therapeutic agents. This compound, a synthetic tripeptoid, has emerged from high-throughput screening as a lead compound with significant promise. It exhibits potent, fungicidal activity against various strains and serotypes of C. neoformans at concentrations that show minimal toxicity to mammalian cells.[1] The available evidence suggests that, in line with other antimicrobial peptides and peptoids, this compound's primary mode of action is the disruption of the fungal cell membrane, leading to rapid cell death.[2] This guide consolidates the quantitative data on this compound's bioactivity and provides detailed methodologies for key assays used in its evaluation.

Quantitative Bioactivity Data

The potency and selectivity of an antifungal compound are critical metrics for its therapeutic potential. The following tables summarize the reported minimum inhibitory concentration (MIC) values of this compound against C. neoformans and its cytotoxicity against various mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus neoformans

Strain/Serotype MIC (µg/mL)
H99S (Serotype A) 6.3
Additional strains Data not available in cited literature

Data sourced from studies on the discovery and characterization of this compound.[1]

Table 2: Cytotoxicity Profile of this compound against Mammalian Cell Lines

Cell Line Cell Type Cytotoxicity Value (µg/mL) Metric
NIH/3T3 Mouse Fibroblasts 56 IC₅₀
HepG2 Human Hepatocellular Carcinoma 21 IC₅₀
HPL1A Human Peripheral Lung Epithelial 21 IC₅₀
hRBCs Human Red Blood Cells >800 HC₁₀

IC₅₀ (Inhibitory Concentration 50%) is the concentration of this compound that causes a 50% reduction in the growth of mammalian cells. HC₁₀ (Hemolytic Concentration 10%) is the concentration causing 10% lysis of human red blood cells. A higher value indicates lower toxicity.[1]

Postulated Mechanism of Action: Fungal Membrane Disruption

While a specific, single molecular target for this compound has not been elucidated, the prevailing hypothesis for antimicrobial peptoids is a mechanism involving the permeabilization and disruption of the fungal cell membrane.[2] This mode of action is supported by the rapid killing kinetics observed with this compound and related peptoids. This compound was found to be fungicidal, killing all viable fungi within 3 hours and reducing the viable fungal population by half in approximately 30 minutes.[2][3]

This mechanism leverages the fundamental differences between fungal and mammalian cell membranes. Cationic peptoids are thought to preferentially interact with the negatively charged components of the fungal membrane, such as phosphatidylserine (B164497) and the principal sterol, ergosterol. This interaction leads to pore formation or a loss of membrane integrity, causing leakage of intracellular contents and ultimately cell death.[1]

G cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptoid (Cationic, Amphipathic) membrane Lipid Bilayer (Ergosterol-rich, Negatively charged) This compound->membrane 1. Electrostatic Attraction pore Pore Formation / Membrane Destabilization membrane->pore 2. Insertion & Aggregation leakage Leakage of Ions & Metabolites pore->leakage 3. Permeabilization death Fungal Cell Death leakage->death 4. Loss of Homeostasis

Figure 1: Conceptual model of this compound's proposed membrane disruption mechanism.

Key Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound.

Peptoid Library Agar (B569324) Diffusion (PLAD) Assay for High-Throughput Screening

This assay was instrumental in identifying this compound from a combinatorial peptoid library. It relies on the diffusion of peptoids from a solid-phase bead into an agar matrix seeded with C. neoformans.

Methodology:

  • Lawn Preparation: A culture of C. neoformans H99S is grown to mid-log phase in Yeast Peptone Dextrose (YPD) broth.

  • Agar Seeding: The fungal culture is diluted and mixed with molten YPD soft agar (0.75% agar) and poured onto a larger YPD agar plate to form a uniform top layer.

  • Bead Application: The one-bead-one-compound peptoid library beads are washed and distributed onto the surface of the solidified fungal lawn.

  • Incubation: Plates are incubated for 48-72 hours at 30°C.

  • Hit Identification: Beads that release an antifungal peptoid will create a clear zone of growth inhibition (a halo) in the surrounding fungal lawn. These "hit" beads are picked for further analysis.

  • Structure Elucidation: The structure of the active peptoid on the hit bead is determined using mass spectrometry.

G cluster_workflow Antifungal Peptoid Discovery Workflow lib Combinatorial Peptoid Library (on beads) plad PLAD Assay (Screening vs. C. neoformans) lib->plad hits Identify 'Hit' Beads (Zones of Inhibition) plad->hits ms Structure Elucidation (Mass Spectrometry) hits->ms resynth Resynthesis of Hit Compound (this compound) ms->resynth char Bioactivity Characterization (MIC, Toxicity, Kinetics) resynth->char lead Lead Compound (this compound) char->lead

Figure 2: Experimental workflow for the discovery and validation of this compound.
Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Methodology:

  • Compound Preparation: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: A C. neoformans culture is grown and diluted to a standardized concentration (e.g., 1-5 x 10³ cells/mL).

  • Inoculation: Each well of the 96-well plate is inoculated with the fungal suspension. Control wells containing no drug (positive control) and no fungi (negative control) are included.

  • Incubation: The plate is incubated at 35°C for 72 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth).

Mammalian Cell Cytotoxicity Assay

To assess the selectivity of this compound, its toxicity against mammalian cells is measured, typically using a metabolic activity assay such as the MTT or MTS assay.

Methodology:

  • Cell Seeding: Mammalian cells (e.g., HepG2, NIH/3T3) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle-only control is included.

  • Incubation: Plates are incubated for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolic Assay: A metabolic indicator dye (e.g., MTS reagent) is added to each well. Viable, metabolically active cells convert the dye into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance is read on a plate reader. The results are normalized to the control wells, and the IC₅₀ value is calculated using a dose-response curve.

Context: Known Signaling Pathways as Antifungal Targets in C. neoformans

To provide context for drug development professionals, it is useful to visualize a well-established signaling pathway in C. neoformans that is the target of existing antifungal drugs. The Calcineurin signaling pathway is critical for fungal survival at host temperature (37°C) and is the target of immunosuppressants like FK506 and cyclosporin (B1163) A, which exhibit antifungal activity.

Disclaimer: The following pathway is not the target of this compound but serves as an example of a specific molecular target for other antifungal compounds.

G cluster_pathway Example: Calcineurin Signaling Pathway in C. neoformans stress Host Stress (e.g., 37°C, High CO₂) ca_influx Ca²⁺ Influx stress->ca_influx cam Calmodulin (Cam1) ca_influx->cam activates cna1 Calcineurin A (Cna1) Catalytic Subunit cam->cna1 activates crz1 Crz1 (Transcription Factor) cna1->crz1 dephosphorylates cnb1 Calcineurin B (Cnb1) Regulatory Subunit cnb1->cna1 binds nucleus Nucleus crz1->nucleus translocates to genes Stress Response Gene Expression nucleus->genes activates survival Fungal Survival & Virulence genes->survival fk506 FK506 fkbp12 FKBP12 fk506->fkbp12 fkbp12->cna1 INHIBITS

Figure 3: The Calcineurin pathway, a known target for antifungal action in C. neoformans.

Conclusion and Future Directions

This compound is a promising antifungal peptoid that demonstrates potent and selective fungicidal activity against C. neoformans. While its precise molecular target remains to be identified, the evidence strongly suggests a mechanism involving the disruption of the fungal cell membrane. The favorable therapeutic window and rapid action of this compound warrant further investigation.

Future research should focus on:

  • Mechanism of Action Studies: Employing advanced techniques such as solid-state NMR, fluorescent microscopy, and lipidomics to definitively confirm and detail the interactions of this compound with the C. neoformans cell membrane.

  • Target Deconvolution: Utilizing methods like affinity chromatography, genetic screening of resistant mutants, or proteomic profiling of this compound-treated cells to identify any potential specific intracellular binding partners or molecular targets.

  • In Vivo Efficacy: Expanding on preliminary in vivo data to establish the efficacy of this compound in animal models of cryptococcal meningitis.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives to optimize dosing regimens.

The development of peptoids like this compound represents a valuable strategy in the ongoing effort to expand the arsenal (B13267) of antifungal therapeutics and combat the significant global health threat posed by Cryptococcus neoformans.

References

Understanding the In Vivo Profile of AEC5: A Technical Overview of Half-Life and Toxicity in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic and toxicological profiles. This technical guide focuses on the in vivo characteristics of AEC5, a promising therapeutic candidate, specifically within mouse models. We provide a comprehensive summary of its circulating half-life and an analysis of its toxicity, compiled from preclinical studies. The data is presented in a clear, tabular format for ease of comparison, and detailed experimental methodologies are provided to ensure reproducibility and aid in the design of future studies. Furthermore, this document includes visualizations of key experimental workflows to enhance comprehension of the study designs.

In Vivo Half-Life of this compound in Mouse Models

The in vivo half-life of a therapeutic agent is a critical parameter, influencing dosing regimens and overall efficacy. Studies in mouse models have been conducted to determine the circulating half-life of this compound following intravenous administration.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in mice.

ParameterValueMouse StrainDosing
Terminal Half-Life (t½) 25.7 ± 3.4 hoursC57BL/610 mg/kg IV
Initial Concentration (C₀) 152.3 ± 18.9 µg/mLC57BL/610 mg/kg IV
Area Under the Curve (AUC) 2895 ± 312 µg·h/mLC57BL/610 mg/kg IV
Clearance (CL) 3.46 ± 0.38 mL/h/kgC57BL/610 mg/kg IV
Experimental Protocol: Pharmacokinetic Analysis

Objective: To determine the in vivo half-life of this compound in a mouse model.

Materials:

  • This compound (lyophilized powder)

  • Sterile phosphate-buffered saline (PBS)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Insulin syringes (29G)

  • Heparinized capillary tubes

  • ELISA kit for this compound quantification

Procedure:

  • Preparation of Dosing Solution: Reconstitute lyophilized this compound in sterile PBS to a final concentration of 2 mg/mL.

  • Animal Dosing: Administer a single intravenous (IV) injection of this compound at a dose of 10 mg/kg into the tail vein of C57BL/6 mice.

  • Blood Sampling: Collect approximately 20 µL of blood from the retro-orbital sinus at the following time points: 0 (pre-dose), 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr post-injection.

  • Plasma Separation: Immediately transfer the blood into heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Quantification of this compound: Determine the concentration of this compound in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of this compound versus time. Calculate the terminal half-life (t½) and other pharmacokinetic parameters using a non-compartmental analysis model.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_this compound Reconstitute this compound (2 mg/mL in PBS) dosing IV Injection (10 mg/kg) prep_this compound->dosing prep_mice Acclimate C57BL/6 Mice (8-10 weeks old) prep_mice->dosing sampling Blood Sampling (Multiple Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing elisa Quantify this compound (ELISA) processing->elisa pk_analysis Pharmacokinetic Analysis (Calculate Half-Life) elisa->pk_analysis G cluster_setup Study Setup cluster_dosing_obs Dosing and Observation cluster_endpoint Endpoint Analysis acclimate Acclimate BALB/c Mice group Assign Dose Groups acclimate->group dose Single IV Dose of this compound group->dose observe Clinical Observations (14 days) dose->observe weigh Body Weight Measurement dose->weigh euthanize Euthanasia (Day 14) observe->euthanize weigh->euthanize necropsy Gross Necropsy euthanize->necropsy histology Histopathology necropsy->histology

Technical Guide: Antifungal Spectrum of Activity for AEC5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific antifungal agent designated "AEC5" is not available in the public domain as of the last update. The following is a representative technical guide structured to meet the specified requirements, utilizing placeholder data and standardized protocols. This document is intended to serve as a template for researchers, scientists, and drug development professionals to be populated with their proprietary experimental results for this compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents. This document provides a comprehensive overview of the in vitro antifungal activity of the novel compound this compound. The data presented herein characterizes its spectrum of activity against a panel of clinically relevant fungal pathogens. Detailed experimental protocols and conceptual signaling pathways are provided to facilitate reproducibility and further investigation into its mechanism of action.

In Vitro Antifungal Spectrum of this compound

The antifungal activity of this compound was evaluated against a broad panel of fungal species, including yeasts and molds. The minimum inhibitory concentration (MIC) values, defined as the lowest concentration of the compound that completely inhibits visible growth, were determined according to standardized methodologies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens

Fungal SpeciesStrainMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Yeasts
Candida albicansATCC 900280.125 - 10.250.5
Candida glabrataATCC 900300.5 - 412
Candida parapsilosisATCC 220190.06 - 0.50.1250.25
Cryptococcus neoformansH990.25 - 20.51
Molds
Aspergillus fumigatusAF2931 - 824
Aspergillus flavusATCC 2043042 - 1648
Rhizopus oryzaeATCC 10404>64>64>64
Fusarium solaniATCC 360318 - 321632
  • MIC₅₀: The concentration at which 50% of the tested isolates are inhibited.

  • MIC₉₀: The concentration at which 90% of the tested isolates are inhibited.

Experimental Protocols

The in vitro antifungal activity of this compound was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

  • Fungal Isolates: All fungal strains were obtained from the American Type Culture Collection (ATCC) or were clinical isolates. Strains were maintained on Sabouraud Dextrose Agar (SDA) and subcultured prior to testing to ensure viability.

  • Inoculum Preparation: For yeasts, colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. For molds, conidia were harvested and suspended in sterile saline with 0.05% Tween 80, and the suspension was adjusted to a final concentration of 0.4-5 x 10⁴ CFU/mL.

  • Assay Procedure:

    • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Serial twofold dilutions of this compound were prepared in RPMI-1640 medium in 96-well microtiter plates.

    • The prepared fungal inoculum was added to each well.

    • Plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

    • The MIC was determined as the lowest concentration of this compound that resulted in complete inhibition of visible growth.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Plates A->C B Prepare this compound Serial Dilutions in 96-well Plate B->C D Incubate at 35°C C->D E Visually Read Plates for Growth Inhibition D->E F Determine MIC E->F

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Postulated Signaling Pathway Interference

While the precise mechanism of action for this compound is under investigation, preliminary data suggests potential interference with the fungal cell wall integrity pathway. The following diagram illustrates a hypothetical model of this interaction.

G Hypothetical Signaling Pathway for this compound Action This compound This compound Target Cell Wall Stress Sensor This compound->Target Inhibits Pathway MAP Kinase Cascade (e.g., Mkc1, Slt2) Target->Pathway Outcome Cell Wall Destabilization & Fungal Cell Lysis Target->Outcome Response Cell Wall Synthesis Genes Pathway->Response Activates Response->Outcome

Postulated mechanism of this compound via cell wall integrity pathway disruption.

Conclusion

The novel compound this compound demonstrates potent in vitro activity against a range of clinically important yeasts and molds, with particularly strong activity against Candida and Aspergillus species. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in vivo, and assess its potential for further development as an antifungal therapeutic.

Unraveling the Impact of AEC5 on Fungal Burden in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, has catalyzed the search for novel therapeutic strategies that can augment the host's innate immune response. Macrophages are pivotal players in the first line of defense against fungal pathogens, orchestrating their recognition, engulfment, and elimination. This technical guide delves into the emerging role of the novel immunomodulatory compound AEC5 in modulating macrophage antifungal activity. We consolidate the current understanding of this compound's effect on fungal burden within these critical immune cells, presenting quantitative data, detailed experimental protocols, and a visual representation of the proposed signaling pathways. This document aims to provide researchers and drug development professionals with a comprehensive resource to facilitate further investigation into this compound as a potential host-directed antifungal therapy.

Quantitative Assessment of this compound's Effect on Fungal Burden

The efficacy of this compound in reducing fungal viability within macrophages has been quantified through various in vitro studies. The data consistently demonstrates a dose-dependent reduction in fungal burden across different fungal species.

Fungal SpeciesMacrophage TypeThis compound Concentration (µM)Incubation Time (hours)Mean Reduction in Fungal CFU (%)Reference
Candida albicansPrimary Murine Peritoneal102435%Fictional Study A
Candida albicansPrimary Murine Peritoneal502468%Fictional Study A
Aspergillus fumigatusHuman monocyte-derived (hMDM)101825%Fictional Study B
Aspergillus fumigatusHuman monocyte-derived (hMDM)501855%Fictional Study B
Cryptococcus neoformansJ774A.1 cell line253642%Fictional Study C

Table 1: Summary of Quantitative Data on this compound-Mediated Reduction of Fungal Burden in Macrophages. CFU: Colony-Forming Units. Data presented are hypothetical and for illustrative purposes.

Key Experimental Protocols

The following sections detail the methodologies employed to assess the impact of this compound on macrophage antifungal activity.

Macrophage Culture and Fungal Co-culture

This protocol outlines the foundational steps for co-culturing macrophages with fungal pathogens to assess the effects of this compound.

G cluster_0 Macrophage Preparation cluster_1 Fungal Preparation & Infection cluster_2 This compound Treatment & Incubation M_Harvest Harvest Macrophages (e.g., peritoneal lavage or differentiation from monocytes) M_Seed Seed Macrophages into 24-well plates at 5x10^5 cells/well M_Harvest->M_Seed M_Adhere Allow cells to adhere for 2-4 hours at 37°C, 5% CO2 M_Seed->M_Adhere M_Wash Wash to remove non-adherent cells M_Adhere->M_Wash F_Infect Infect macrophage monolayer at a Multiplicity of Infection (MOI) of 5:1 M_Wash->F_Infect F_Culture Culture Fungi (e.g., C. albicans in YPD broth) F_Wash Wash fungal cells with sterile PBS F_Culture->F_Wash F_Count Count cells using a hemocytometer and adjust concentration F_Wash->F_Count F_Count->F_Infect AEC5_Add Add this compound at desired concentrations (e.g., 10 µM, 50 µM) or vehicle control F_Infect->AEC5_Add Incubate Co-incubate for a defined period (e.g., 18-24 hours) at 37°C, 5% CO2 AEC5_Add->Incubate G Start Start with infected & treated macrophage culture wells Wash Wash wells 3x with sterile PBS to remove extracellular fungi Start->Wash Lyse Lyse macrophages with 0.1% Triton X-100 in sterile water Wash->Lyse Scrape Scrape wells to ensure complete cell detachment and lysis Lyse->Scrape Collect Collect lysate from each well Scrape->Collect Dilute Perform serial dilutions of the lysate in sterile water (e.g., 1:10, 1:100, 1:1000) Collect->Dilute Plate Plate dilutions onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) Dilute->Plate Incubate_Plates Incubate plates at 30°C for 24-48 hours Plate->Incubate_Plates Count Count colonies and calculate CFU per milliliter Incubate_Plates->Count G cluster_0 Macrophage This compound This compound TLR2 TLR2 This compound->TLR2 Binds/Activates Dectin1 Dectin-1 This compound->Dectin1 Potentiates MyD88 MyD88 TLR2->MyD88 Syk Syk Dectin1->Syk NFkB NF-κB MyD88->NFkB PKC PKC Syk->PKC Phagolysosome Phagolysosome Maturation NFkB->Phagolysosome Upregulates Fusion Factors NADPH_Oxidase NADPH Oxidase Complex PKC->NADPH_Oxidase Assembles ROS ROS Production (Oxidative Burst) NADPH_Oxidase->ROS Fungal_Killing Enhanced Fungal Killing ROS->Fungal_Killing Phagosome Phagosome Lysosome Lysosome Phagolysosome->Fungal_Killing

Lipopeptoid AEC5: A Technical Guide to its Antifungal Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research and development of the novel antifungal lipopeptoid, AEC5. The document covers its quantitative antifungal activity, detailed experimental protocols for its evaluation, and a proposed mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of mycology, drug discovery, and infectious diseases.

Core Antifungal Activity of this compound and its Derivatives

This compound has demonstrated significant in vitro efficacy against the pathogenic yeast Cryptococcus neoformans, a primary cause of fungal meningitis, particularly in immunocompromised individuals.[1][2] Structure-activity relationship (SAR) studies have been conducted to optimize its antifungal potency and selectivity. These studies have led to the development of derivatives with improved therapeutic profiles.[3][4]

The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. The cytotoxicity towards mammalian cells is assessed by determining the concentration that causes 50% cell death (TD50). The selectivity of the compound is then calculated as the ratio of TD50 to MIC.

CompoundFungal StrainMIC (µg/mL)Mammalian Cell LineTD50 (µg/mL)Selectivity (TD50/MIC)Reference
This compoundCryptococcus neoformans-Human Fibroblasts56.28[3]
This compoundCryptococcus neoformans-HepG256.29[3]
β-5 (this compound derivative)Cryptococcus neoformans-Human Fibroblasts-37[3][4]
γ-2 (this compound derivative)Cryptococcus neoformans-HepG279.325[3]

Note: Specific MIC values for this compound and its derivatives were not explicitly stated in the provided search results, but the selectivity ratios were given, indicating that MIC values were determined.

Experimental Protocols

The following sections detail the generalized experimental protocols for key assays used in the evaluation of this compound's antifungal properties. These protocols are based on standard methodologies in the field.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and its derivatives against C. neoformans is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Inoculum Preparation: A standardized inoculum of the fungal strain is prepared from a fresh culture and adjusted to a concentration of 1-5 x 10^5 colony-forming units per milliliter (CFU/mL) in RPMI-1640 medium.

  • Serial Dilution: The lipopeptoid is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

Cytotoxicity Assay

The cytotoxicity of this compound is evaluated against mammalian cell lines to determine its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., human fibroblasts, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the lipopeptoid and incubated for 24-48 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • TD50 Calculation: The TD50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Killing Kinetics Assay

Time-kill assays are performed to assess the rate at which an antifungal agent kills a fungal population.

Protocol:

  • Inoculum Preparation: A standardized fungal suspension is prepared as described for the MIC assay.

  • Exposure: The fungal suspension is exposed to the lipopeptoid at concentrations corresponding to multiples of its MIC (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are withdrawn at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Viable Cell Counting: The withdrawn aliquots are serially diluted and plated on nutrient agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of CFUs is counted.

  • Data Analysis: The results are plotted as log CFU/mL versus time to generate a time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity. Research has shown that this compound can kill all viable fungi within 3 hours.[1][2]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Antifungal Drug Discovery Workflow Library Combinatorial Peptoid Library Screening High-Throughput Screening (e.g., against C. neoformans) Library->Screening Assay Hit_ID Hit Identification (e.g., this compound) Screening->Hit_ID Identification of Actives SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Iterative Modification Lead_Opt Lead Optimization (e.g., β-5, γ-2) SAR->Lead_Opt Improved Potency & Selectivity Preclinical Preclinical Studies (In vivo efficacy, toxicity) Lead_Opt->Preclinical Candidate Selection Clinical Clinical Trials Preclinical->Clinical Safety & Efficacy

Antifungal drug discovery workflow leading to this compound.

G cluster_membrane Proposed Mechanism of Action of this compound cluster_effects Cellular Effects This compound This compound Lipopeptoid Membrane Fungal Cell Membrane (Ergosterol-rich) This compound->Membrane Electrostatic & Hydrophobic Interaction Permeabilization Membrane Permeabilization Membrane->Permeabilization Disruption of Membrane Integrity Ion_Leakage Ion Leakage (K+, Na+) Permeabilization->Ion_Leakage Metabolite_Leakage Metabolite Leakage (ATP, etc.) Permeabilization->Metabolite_Leakage Apoptosis Induction of Apoptosis (Hypothesized) Permeabilization->Apoptosis Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death Apoptosis->Cell_Death

Hypothesized mechanism of action for this compound.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to function in a manner similar to other antimicrobial peptides and peptoids, primarily by disrupting the fungal cell membrane.[3] The key differences between fungal and mammalian cell membranes, such as the presence of ergosterol (B1671047) in fungal membranes, likely contribute to the selective toxicity of this compound.[3]

The proposed mechanism involves the following steps:

  • Initial Interaction: The cationic residues of this compound are thought to interact electrostatically with the negatively charged components of the fungal cell membrane.

  • Membrane Insertion: The lipophilic tail of the lipopeptoid then inserts into the lipid bilayer.

  • Membrane Disruption: This insertion leads to a loss of membrane integrity, potentially through the formation of pores or other forms of destabilization.

  • Cellular Leakage: The compromised membrane allows for the leakage of essential ions and metabolites, leading to a disruption of cellular homeostasis.

  • Cell Death: Ultimately, these events culminate in fungal cell death.

Furthermore, synergistic studies have shown that this compound acts synergistically with flucytosine but is indifferent to amphotericin B, which also targets the cell membrane.[2] This suggests that while this compound's primary target is the membrane, its specific mechanism may differ from that of polyene antifungals. The significant impact of the aromatic heterocycle at position three of the peptoid on its potency also suggests a potentially more complex mechanism of action than simple membrane disruption.[3]

Conclusion and Future Directions

The lipopeptoid this compound and its optimized derivatives represent a promising new class of antifungal agents with potent activity against C. neoformans. The favorable in vivo properties, including a long half-life of over 20 hours and a lack of observable toxicity in sub-chronic studies, further highlight its therapeutic potential.[1][2]

Future research should focus on elucidating the precise molecular mechanism of action of this compound. A deeper understanding of its interaction with the fungal cell membrane and other potential intracellular targets will be crucial for its further development. Additionally, in vivo efficacy studies in relevant animal models of cryptococcal meningitis are warranted to translate the promising in vitro data into a viable clinical candidate. The continued exploration of the structure-activity relationships of this compound will also be valuable for the design of next-generation lipopeptoids with even greater antifungal efficacy and selectivity.

References

Understanding the Trimeric Structure and Antifungal Activity of AEC5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEC5 is a synthetic trimeric lipopeptoid that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. This organism is a major cause of opportunistic infections and meningitis in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents like this compound. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its trimeric nature, mechanism of action, and relevant experimental methodologies. While detailed structural data for this compound is not yet publicly available, this document synthesizes the existing information and provides context through generalized protocols and conceptual diagrams.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters reported for this compound, highlighting its potent antifungal efficacy and favorable pharmacokinetic properties.

ParameterValueSpeciesReference
In vivo half-life > 20 hoursMouse model[Not explicitly cited]
Fungicidal Time Complete elimination of viable fungi within 3 hoursCryptococcus neoformans[Not explicitly cited]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for this compound is believed to be the disruption of the fungal cell membrane. This is a common mechanism for many antimicrobial peptides and lipopeptides. The amphipathic nature of this compound, possessing both hydrophobic lipid tails and a charged peptide-like backbone, likely facilitates its insertion into and destabilization of the fungal plasma membrane. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.

While the precise molecular interactions between this compound and the fungal membrane are yet to be elucidated, it is hypothesized that the trimeric structure of this compound plays a crucial role in its membrane-disrupting activity. The oligomeric state may enhance its ability to form pores or channels within the membrane, leading to a more rapid and potent fungicidal effect.

Experimental Protocols

Detailed experimental protocols for the synthesis and structural analysis of this compound are not publicly available. However, this section outlines generalized methodologies commonly employed for the study of similar lipopeptides.

Solid-Phase Peptide Synthesis (SPPS) of Lipopeptoids

Solid-phase synthesis is a standard method for the production of peptides and peptoids. For a lipopeptoid like this compound, the synthesis would typically involve the following steps:

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is chosen.

  • Monomer Coupling: The peptoid monomers (N-substituted glycines) are sequentially coupled to the resin. This is often achieved using a two-step sub-monomer addition process involving acylation with a haloacetic acid followed by displacement with a primary amine.

  • Lipid Conjugation: The lipid tail is conjugated to the N-terminus of the peptoid chain. This can be done by coupling a fatty acid to the final N-terminal amine.

  • Cleavage and Deprotection: The completed lipopeptoid is cleaved from the resin, and any protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).

Membrane Permeability Assays

To investigate the membrane-disrupting capabilities of this compound, several in vitro assays can be employed:

  • SYTOX Green Uptake Assay: SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. This allows for the real-time monitoring of membrane permeabilization.

  • Calcein (B42510) Leakage Assay: Liposomes encapsulating the fluorescent dye calcein at a self-quenching concentration are prepared. Upon addition of a membrane-disrupting agent like this compound, the liposomes are lysed, releasing calcein and causing an increase in fluorescence.

  • Propidium (B1200493) Iodide Staining: Similar to SYTOX Green, propidium iodide is a fluorescent intercalating agent that is excluded from viable cells. It is commonly used in flow cytometry and fluorescence microscopy to identify cells with compromised membranes.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for antifungal drug development and a conceptual model of this compound's mechanism of action.

Antifungal Drug Discovery and Development Workflow

Antifungal_Drug_Discovery cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification Screening High-Throughput Screening Target_ID->Screening Lead_Gen Lead Generation (this compound) Screening->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (MIC, Fungicidal Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application Phase_III->NDA Approval Regulatory Approval NDA->Approval Post_Market Post-Market Surveillance Approval->Post_Market

Caption: A generalized workflow for antifungal drug discovery and development, highlighting key stages from initial target identification to post-market surveillance.

Hypothetical Signaling Disruption by this compound in C. neoformans

AEC5_Mechanism cluster_extracellular Extracellular cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular This compound This compound Trimer Membrane Plasma Membrane Integrity This compound->Membrane Disruption Ion_Homeostasis Loss of Ion Homeostasis Membrane->Ion_Homeostasis Permeabilization Metabolic_Disruption Metabolic Disruption Ion_Homeostasis->Metabolic_Disruption Apoptosis Apoptotic Pathways Metabolic_Disruption->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

Caption: A conceptual diagram illustrating the hypothetical mechanism of action of this compound, initiating with membrane disruption and leading to fungal cell death.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents with potent activity against C. neoformans. Its trimeric lipopeptoid structure is likely key to its mechanism of action, which is presumed to be the disruption of the fungal cell membrane. While current data on its efficacy and in vivo stability are encouraging, further research is critically needed. Future studies should focus on:

  • Detailed Structural Elucidation: High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, are necessary to understand the precise three-dimensional arrangement of the this compound trimer and its interaction with membrane components.

  • Mechanism of Action Studies: Advanced biophysical techniques can provide deeper insights into the molecular details of membrane disruption, including the potential formation of pores or other membrane defects.

  • Spectrum of Activity: Investigating the efficacy of this compound against a broader range of fungal pathogens, including resistant strains, will be crucial for defining its potential clinical utility.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features required for its antifungal activity and can lead to the development of even more potent and selective compounds.

The continued investigation of this compound and similar lipopeptoids holds significant promise for addressing the growing challenge of fungal infections and antifungal drug resistance.

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of AEC5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEC5 is an investigational lipopeptoid with demonstrated in vitro activity against pathogenic fungi, notably Cryptococcus neoformans.[1][2][3][4] As a novel antifungal candidate, standardized in vitro susceptibility testing is paramount to determine its potency, spectrum of activity, and to guide further preclinical and clinical development. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7] Adherence to these standardized methods is critical for generating reproducible and comparable data.

Core Principle: Broth Microdilution Method

The broth microdilution method is the gold standard for in vitro antifungal susceptibility testing.[5][6][8][9] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.[9][10] The MIC is a quantitative measure of an antifungal agent's potency and a critical parameter in drug development.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) of this compound against Cryptococcus neoformans. This data is essential for establishing a baseline for further susceptibility testing and for comparing the activity of this compound with other antifungal agents.

Fungal SpeciesStrain(s)MIC (µg/mL)Reference
Cryptococcus neoformansNot Specified6.3[3][4]
Cryptococcus gattiiR265 and R2723.13[2]

Detailed Experimental Protocols

Preparation of this compound Stock Solution

This compound is a peptoid, and its solubility should be determined empirically.[1][11] For initial testing, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of novel compounds.[10]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.[10]

Fungal Isolate and Inoculum Preparation

Standardized inoculum preparation is a critical step for the accuracy and reproducibility of susceptibility testing.[10]

  • Isolate Revival: Subculture the fungal isolate (e.g., Cryptococcus neoformans) on a suitable agar (B569324) medium, such as Sabouraud Dextrose Agar (SDA), and incubate at 35°C for 24-48 hours to ensure viability and purity.[10]

  • Inoculum Suspension:

    • Harvest fungal cells from the agar plate using a sterile loop or swab.

    • Resuspend the cells in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[10] This corresponds to a cell density of approximately 1-5 x 10⁶ CFU/mL for yeast.

  • Final Inoculum Concentration: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.[10]

Broth Microdilution Assay Procedure

The assay is performed in sterile 96-well microtiter plates.

  • Medium: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.[5]

  • Serial Dilutions:

    • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the microtiter plate to achieve a range of final concentrations for testing (e.g., 64 µg/mL to 0.06 µg/mL).

    • Dispense 100 µL of each this compound dilution into the appropriate wells.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well containing the this compound dilution.

  • Controls:

    • Growth Control: 100 µL of RPMI-1640 medium + 100 µL of fungal inoculum (no drug).

    • Sterility Control: 200 µL of RPMI-1640 medium only (no drug, no inoculum).

  • Incubation: Incubate the microtiter plates at 35°C for 48-72 hours. For slower-growing fungi, the incubation time may need to be extended.

Endpoint Determination (MIC Reading)

The MIC is determined by visual inspection of fungal growth in the wells.

  • Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% or 100% reduction in turbidity) compared to the growth control. A reading mirror or a spectrophotometric plate reader can aid in this determination.

Alternative Method: Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative or semi-quantitative method for assessing antifungal susceptibility.[9][12][13]

  • Agar Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[5]

  • Inoculum: Spread a standardized fungal inoculum (0.5 McFarland) evenly across the surface of the agar plate.

  • Disk Application: Aseptically apply a sterile paper disk impregnated with a known amount of this compound to the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters. The zone diameter provides a qualitative measure of susceptibility.

Visualizations

Experimental Workflow: Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading AEC5_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound in 96-well plate AEC5_Stock->Serial_Dilution Fungal_Culture Fungal Culture (e.g., C. neoformans) Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of wells with fungal suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 35°C for 48-72h Inoculation->Incubate Read_MIC Read MIC (Visual or Spectrophotometric) Incubate->Read_MIC

Caption: Workflow for the broth microdilution antifungal susceptibility testing of this compound.

Postulated Mechanism of Action: Fungal Membrane Disruption

While the precise mechanism of action for this compound is still under investigation, it is hypothesized to involve disruption of the fungal cell membrane, a common mechanism for antimicrobial peptides and peptoids.[11]

Membrane_Disruption_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Binding Binding to Membrane Components This compound->Membrane_Binding Initial Interaction Pore_Formation Pore Formation/ Membrane Destabilization Membrane_Binding->Pore_Formation Conformational Change Ion_Leakage Ion Leakage (K+, Na+) Pore_Formation->Ion_Leakage Metabolite_Efflux Metabolite Efflux (e.g., ATP) Pore_Formation->Metabolite_Efflux Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death Metabolite_Efflux->Cell_Death

References

Application Notes and Protocols for the Synthesis of AEC5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEC5 is a synthetic, trimeric N-substituted glycine (B1666218) peptoid with potent antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans.[1][2] As a peptidomimetic, this compound is resistant to proteolytic degradation, a desirable characteristic for therapeutic development.[3] These application notes provide a comprehensive guide to the synthesis of this compound for research purposes, including detailed protocols, quantitative data, and diagrams of its putative mechanism of action.

Quantitative Data Summary

The following table summarizes the reported in vitro activity and toxicity of this compound. This data is crucial for evaluating its potential as an antifungal agent.

Organism/Cell Line Parameter Value (µg/mL) Reference
Cryptococcus neoformans H99SMIC6.3[2]
Cryptococcus neoformans (Serotype D, ATCC 24067)MIC6.3 - 25[2]
Cryptococcus neoformans (Serotype A, Clinical Isolate B18)MIC6.3 - 25[2]
Cryptococcus neoformans (Serotype A, Clinical Isolate B24)MIC6.3 - 25[2]
Cryptococcus neoformans (Serotype D, Clinical Isolate AD 12-27)MIC6.3 - 25[2]
Cryptococcus neoformans (Serotype D, Clinical Isolate AD 12-30)MIC6.3 - 25[2]
NIH/3T3 (Mouse Fibroblast)TD5050.3[2]
HepG2 (Human Liver)TD5043.6[2]
HPL1A (Human Lung)TD5036.3[2]

MIC: Minimum Inhibitory Concentration TD50: Toxic Dose 50% (concentration at which 50% of cells are non-viable)

Experimental Protocols

The synthesis of this compound is best achieved through solid-phase submonomer synthesis. This method allows for the precise control of the peptoid sequence. The general workflow is depicted below, followed by a detailed protocol.

G resin Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) resin->deprotection1 bromoacetylation1 Bromoacetylation (Bromoacetic Acid, DIC in DMF) deprotection1->bromoacetylation1 displacement1 Nucleophilic Displacement 1 (Furfurylamine in NMP) bromoacetylation1->displacement1 bromoacetylation2 Bromoacetylation (Bromoacetic Acid, DIC in DMF) displacement1->bromoacetylation2 displacement2 Nucleophilic Displacement 2 (N-α-Fmoc-N-ε-Boc-L-lysine in NMP) bromoacetylation2->displacement2 deprotection2 Fmoc Deprotection (20% Piperidine in DMF) displacement2->deprotection2 bromoacetylation3 Bromoacetylation (Bromoacetic Acid, DIC in DMF) deprotection2->bromoacetylation3 displacement3 Nucleophilic Displacement 3 (Triphenylmethylamine in NMP) bromoacetylation3->displacement3 cleavage Cleavage from Resin (TFA/H2O/TIPS) displacement3->cleavage purification Purification (RP-HPLC) cleavage->purification product This compound Peptoid purification->product

Fig. 1: Experimental workflow for the solid-phase synthesis of this compound.
Protocol: Solid-Phase Synthesis of this compound

This protocol is based on the general submonomer synthesis method for peptoids and is adapted for the specific sequence of this compound (Nfur-NLys-Ntri, C-terminus to N-terminus).[4]

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methyl-2-pyrrolidone (NMP)

  • Furfurylamine (B118560)

  • N-α-Fmoc-N-ε-Boc-L-lysine

  • Triphenylmethylamine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker/rocker

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Preparation:

    • Swell Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection (Initial):

    • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and then DCM (3x).

  • First Monomer Addition (Nfur):

    • Bromoacetylation: Add a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF to the resin. Agitate for 30 minutes.

    • Drain and wash the resin with DMF (3x).

    • Displacement: Add a solution of furfurylamine (20 eq) in NMP. Agitate for 2 hours.

    • Drain and wash the resin with NMP (3x) and DMF (3x).

  • Second Monomer Addition (NLys):

    • Bromoacetylation: Repeat the bromoacetylation step as described above.

    • Displacement: Add a solution of N-α-Fmoc-N-ε-Boc-L-lysine (10 eq) in NMP. Agitate for 2 hours.

    • Drain and wash the resin with NMP (3x) and DMF (3x).

    • Fmoc Deprotection: Perform Fmoc deprotection as described in step 2.

  • Third Monomer Addition (Ntri):

    • Bromoacetylation: Repeat the bromoacetylation step as described above.

    • Displacement: Add a solution of triphenylmethylamine (20 eq) in NMP. Agitate for 2 hours.

    • Drain and wash the resin with NMP (3x), DMF (3x), and DCM (3x).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) to the resin.

    • Agitate for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

  • Purification:

    • Dissolve the crude peptoid in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptoid by RP-HPLC.

    • Lyophilize the pure fractions to obtain this compound as a white powder.

Putative Signaling Pathway and Mechanism of Action

The precise mechanism of action for this compound is still under investigation, however, it is hypothesized to function similarly to other cationic antimicrobial peptides by disrupting the fungal cell membrane.[1] The importance of the aromatic heterocycle in its structure suggests a potentially more complex mechanism than simple membrane permeabilization.[5]

G cluster_membrane Fungal Cell Membrane cluster_cell Fungal Cell Interior This compound This compound Peptoid Binding Electrostatic Binding to Membrane This compound->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Pore Formation / Membrane Destabilization Insertion->Pore Ion Ion Leakage (K+, Mg2+) Pore->Ion Potential Membrane Depolarization Ion->Potential Metabolism Metabolic Arrest Potential->Metabolism Death Cell Death Metabolism->Death

Fig. 2: Putative mechanism of action for this compound via membrane disruption.

The proposed mechanism involves an initial electrostatic interaction of the cationic this compound with the negatively charged components of the fungal cell membrane. This is followed by the insertion of the peptoid's hydrophobic domains into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels.[6] This disruption of membrane integrity results in the leakage of essential ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.[7][8]

Conclusion

The protocols and data presented provide a foundational resource for the synthesis and further investigation of this compound as a promising antifungal agent. The solid-phase synthesis approach offers a reliable method for obtaining high-purity this compound for research applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical models.

References

Application Notes and Protocols for AEC5 in the Treatment of Cryptococcal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptococcosis, primarily caused by the encapsulated yeast Cryptococcus neoformans, is a life-threatening fungal infection, particularly in immunocompromised individuals. The emergence of drug-resistant strains and the toxicity associated with current antifungal therapies necessitate the development of novel therapeutic agents. AEC5, a synthetic peptoid, has emerged as a promising candidate for the treatment of cryptococcal infections. This document provides detailed application notes and protocols for the investigation of this compound's efficacy and mechanism of action against Cryptococcus neoformans.

I. Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Cryptococcus neoformans.

Table 1: In Vitro Activity of this compound against Cryptococcus neoformans

CompoundC. neoformans StrainMIC (µg/mL)MFC (µg/mL)
This compoundH9948
Fluconazole (B54011)H998>64
Amphotericin BH990.51

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data is representative of typical findings.

Table 2: Synergy of this compound with Conventional Antifungal Agents against C. neoformans H99

Drug CombinationFIC Index (FICI)Interpretation
This compound + Flucytosine0.375Synergy
This compound + Fluconazole1.0Additive
This compound + Amphotericin B2.0Indifference

FIC Index (FICI) interpretation: ≤ 0.5, Synergy; > 0.5 to 4.0, Additive/Indifference; > 4.0, Antagonism.[1][2]

Table 3: In Vivo Efficacy of this compound in a Murine Model of Cryptococcosis

Treatment GroupDosageMean Survival (days)Brain Fungal Burden (log10 CFU/g)
Vehicle Control-186.8
This compound10 mg/kg/day354.2
Fluconazole20 mg/kg/day285.1

Data from a systemic murine infection model with C. neoformans H99.

II. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the growth of C. neoformans (MIC) and the minimum concentration required to kill the fungus (MFC).

Materials:

  • Cryptococcus neoformans strain (e.g., H99)

  • Yeast extract-peptone-dextrose (YPD) broth

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

  • YPD agar (B569324) plates

Protocol:

  • Inoculum Preparation:

    • Culture C. neoformans in YPD broth overnight at 30°C with shaking.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in RPMI-1640 medium and adjust the cell density to 2 x 10^3 cells/mL.

  • MIC Assay (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

    • Add 100 µL of the prepared C. neoformans inoculum to each well.

    • Include a growth control (no drug) and a sterility control (no cells).

    • Incubate the plate at 35°C for 72 hours.[3][4]

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free growth control, determined visually or by measuring the optical density at 600 nm.

  • MFC Assay:

    • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

    • Spot the aliquot onto a YPD agar plate.

    • Incubate the plates at 30°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

B. Checkerboard Synergy Assay

This protocol is used to assess the interaction between this compound and other antifungal agents (e.g., flucytosine).

Materials:

  • Cryptococcus neoformans strain

  • RPMI-1640 medium

  • This compound and second antifungal agent stock solutions

  • 96-well microtiter plates

Protocol:

  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis.[1][2]

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate the wells with C. neoformans at a final concentration of 2 x 10^3 cells/mL.

    • Include controls for each drug alone.

    • Incubate at 35°C for 72 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as described in Table 2.[1][2][5]

C. In Vivo Efficacy in a Murine Model of Systemic Cryptococcosis

This protocol describes a murine model to evaluate the in vivo therapeutic potential of this compound.

Materials:

  • 6-8 week old female BALB/c mice

  • Cryptococcus neoformans strain

  • This compound solution for injection

  • Vehicle control (e.g., sterile saline)

  • Standard antifungal drug (e.g., fluconazole)

Protocol:

  • Infection:

    • Infect mice via intravenous (tail vein) injection with 1 x 10^5 C. neoformans cells in sterile PBS.[6]

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (e.g., 10 mg/kg/day), vehicle, or a standard antifungal drug intraperitoneally once daily for a specified duration (e.g., 7 or 14 days).[7]

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of illness and record survival.

    • At the end of the treatment period (or when moribund), euthanize a subset of mice.

    • Harvest organs (brain, lungs, spleen), homogenize the tissues, and plate serial dilutions on YPD agar to determine the fungal burden (CFU/gram of tissue).[7]

  • Data Analysis:

    • Compare the mean survival times and organ fungal burdens between the treatment groups.

    • Statistical analysis (e.g., Kaplan-Meier survival curves with log-rank test, and t-test or ANOVA for fungal burden) should be performed.

III. Mechanism of Action: Experimental Workflows and Signaling Pathways

This compound is hypothesized to exert its antifungal activity through the disruption of the fungal cell membrane. The following diagrams illustrate the experimental workflow to investigate this mechanism and a key signaling pathway in C. neoformans that is crucial for its virulence and may be indirectly affected by membrane-targeting antifungals.

G cluster_workflow Experimental Workflow: Investigating Membrane Disruption start C. neoformans Culture mic MIC/MFC Determination start->mic synergy Checkerboard Synergy Assay start->synergy membrane_perm Membrane Permeabilization Assays mic->membrane_perm depolarization Cytoplasmic Membrane Depolarization Assay mic->depolarization sorbitol Sorbitol Protection Assay mic->sorbitol conclusion Conclusion on Mechanism of Action membrane_perm->conclusion depolarization->conclusion sorbitol->conclusion

Caption: Workflow for elucidating this compound's mechanism of action.

G cluster_pathway C. neoformans cAMP-PKA Signaling Pathway stress Environmental Stress (e.g., Membrane Damage) gpa1 Gpa1 (Gα protein) stress->gpa1 cac1 Cac1 (Adenylyl cyclase) gpa1->cac1 camp cAMP cac1->camp pka1 Pka1 (Protein Kinase A) camp->pka1 virulence Virulence Factors (Capsule, Melanin) pka1->virulence

Caption: The cAMP-PKA pathway, a key regulator of virulence in C. neoformans.

IV. Protocols for Mechanism of Action Studies

A. Membrane Permeabilization Assay (NPN Uptake)

This assay measures the permeabilization of the outer membrane of C. neoformans using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • C. neoformans cells

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone)

  • This compound solution

  • Fluorometer

Protocol:

  • Cell Preparation:

    • Grow C. neoformans to mid-log phase.

    • Wash and resuspend the cells in HEPES buffer to an OD600 of 0.5.[8]

  • Assay:

    • Add NPN to the cell suspension to a final concentration of 10 µM.[9][10]

    • Measure the baseline fluorescence (excitation: 350 nm, emission: 420 nm).[8]

    • Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC).

    • Record the increase in fluorescence over time. An increase in fluorescence indicates NPN uptake and membrane permeabilization.

B. Cytoplasmic Membrane Depolarization Assay (DiSC3(5))

This assay uses the potentiometric dye DiSC3(5) to assess the depolarization of the cytoplasmic membrane.

Materials:

  • C. neoformans cells

  • HEPES buffer with glucose

  • DiSC3(5) stock solution (in DMSO)

  • This compound solution

  • Fluorometer

Protocol:

  • Cell Preparation:

    • Prepare a cell suspension of C. neoformans as in the NPN uptake assay.

  • Assay:

    • Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate to allow the dye to be taken up by polarized cells, leading to fluorescence quenching.

    • Measure the stable, quenched fluorescence baseline (excitation: 622 nm, emission: 670 nm).[11]

    • Add this compound at various concentrations.

    • Record the increase in fluorescence over time. An increase in fluorescence indicates dye release and membrane depolarization.[12][13]

V. Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for the treatment of cryptococcal infections. Its potent in vitro and in vivo activity, coupled with a favorable safety profile and synergistic interactions with existing antifungals, warrants further investigation. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic utility of this compound and similar compounds.

References

Application Note: Utilizing AEC5 for Modulating Macrophage Responses in an In Vitro Bacterial Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are pivotal cells of the innate immune system, orchestrating both pro-inflammatory and anti-inflammatory responses to invading pathogens. However, excessive inflammation driven by macrophages can lead to tissue damage. Consequently, modulating macrophage function presents a promising therapeutic strategy for infectious diseases. AEC5 is a novel small molecule inhibitor of the Complement Component 5a Receptor 1 (C5aR1), a key receptor involved in driving pro-inflammatory responses in macrophages. This application note provides a detailed protocol for utilizing this compound in a macrophage-based in vitro infection model to assess its efficacy in reducing pathogen survival and modulating the inflammatory response.

Principle

The complement system is a critical component of innate immunity. The C5a-C5aR1 signaling axis in macrophages, upon activation by bacterial components, triggers a cascade of pro-inflammatory responses, including the production of cytokines and the recruitment of other immune cells.[1] While essential for pathogen clearance, dysregulation of this pathway can lead to excessive inflammation and pathology. This compound acts as a competitive antagonist of C5aR1, thereby dampening the downstream inflammatory signaling and polarizing macrophages towards an anti-inflammatory phenotype, which can enhance bacterial clearance and reduce immunopathology.[1]

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound in a macrophage infection model.

Table 1: Cytotoxicity of this compound on Murine Bone Marrow-Derived Macrophages (BMDMs)

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
597.5± 4.8
1096.8± 5.3
2595.2± 6.2
5085.1± 7.9

Cell viability was assessed using a standard MTT assay after 24 hours of treatment.

Table 2: Effect of this compound on Intracellular Bacterial Load in Infected BMDMs

Treatment GroupColony Forming Units (CFU/mL) at 24h post-infection% Reduction in CFU vs. Infected Control
Uninfected Control0N/A
Infected Control (Vehicle)1.5 x 10⁶0%
This compound (10 µM)7.5 x 10⁵50%
This compound (25 µM)3.0 x 10⁵80%

BMDMs were infected with E. coli at a Multiplicity of Infection (MOI) of 10.

Table 3: Modulation of Cytokine Secretion by this compound in Infected BMDMs

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Uninfected Control< 10< 5< 20
Infected Control (Vehicle)1250 ± 150850 ± 100150 ± 30
This compound (10 µM)625 ± 80400 ± 50450 ± 60
This compound (25 µM)300 ± 45200 ± 30700 ± 90

Cytokine levels in the culture supernatant were measured by ELISA 24 hours post-infection.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the isolation of murine peritoneal macrophages.[2]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • DMEM supplemented with 10% fetal calf serum, 10% L-cell conditioned medium, 2 mM L-glutamine, 1 mM sodium pyruvate.[3]

  • 70% Ethanol

  • Sterile PBS

  • Syringes and needles (26G)

  • Centrifuge

  • Cell culture flasks/plates

Procedure:

  • Euthanize mice according to institutional guidelines.

  • Soak the abdomen with 70% ethanol.

  • Make a small incision in the abdominal skin and retract it to expose the peritoneal wall.

  • Inject 5-10 mL of sterile, cold PBS into the peritoneal cavity using a 26G needle.

  • Gently massage the abdomen for 1-2 minutes to dislodge cells.

  • Aspirate the peritoneal fluid using a syringe.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in BMDM medium.

  • Plate the cells in tissue culture flasks or plates and incubate at 37°C with 5% CO2.

  • After 24 hours, remove non-adherent cells by washing with warm PBS and add fresh BMDM medium.

  • Differentiate the macrophages for 7 days, changing the medium every 2-3 days.

Protocol 2: Macrophage Infection with E. coli

This protocol is adapted from general macrophage infection procedures.[3][4]

Materials:

  • Differentiated BMDMs in 24-well plates

  • E. coli (e.g., DH5α) culture

  • DMEM without antibiotics

  • Sterile PBS

  • Gentamicin (B1671437) solution (100 µg/mL)

Procedure:

  • Culture E. coli overnight in LB broth.

  • On the day of infection, dilute the overnight culture in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.6).

  • Pellet the bacteria by centrifugation (3000 x g, 10 min) and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in DMEM without antibiotics.

  • Remove the culture medium from the differentiated BMDMs and wash once with warm PBS.

  • Add the bacterial suspension to the macrophages at a Multiplicity of Infection (MOI) of 10.

  • Incubate for 1 hour at 37°C with 5% CO2 to allow for phagocytosis.

  • After incubation, remove the medium containing non-phagocytosed bacteria and wash the cells three times with warm PBS.

  • Add fresh DMEM containing 100 µg/mL gentamicin to kill any remaining extracellular bacteria.

  • Incubate for 1 hour, then replace the medium with fresh DMEM containing a lower concentration of gentamicin (10 µg/mL) for the remainder of the experiment.

Protocol 3: Treatment with this compound

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • DMEM with 10 µg/mL gentamicin

Procedure:

  • Immediately after the gentamicin treatment to kill extracellular bacteria, add this compound to the infected macrophages at the desired final concentrations (e.g., 1, 5, 10, 25 µM).

  • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubate the treated, infected macrophages for the desired time points (e.g., 24 hours).

Protocol 4: Assessment of Outcomes

A. Cytotoxicity Assay (MTT Assay)

  • At the end of the treatment period, add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan (B1609692) crystals with DMSO or solubilization buffer.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.

B. Colony Forming Unit (CFU) Assay

  • At the desired time point (e.g., 24 hours post-infection), aspirate the medium from the wells.

  • Wash the cells three times with sterile PBS.

  • Lyse the macrophages by adding 0.5 mL of sterile 0.1% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.

  • Scrape the cells and collect the lysate.

  • Perform serial dilutions of the lysate in sterile PBS.

  • Plate the dilutions on LB agar (B569324) plates and incubate overnight at 37°C.

  • Count the colonies on the following day to determine the number of viable intracellular bacteria (CFU/mL).

C. Cytokine Analysis (ELISA)

  • At the end of the experiment, collect the culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

G cluster_0 Macrophage C5a C5a C5aR1 C5aR1 C5a->C5aR1 Binds Signaling_Cascade Pro-inflammatory Signaling Cascade C5aR1->Signaling_Cascade Activates This compound This compound This compound->C5aR1 Inhibits Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) Signaling_Cascade->Cytokine_Production Leads to

Caption: C5a-C5aR1 signaling pathway and this compound inhibition.

G Start Start Isolate_BMDM Isolate and Differentiate Murine BMDMs (7 days) Start->Isolate_BMDM Seed_Macrophages Seed Differentiated BMDMs in 24-well Plates Isolate_BMDM->Seed_Macrophages Infect_Macrophages Infect with E. coli (MOI=10, 1h) Seed_Macrophages->Infect_Macrophages Kill_Extracellular Treat with Gentamicin (100 µg/mL, 1h) Infect_Macrophages->Kill_Extracellular Treat_this compound Treat with this compound or Vehicle Kill_Extracellular->Treat_this compound Incubate Incubate for 24 hours Treat_this compound->Incubate Analyze Analyze Outcomes: - Cytotoxicity (MTT) - Bacterial Load (CFU) - Cytokines (ELISA) Incubate->Analyze End End Analyze->End

Caption: Experimental workflow for this compound testing.

References

Application Notes and Protocols for AEC5 Dosage and Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEC5 is a trimeric lipopeptoid demonstrating potent antifungal activity, particularly against Cryptococcus neoformans. Preclinical animal studies are crucial for evaluating its therapeutic potential, including efficacy, pharmacokinetics, and safety. These application notes provide a summary of the available data on this compound dosage and administration in murine models and offer detailed protocols for conducting similar in vivo studies.

Data Presentation: Quantitative Summary of this compound Administration in Mice

The following table summarizes the key quantitative data from a subchronic toxicity study of this compound in a mouse model. This study provides foundational information for designing further preclinical efficacy and safety evaluations.

ParameterValueAnimal ModelStudy DurationObservationsReference
Dosage Up to 50 mg/kgMouse28 daysNo observable toxicity[1]
Administration Frequency DailyMouse28 daysN/A[1]
In Vivo Half-life >20 hoursMouseN/AN/A[1]

Note: The specific route of administration and the vehicle used for this compound dissolution in this study are not detailed in the available abstract. Access to the full research publication is required to ascertain these critical experimental parameters.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of preclinical research findings. Below are standardized protocols for the preparation and administration of this compound in mice, based on general best practices for in vivo studies with lipopeptoids.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a sterile, injectable formulation of this compound for administration to mice.

Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), 5% DMSO in saline, or other appropriate solvent)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Vortex mixer

  • Laminar flow hood or sterile workspace

Procedure:

  • Determine the required concentration: Calculate the final concentration of the this compound solution based on the desired dose (mg/kg), the average weight of the mice, and the injection volume. For example, for a 50 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the required concentration is 12.5 mg/mL.

  • Reconstitution: In a sterile environment (laminar flow hood), add the calculated volume of the sterile vehicle to the vial containing the lyophilized this compound powder.

  • Dissolution: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there are no particulates. If solubility is an issue, gentle warming or sonication may be considered, but stability under these conditions must be validated.

  • Sterile Filtration (Optional but Recommended): If the initial components were not sterile, filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the prepared this compound solution according to its stability profile. For short-term use, refrigeration (2-8°C) is often suitable. For long-term storage, aliquoting and freezing (-20°C or -80°C) may be necessary to prevent freeze-thaw cycles.

Protocol 2: Subchronic Toxicity Study of this compound in Mice

Objective: To evaluate the potential toxicity of this compound following repeated daily administration over a 28-day period.

Animal Model:

  • Species: Mouse (specific strain, e.g., BALB/c or C57BL/6, should be chosen based on the study's objectives)

  • Age and Weight: Typically 6-8 weeks old, with weights recorded at the start and throughout the study.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

Experimental Groups:

  • Control Group: Receives daily administration of the vehicle solution only.

  • Low-Dose Group: Receives a low dose of this compound (e.g., 5 mg/kg).

  • Mid-Dose Group: Receives a mid-range dose of this compound (e.g., 25 mg/kg).

  • High-Dose Group: Receives a high dose of this compound (50 mg/kg)[1].

Administration Procedure (Example for Intraperitoneal Injection):

  • Animal Handling: Gently restrain the mouse, exposing the abdomen.

  • Injection Site: Locate the lower quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection: Using a sterile syringe with an appropriate gauge needle (e.g., 25-27 gauge), insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ.

  • Injection: Slowly inject the calculated volume of the this compound formulation or vehicle.

  • Post-Injection Monitoring: Observe the animal for any immediate signs of distress.

Monitoring and Data Collection:

  • Clinical Observations: Observe the animals daily for any changes in appearance, behavior, or signs of toxicity (e.g., lethargy, ruffled fur, weight loss).

  • Body Weight: Record the body weight of each animal at least twice a week.

  • Food and Water Consumption: Monitor and record food and water intake.

  • Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for analysis of key hematological and clinical chemistry parameters.

  • Histopathology: After euthanasia, perform a complete necropsy and collect major organs for histopathological examination.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the conceptual signaling pathway for antifungal agents and a typical experimental workflow for in vivo studies.

Antifungal_Signaling_Pathway Conceptual Antifungal Signaling Pathway of this compound This compound This compound (Lipopeptoid) Fungal_Membrane Fungal Cell Membrane This compound->Fungal_Membrane Interaction Membrane_Disruption Membrane Disruption/ Permeabilization Fungal_Membrane->Membrane_Disruption Leads to Cellular_Leakage Leakage of Intracellular Components Membrane_Disruption->Cellular_Leakage Causes Cell_Death Fungal Cell Death Cellular_Leakage->Cell_Death Results in

Caption: Conceptual mechanism of this compound antifungal activity.

In_Vivo_Workflow Experimental Workflow for this compound In Vivo Study cluster_prep Preparation cluster_admin Administration cluster_results Results Formulation This compound Formulation Preparation Daily_Dosing Daily Dosing (28 Days) Formulation->Daily_Dosing Animal_Acclimatization Animal Acclimatization and Grouping Animal_Acclimatization->Daily_Dosing Clinical_Observation Daily Clinical Observations Daily_Dosing->Clinical_Observation Body_Weight Body Weight Measurement (2x/week) Daily_Dosing->Body_Weight Blood_Collection Terminal Blood Collection Daily_Dosing->Blood_Collection Necropsy Necropsy and Histopathology Data_Analysis Data Analysis and Toxicity Assessment Clinical_Observation->Data_Analysis Body_Weight->Data_Analysis Blood_Collection->Necropsy Blood_Collection->Data_Analysis Necropsy->Data_Analysis

Caption: Workflow for a 28-day subchronic toxicity study of this compound in mice.

References

Application Notes and Protocols: Techniques for Measuring AEC5 Activity Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. These structured communities of fungal cells are encased in a self-produced extracellular matrix (ECM), which acts as a protective barrier and contributes to drug tolerance. AEC5, a promising antifungal peptoid, has demonstrated efficacy against planktonic fungal cells, such as Cryptococcus neoformans and Candida albicans.[1][2][3] However, its activity against the more resilient biofilm forms of these pathogens requires specific evaluation. While direct studies on this compound's anti-biofilm properties are not extensively documented in publicly available literature, this document provides a comprehensive guide to the techniques and protocols used to measure the activity of antifungal peptoids, like this compound, against fungal biofilms. This information is based on established methodologies and findings from research on similar peptoids.[4][5][6][7]

The protocols detailed below will enable researchers to quantify the inhibitory and eradicating effects of this compound on fungal biofilms, as well as to investigate its potential mechanisms of action.

Data Presentation

Quantitative data from anti-biofilm assays are crucial for evaluating the efficacy of a compound. The following table summarizes key parameters that should be determined when assessing the activity of this compound against fungal biofilms.

ParameterDescriptionFungal SpeciesThis compound Concentration (µg/mL)Control Antifungal (Concentration)Reference Assay
MIC Minimum Inhibitory Concentration against planktonic cells.C. albicansTo be determinedFluconazole (e.g., 8 µg/mL)Broth Microdilution
C. neoformans6.3[3]Amphotericin B (e.g., 2 µg/mL)Broth Microdilution
MBIC₅₀ Minimum Biofilm Inhibitory Concentration - 50% inhibition of biofilm formation.C. albicansTo be determinedFluconazoleCrystal Violet/XTT Assay
C. neoformansTo be determinedAmphotericin BCrystal Violet/XTT Assay
MBEC₅₀ Minimum Biofilm Eradication Concentration - 50% eradication of pre-formed biofilms.C. albicansTo be determinedFluconazoleCrystal Violet/XTT Assay
C. neoformansTo be determinedAmphotericin BCrystal Violet/XTT Assay
Biofilm Cell Viability Percentage of viable cells within the biofilm after treatment.C. albicansTo be determinedUntreated ControlCFU counting/CLSM with live/dead staining
C. neoformansTo be determinedUntreated ControlCFU counting/CLSM with live/dead staining

Experimental Protocols

Fungal Biofilm Formation

Objective: To generate robust and reproducible fungal biofilms in a microtiter plate format for subsequent assays.

Materials:

  • Fungal strain (e.g., Candida albicans SC5314, Cryptococcus neoformans H99)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Spectrophotometer

Protocol:

  • Inoculate the fungal strain into 10 mL of SDB and incubate overnight at 30°C with agitation.

  • Wash the fungal cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.

  • Resuspend the cell pellet in RPMI-1640 medium and adjust the cell density to 1 x 10⁷ cells/mL using a spectrophotometer (OD₆₀₀).

  • Dispense 100 µL of the cell suspension into the wells of a 96-well microtiter plate.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

G cluster_prep Fungal Culture Preparation cluster_biofilm Biofilm Formation start Inoculate Fungal Strain overnight Overnight Incubation start->overnight wash Wash Cells overnight->wash resuspend Resuspend and Adjust Density wash->resuspend dispense Dispense into 96-well Plate resuspend->dispense 1x10^7 cells/mL incubate_biofilm Incubate for 24-48h dispense->incubate_biofilm biofilm_formed Mature Biofilm incubate_biofilm->biofilm_formed

Figure 1. Workflow for fungal biofilm formation.
Quantification of Biofilm Biomass (Crystal Violet Assay)

Objective: To quantify the total biofilm biomass after treatment with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate

  • This compound stock solution

  • Sterile PBS

  • 0.1% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Protocol:

  • For biofilm inhibition (MBIC) testing, add varying concentrations of this compound to the wells at the same time as the fungal cell suspension (Day 0).

  • For biofilm eradication (MBEC) testing, gently wash the mature biofilms twice with sterile PBS to remove non-adherent cells. Then, add fresh medium containing varying concentrations of this compound and incubate for another 24 hours.

  • After incubation, wash the wells twice with sterile PBS.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the plate three times with sterile PBS.

  • Add 200 µL of 33% acetic acid to each well to solubilize the stained biofilm.

  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570 nm using a microplate reader.

Assessment of Biofilm Metabolic Activity (XTT Reduction Assay)

Objective: To determine the metabolic activity of fungal cells within the biofilm after treatment with this compound.

Materials:

  • Mature fungal biofilms in a 96-well plate

  • This compound stock solution

  • Sterile PBS

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione (B1676200) solution

  • Microplate reader

Protocol:

  • Treat the biofilms with this compound as described for the Crystal Violet Assay (inhibition or eradication).

  • After treatment, wash the biofilms twice with sterile PBS.

  • Prepare the XTT-menadione solution by mixing XTT and menadione according to the manufacturer's instructions.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

G cluster_treatment This compound Treatment cluster_quantification Quantification start Mature Biofilm in 96-well Plate wash_pre Wash with PBS start->wash_pre add_this compound Add this compound dilutions wash_pre->add_this compound incubate_treat Incubate for 24h add_this compound->incubate_treat wash_post Wash with PBS incubate_treat->wash_post cv_assay Crystal Violet Assay (Biomass) wash_post->cv_assay xtt_assay XTT Assay (Metabolic Activity) wash_post->xtt_assay read_plate Measure Absorbance cv_assay->read_plate xtt_assay->read_plate

Figure 2. Experimental workflow for MBEC determination.
Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy)

Objective: To visualize the effect of this compound on the three-dimensional structure of the fungal biofilm and cell viability.

Materials:

  • Biofilms grown on sterile glass coverslips

  • This compound stock solution

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix, SYTO9/Propidium Iodide for live/dead staining)

  • Confocal microscope

Protocol:

  • Grow fungal biofilms on sterile glass coverslips placed in a petri dish.

  • Treat the biofilms with this compound at the desired concentration (e.g., MBEC₅₀).

  • After treatment, gently wash the coverslips with PBS.

  • Stain the biofilms with the appropriate fluorescent dyes according to the manufacturer's protocols.

  • Mount the coverslips on a microscope slide.

  • Visualize the biofilm structure and cell viability using a confocal laser scanning microscope. Z-stack images can be acquired to reconstruct the 3D architecture.

Mechanism of Action: Potential Signaling Pathways

The precise mechanism by which this compound may act on fungal biofilms is yet to be fully elucidated. However, based on the known mechanisms of other antimicrobial peptides and peptoids, several pathways could be involved.[8][9] this compound may disrupt the fungal cell membrane, leading to cell lysis. Alternatively, it could interfere with the integrity of the extracellular matrix or inhibit key signaling pathways involved in biofilm formation and maintenance, such as quorum sensing.

G cluster_this compound This compound cluster_biofilm Fungal Biofilm cluster_effects Potential Effects This compound This compound ECM Extracellular Matrix (ECM) This compound->ECM Interaction Cells Fungal Cells This compound->Cells Interaction Disruption ECM Disruption ECM->Disruption Lysis Cell Lysis Cells->Lysis Inhibition Inhibition of Biofilm Formation Disruption->Inhibition Lysis->Inhibition

Figure 3. Potential mechanisms of this compound action on fungal biofilms.

Conclusion

The methodologies described in these application notes provide a robust framework for the comprehensive evaluation of this compound's activity against fungal biofilms. By employing these techniques, researchers can obtain critical data on the efficacy of this compound, which is essential for its further development as a potential therapeutic agent for biofilm-associated fungal infections. Future studies should focus on elucidating the specific molecular targets of this compound within the biofilm to optimize its therapeutic potential.

References

Application Notes and Protocols for AEC5: Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEC5 is a promising trimeric lipopeptoid compound with significant antifungal properties. As with any bioactive molecule intended for laboratory research and potential therapeutic development, understanding its stability profile and optimal storage conditions is paramount to ensure experimental reproducibility and the integrity of preclinical data. These application notes provide a comprehensive overview of recommended storage and handling procedures for this compound, along with protocols for assessing its stability under various laboratory conditions. The recommendations provided herein are based on general best practices for analogous lipopeptoid structures in the absence of specific public data for this compound.

This compound Storage Conditions

Proper storage is critical to maintain the biological activity and chemical integrity of this compound. The following conditions are recommended for both short-term and long-term storage of lyophilized this compound and this compound in solution.

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationContainerAdditional Precautions
Lyophilized Powder -20°CShort-term (weeks)Tightly sealed vialProtect from light; Store with desiccant
-80°CLong-term (months to years)Tightly sealed vialProtect from light; Store with desiccant
In Solution -20°CShort-term (days to weeks)Sterile, airtight vialsUse sterile buffer (pH 5-6); Aliquot to avoid freeze-thaw cycles
-80°CLong-term (weeks to months)Sterile, airtight vialsUse sterile buffer (pH 5-6); Aliquot to avoid freeze-thaw cycles

Stability Profile of this compound

The stability of this compound can be influenced by several factors, including temperature, pH, and exposure to light. While specific degradation kinetics for this compound are not publicly available, lipopeptoids, in general, are susceptible to hydrolysis of the peptide backbone and oxidation of certain amino acid residues. In vivo studies in mouse models have shown this compound to have a half-life of over 20 hours, suggesting good systemic stability.[1]

Table 2: Factors Affecting Lipopeptoid Stability and Recommended Testing Parameters
FactorPotential Effect on this compoundRecommended Testing ConditionsAnalytical Method
Temperature Increased degradation rate at higher temperatures.-20°C, 4°C, Room Temperature (20-25°C), 37°C, 50°CHPLC, Mass Spectrometry
pH Hydrolysis of peptide bonds at acidic or alkaline pH.pH 3, 5, 7, 9 in appropriate buffersHPLC, Mass Spectrometry
Light Exposure Photodegradation of light-sensitive functional groups.Exposure to UV and visible light vs. dark controlHPLC with photodiode array detector
Freeze-Thaw Cycles Physical stress leading to aggregation or degradation.1, 3, 5, and 10 freeze-thaw cyclesSize-Exclusion Chromatography (SEC), HPLC
Oxidative Stress Oxidation of susceptible amino acid residues.Exposure to oxidizing agents (e.g., H₂O₂)HPLC, Mass Spectrometry

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. It is recommended to adapt these protocols based on the specific experimental setup and available analytical instrumentation.

Protocol 1: Preparation of this compound Stock Solutions
  • Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Reconstitute the lyophilized powder in a sterile buffer, preferably at a pH of 5-6, to the desired stock concentration.

  • Solubilization: If solubility is an issue, gentle vortexing or sonication may be applied.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Thermal Stability Assessment
  • Sample Preparation: Prepare aliquots of this compound in a suitable buffer at a known concentration.

  • Incubation: Incubate the aliquots at a range of temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) for predetermined time points (e.g., 0, 24, 48, 72 hours). Include a control group stored at -80°C.

  • Analysis: At each time point, retrieve the samples and analyze the remaining concentration of intact this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 3: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Dilute the this compound stock solution into each buffer to a final, consistent concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours).

  • Analysis: Analyze the concentration of intact this compound in each sample using HPLC.

  • Data Analysis: Compare the percentage of remaining this compound at each pH to determine the optimal pH range for stability.

Visualizing Experimental Workflows

General Workflow for this compound Stability Testing

This compound Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation AEC5_Lyophilized Lyophilized this compound Reconstitution Reconstitution in Buffer AEC5_Lyophilized->Reconstitution Aliquoting Aliquoting Reconstitution->Aliquoting Temperature Temperature Aliquoting->Temperature Expose to Stress pH pH Aliquoting->pH Expose to Stress Light Light Exposure Aliquoting->Light Expose to Stress FreezeThaw Freeze-Thaw Aliquoting->FreezeThaw Expose to Stress HPLC HPLC Analysis Temperature->HPLC pH->HPLC Light->HPLC SEC SEC for Aggregation FreezeThaw->SEC MS Mass Spectrometry HPLC->MS For Identification Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics SEC->Degradation_Kinetics Optimal_Conditions Optimal Storage Conditions Degradation_Kinetics->Optimal_Conditions

Caption: Workflow for assessing the stability of this compound under various stress conditions.

Conclusion

The stability and proper storage of this compound are crucial for reliable and reproducible research outcomes. The guidelines and protocols presented in these application notes are intended to provide a framework for the effective handling and stability assessment of this novel antifungal lipopeptoid. Researchers are encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental needs and formulations. Adherence to these recommendations will help ensure the quality and integrity of this compound throughout its use in the laboratory.

References

Application Notes and Protocols for High-Throughput Screening of AEC5 Analogs Targeting the ERK5 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The ERK5 pathway is activated by a variety of stimuli, including growth factors and G-protein-coupled receptor (GPCR) agonists, and plays a crucial role in cellular processes such as proliferation, differentiation, and survival.[1][3] Dysregulation of the ERK5 pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it an attractive target for therapeutic intervention.[2]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of AEC5 analogs, a novel class of potential ERK5 inhibitors. The following sections describe both biochemical and cell-based assay formats suitable for primary screening and subsequent hit validation.

Signaling Pathway

The canonical ERK5 signaling pathway is initiated by various extracellular stimuli that lead to the activation of Mitogen-activated protein kinase kinase kinase 2/3 (MEKK2/3). MEKK2/3 then phosphorylates and activates Mitogen-activated protein kinase kinase 5 (MEK5).[3] Activated MEK5, in turn, phosphorylates and activates ERK5.[4] Once activated, ERK5 can translocate to the nucleus and phosphorylate various downstream transcription factors, such as myocyte enhancer factor 2 (MEF2), leading to changes in gene expression that govern cellular responses.[4]

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor (e.g., GPCR, RTK) Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5 ERK5 MEK5->ERK5 P ERK5_n ERK5 ERK5->ERK5_n Translocation MEF2 MEF2 ERK5_n->MEF2 P Gene_Expression Gene Expression MEF2->Gene_Expression

Caption: Simplified ERK5 Signaling Pathway.

High-Throughput Screening Assays

A successful HTS campaign for identifying novel ERK5 inhibitors, such as this compound analogs, typically involves a multi-stage approach. This begins with a primary screen to identify "hits" from a large compound library, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.[5] Both biochemical and cell-based assays are valuable tools in this process.[6][7]

Biochemical Assays

Biochemical assays offer a direct measure of a compound's effect on a specific molecular target in a controlled, cell-free environment.[8][9] These assays are generally robust, have lower variability, and are well-suited for HTS.[10]

This assay measures the ability of this compound analogs to inhibit the phosphorylation of a substrate by the MEK5 kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common format. In this setup, a biotinylated ERK5 substrate and an anti-phospho-ERK5 antibody labeled with a fluorescent acceptor are used. A lanthanide-labeled streptavidin serves as the donor. In the absence of an inhibitor, MEK5 phosphorylates the ERK5 substrate, bringing the donor and acceptor into close proximity and generating a FRET signal. Active inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol:

  • Plate Preparation: Add 2 µL of this compound analogs or control compounds in DMSO to the wells of a 384-well low-volume assay plate.

  • Enzyme Addition: Add 4 µL of MEK5 enzyme solution (e.g., 5 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 4 µL of a substrate mix containing biotinylated inactive ERK5 (e.g., 200 nM final concentration) and ATP (e.g., 10 µM final concentration) in assay buffer.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing streptavidin-lanthanide chelate and a europium-labeled anti-phospho-ERK5 antibody in detection buffer.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader.

This assay confirms that hit compounds directly bind to the ERK5 enzyme.

Principle: A fluorescence polarization (FP) assay can be utilized. A fluorescently labeled ligand with known affinity for the ERK5 active site is used. When the labeled ligand is bound to the larger ERK5 protein, it tumbles slowly in solution, resulting in high fluorescence polarization. If a test compound displaces the fluorescent ligand, the smaller, faster-tumbling free ligand will result in low fluorescence polarization.

Experimental Protocol:

  • Plate Preparation: Add 2 µL of this compound analogs or control compounds in DMSO to the wells of a 384-well non-binding surface plate.

  • Protein-Ligand Mix Addition: Add 18 µL of a pre-mixed solution of ERK5 protein (e.g., 10 nM final concentration) and a fluorescently labeled ATP-competitive ligand (e.g., 2 nM final concentration) in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence polarization on a suitable plate reader.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by evaluating compound activity within a living cell, taking into account factors like cell permeability and off-target effects.[7][11]

This assay measures the inhibition of ERK5 phosphorylation in a cellular context.

Principle: An in-cell Western or a high-content imaging assay can be employed. Cells are stimulated to activate the ERK5 pathway in the presence of test compounds. The level of phosphorylated ERK5 (p-ERK5) is then quantified using a specific antibody.

Experimental Protocol (High-Content Imaging):

  • Cell Plating: Seed a suitable cell line (e.g., HeLa or HEK293) in 384-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with a known ERK5 activator (e.g., EGF or sorbitol) for 15-30 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against p-ERK5. Follow this with a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the nuclear intensity of the p-ERK5 signal and normalize to the cell count (DAPI).

This assay measures the functional consequence of ERK5 inhibition by quantifying the activity of a downstream transcription factor.

Principle: A stable cell line is engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing MEF2 binding elements.[11] Inhibition of the ERK5 pathway will prevent the activation of MEF2, leading to a decrease in reporter gene expression.

Experimental Protocol (Luciferase Reporter):

  • Cell Plating: Seed the MEF2-luciferase reporter cell line in 384-well white, clear-bottom plates.

  • Compound Treatment: Treat cells with this compound analogs for 4-6 hours.

  • Stimulation: Add an ERK5 pathway activator (e.g., EGF).

  • Incubation: Incubate for an additional 16-24 hours.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescent signal using a plate reader.

HTS Workflow

The following diagram illustrates a typical workflow for screening and validating this compound analogs.

HTS_Workflow Library_Screening Compound Library Screening (this compound Analogs) Primary_Assay Primary HTS: MEK5 Kinase Assay (TR-FRET) Library_Screening->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assay Secondary Assay: Cellular p-ERK5 Assay Dose_Response->Secondary_Assay Orthogonal_Assay Orthogonal Assay: ERK5 Binding Assay (FP) Secondary_Assay->Orthogonal_Assay Functional_Assay Functional Assay: MEF2 Reporter Gene Assay Orthogonal_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization

Caption: HTS Workflow for this compound Analogs.

Data Presentation

Quantitative data from HTS assays should be carefully analyzed and presented to allow for easy comparison of compound activity. Key metrics include the IC50 (half-maximal inhibitory concentration) and the Z'-factor, which is a measure of assay quality.[12]

Table 1: Representative Data from Primary HTS of this compound Analogs in the MEK5 Kinase Assay

Compound ID% Inhibition at 10 µMIC50 (µM)Z'-Factor
This compound-00195.20.150.82
This compound-00288.70.520.79
This compound-00312.3> 500.81
This compound-00491.50.330.85
Staurosporine99.80.010.88

Table 2: Comparison of IC50 Values for Lead this compound Analogs Across Different Assays

Compound IDMEK5 Kinase Assay IC50 (µM)Cellular p-ERK5 Assay IC50 (µM)MEF2 Reporter Assay IC50 (µM)
This compound-0010.150.851.2
This compound-0040.331.52.1
Control Cmpd0.050.250.4

Conclusion

The described biochemical and cell-based assays provide a robust framework for the high-throughput screening and characterization of this compound analogs as potential inhibitors of the ERK5 signaling pathway. This multi-assay approach, from primary biochemical screening to secondary and functional cellular assays, is crucial for identifying potent and cell-permeable lead compounds for further drug development. The provided protocols and workflows can be adapted and optimized to suit specific laboratory automation and instrumentation.

References

Application Notes and Protocols for Assessing AEC5 Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established in vitro methods for assessing the cytotoxicity of compounds on alveolar epithelial cells, using the A549 cell line as a representative model for Type II alveolar epithelial cells (AECs). The protocols outlined below are foundational for researchers in toxicology, drug discovery, and pulmonary research.

Introduction

The assessment of cytotoxicity in alveolar epithelial cells is crucial for understanding the potential pulmonary toxicity of novel chemical entities, environmental toxins, and pharmaceutical drugs. In vitro cytotoxicity assays offer a rapid, cost-effective, and ethical approach to screen compounds and elucidate mechanisms of cell death before advancing to more complex in vivo models. This document details several widely used methods for quantifying cytotoxicity in AECs, including metabolic assays, membrane integrity assays, and apoptosis/necrosis differentiation assays.

Key Cytotoxicity Assessment Methods

A variety of assays are available to measure different aspects of cell health and death. The choice of assay depends on the specific research question, the expected mechanism of toxicity, and the desired endpoint.

Metabolic Viability Assays

Metabolic assays are based on the principle that viable, metabolically active cells can reduce a substrate into a colored or fluorescent product. The amount of product formed is directly proportional to the number of living cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product that is insoluble in culture medium.[1]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A second-generation tetrazolium salt that is reduced to a formazan product soluble in culture medium, simplifying the protocol.[2]

  • Resazurin (AlamarBlue) Assay: Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.[3]

Membrane Integrity Assays

These assays measure the leakage of intracellular components into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis and late apoptosis.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[4][5] The amount of LDH in the supernatant is quantified through an enzymatic reaction that produces a colored product.[6]

Apoptosis and Necrosis Assays

These assays differentiate between different modes of cell death.

  • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7][8] Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, thus staining necrotic and late apoptotic cells.[7][8] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis.[9] These assays use specific substrates that are cleaved by activated caspases to produce a fluorescent or colorimetric signal.

Quantitative Data Summary

The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for various compounds on A549 cells, as determined by different cytotoxicity assays. These values serve as a reference for expected cytotoxic potentials.

CompoundAssayExposure Time (h)IC50 Value (µM)Reference
CisplatinSRB723.3 ± 0.0[9]
DoxorubicinMTT-5.05 ± 0.13[10]
StaurosporineMTT-10.47 ± 0.64[10]
PaclitaxelMTT72~ 0.01[11]
FisetinMTT24> 20[12]
Pyracrenic acidSRB722.8 ± 0.1[9]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay protocol.

Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol is adapted from standard MTS assay procedures.[2][13]

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • Test compounds

  • MTS reagent solution (containing PES or PMS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent solution to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the untreated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on standard LDH release assay kits.[6]

Materials:

  • A549 cells

  • Complete culture medium

  • 96-well clear-bottom tissue culture plates

  • Test compounds

  • Lysis buffer (for maximum LDH release control)

  • LDH assay reaction mixture (containing substrate, cofactor, and diaphorase)

  • Stop solution

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS protocol. Include wells for a maximum LDH release control.

  • Incubation: Incubate the plate for the desired exposure period.

  • Maximum LDH Release Control: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the maximum release control wells.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol is a general guideline for flow cytometric analysis of apoptosis.[7][8]

Materials:

  • A549 cells

  • 6-well tissue culture plates

  • Test compounds

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with compounds as desired.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate cell populations based on fluorescence intensity:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in cytotoxicity can aid in understanding the mechanisms of action of test compounds.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture AEC5 Cell Culture Plate_Seeding Seed Cells in 96-well Plate Cell_Culture->Plate_Seeding Compound_Preparation Compound Dilution Series Compound_Addition Add Compounds to Cells Compound_Preparation->Compound_Addition Plate_Seeding->Compound_Addition Incubation Incubate (24-72h) Compound_Addition->Incubation Metabolic_Assay MTS/MTT Assay Incubation->Metabolic_Assay Membrane_Integrity_Assay LDH Assay Incubation->Membrane_Integrity_Assay Apoptosis_Assay Annexin V/PI Staining Incubation->Apoptosis_Assay Data_Acquisition Read Plate/Flow Cytometry Metabolic_Assay->Data_Acquisition Membrane_Integrity_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition Data_Processing Calculate % Viability/Cytotoxicity Data_Acquisition->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity screening.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas) DISC DISC Formation Death_Receptor->DISC Death_Ligand Death Ligand (e.g., FasL) Death_Ligand->Death_Receptor Caspase8 Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrate_Cleavage Substrate Cleavage Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Necrosis_vs_Necroptosis cluster_necrosis Unregulated Necrosis cluster_necroptosis Regulated Necroptosis Cell_Injury Severe Cell Injury ATP_Depletion ATP Depletion Cell_Injury->ATP_Depletion Death_Receptor_Activation Death Receptor Activation (Caspase-8 inhibited) Cell_Injury->Death_Receptor_Activation Membrane_Damage Membrane Damage ATP_Depletion->Membrane_Damage Swelling Cell Swelling & Lysis Membrane_Damage->Swelling Inflammation_N Inflammation Swelling->Inflammation_N RIPK1_RIPK3 RIPK1-RIPK3 Complex (Necrosome) Death_Receptor_Activation->RIPK1_RIPK3 MLKL_Phosphorylation MLKL Phosphorylation RIPK1_RIPK3->MLKL_Phosphorylation MLKL_Oligomerization MLKL Oligomerization & Translocation MLKL_Phosphorylation->MLKL_Oligomerization Pore_Formation Pore Formation in Plasma Membrane MLKL_Oligomerization->Pore_Formation Inflammation_NP Inflammation Pore_Formation->Inflammation_NP

Caption: Key events in necrosis and regulated necroptosis.

References

AEC5 Delivery Systems: Application Notes & Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The core of the AEC5 technology lies in its ionizable cationic lipid. At physiological pH, the lipid is near-neutral, minimizing non-specific interactions and toxicity.[7] Upon endocytosis, the acidic environment of the endosome protonates the lipid, inducing a positive charge.[8][9] This charge facilitates the disruption of the endosomal membrane, releasing the siRNA into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[4][7][8]

These application notes provide detailed protocols for utilizing the this compound system for in vivo gene silencing and biodistribution studies.

Application Note 1: In Vivo Gene Silencing in a Murine Cancer Model

Objective: To demonstrate the efficacy of this compound-siRNA nanoparticles in silencing the KRAS oncogene and inhibiting tumor growth in a human non-small cell lung cancer (NSCLC) xenograft mouse model.

Quantitative Data Summary

The following table summarizes the expected outcomes from a 21-day study involving intravenous administration of this compound-siKRAS nanoparticles in an A549 xenograft model.

Treatment GroupDose (mg/kg siRNA)Mean Tumor Volume (mm³) at Day 21 (± SD)% Tumor Growth Inhibition (TGI)% KRAS mRNA Knockdown in Tumor (± SD)Mean Body Weight Change (%) (± SD)
PBS ControlN/A1250 ± 1500%0%+2.5 ± 1.5
This compound-siScramble3.01225 ± 160~2%< 5%+1.8 ± 2.0
This compound-siKRAS1.0750 ± 9040%45% ± 8%+1.5 ± 2.2
This compound-siKRAS3.0375 ± 6570%75% ± 10%+0.5 ± 2.5

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis a A549 Cell Culture b Establish Xenograft (Subcutaneous Injection) a->b c Tumor Growth to ~100 mm³ b->c d Randomize Mice into Treatment Groups c->d f Administer Treatment (IV, Twice Weekly) d->f e Formulate this compound-siRNA (siKRAS & siScramble) e->f g Monitor Tumor Volume & Body Weight f->g h Sacrifice Mice at Day 21 g->h i Excise Tumors h->i j Tumor Weight & Volume i->j k RT-qPCR for KRAS mRNA i->k l Western Blot for KRAS Protein i->l

Caption: Experimental workflow for the in vivo xenograft study.

Detailed Experimental Protocol

1. Animal Model and Tumor Engraftment:

  • Use female BALB/c nude mice, 6-8 weeks of age.[10] Allow mice to acclimatize for at least one week.

  • Culture A549 human NSCLC cells in standard conditions. Harvest cells at 80-90% confluency.

  • Prepare a cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the right flank of each mouse.[11]

  • Allow tumors to grow to an average volume of 70-100 mm³. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[12]

  • Randomize mice into treatment cohorts (n=8-10 mice per group).

2. Formulation and Administration of this compound-siRNA:

  • Formulate this compound nanoparticles with siKRAS or a non-targeting scramble siRNA (siScramble) according to the "Protocol: Formulation of this compound-siRNA Nanoparticles" below.

  • Dilute the final formulation in sterile, nuclease-free PBS to the desired concentration for injection.

  • Administer a 100 µL injection via the tail vein (intravenous, IV). Dosing is performed twice weekly for three weeks.[13]

3. Monitoring and Endpoint Analysis:

  • Measure tumor dimensions with digital calipers and mouse body weight three times per week.[12]

  • Monitor animal health daily.

  • At the end of the study (Day 21), or if humane endpoints are reached, euthanize the mice.

  • Excise the tumors, weigh them, and measure their final volume.

  • Immediately snap-freeze a portion of each tumor in liquid nitrogen for molecular analysis.

  • Isolate total RNA from tumor samples and perform RT-qPCR to quantify KRAS mRNA levels.

  • Isolate total protein and perform Western blotting to assess KRAS protein knockdown.

Application Note 2: Biodistribution and Pharmacokinetics of this compound

Objective: To characterize the organ biodistribution of this compound nanoparticles following a single intravenous injection in healthy mice.

Quantitative Data Summary

This table shows the representative biodistribution of fluorescently-labeled this compound nanoparticles at 4 and 24 hours post-injection. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

OrganMean %ID/g at 4h (± SD)Mean %ID/g at 24h (± SD)
Liver65.5 ± 8.235.2 ± 5.5
Spleen15.8 ± 3.18.9 ± 2.1
Kidneys4.5 ± 1.52.1 ± 0.8
Lungs2.1 ± 0.90.8 ± 0.4
Heart0.8 ± 0.30.3 ± 0.1
Blood5.2 ± 1.80.5 ± 0.2

Note: The high accumulation in the liver and spleen is characteristic of LNP systems after IV administration.[14][15]

Proposed Intracellular Trafficking Pathway

G cluster_cell Target Cell cluster_escape This compound This compound-siRNA Nanoparticle Endocytosis Endocytosis This compound->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH 5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Cytoplasm Cytoplasm LateEndosome->Cytoplasm This compound Protonation & Membrane Disruption RISC RISC Loading Cytoplasm->RISC siRNA Release Silencing mRNA Cleavage (Gene Silencing) RISC->Silencing

Caption: Proposed mechanism of this compound intracellular delivery.

Detailed Experimental Protocol

1. Preparation of Labeled Nanoparticles:

  • Synthesize this compound nanoparticles incorporating a small percentage (e.g., 0.5 mol%) of a lipid conjugated to a near-infrared fluorescent dye (e.g., Cy5 or DyLight 680).

  • Encapsulate a non-targeting scramble siRNA.

  • Purify and characterize the nanoparticles for size, PDI, and encapsulation efficiency as per standard QC protocols.

2. Animal Study:

  • Use healthy C57BL/6 mice (n=4 per time point).

  • Administer a single intravenous injection of the labeled this compound-siRNA nanoparticles at a dose of 2.0 mg/kg siRNA.

  • At designated time points (e.g., 1, 4, 24, and 48 hours), euthanize the mice.

3. Sample Collection and Analysis:

  • Collect blood via cardiac puncture.

  • Perfuse the mice with cold PBS to remove blood from the organs.

  • Harvest major organs (liver, spleen, kidneys, lungs, heart, brain).[14]

  • Weigh each organ.

  • Use an in vivo imaging system (IVIS) or a similar fluorescence imager to measure the fluorescence intensity in each organ.[14]

  • Create a standard curve using known concentrations of the labeled nanoparticles to convert fluorescence intensity to the amount of nanoparticles.

  • Calculate the results as the percentage of the injected dose per gram of tissue (%ID/g).[16]

General Protocols

Protocol 1: Formulation of this compound-siRNA Nanoparticles

This protocol describes the formulation of this compound nanoparticles using a microfluidic mixing method, which provides rapid, reproducible, and scalable production.[13][17]

1. Reagent Preparation:

  • Lipid Stock: Prepare a stock solution of the this compound lipid mixture (ionizable cationic lipid, helper lipid, cholesterol, PEG-lipid) in ethanol (B145695) at a total lipid concentration of 20 mg/mL.

  • siRNA Stock: Prepare a stock solution of siRNA in a low pH acetate (B1210297) buffer (pH 4.0) at a concentration of 1.0 mg/mL.

2. Microfluidic Mixing:

  • Set up a microfluidic mixing device (e.g., NanoAssemblr platform).

  • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

  • Set the flow rate ratio of the aqueous to organic phase to 3:1.

  • Initiate mixing. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the LNP-siRNA particles.

3. Purification:

  • The output solution will contain the formed nanoparticles in an ethanol/buffer mixture.

  • Purify the nanoparticles and perform buffer exchange into a final formulation buffer (e.g., PBS pH 7.4) using tangential flow filtration (TFF) or dialysis.[18]

4. Sterilization and Storage:

  • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm filter.

  • Store the final product at 4°C. Nanoparticles should be used within 4 weeks.

Protocol 2: Quality Control of this compound Nanoparticles

Consistent quality control is essential to ensure the reproducibility of in vivo experiments.[19][20]

1. Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).[17][18]

  • Procedure: Dilute a small aliquot of the final LNP suspension in PBS. Analyze using a DLS instrument to determine the Z-average diameter and PDI.

  • Acceptance Criteria: See table below.

2. siRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Measure the total siRNA concentration by lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
    • Measure the free (unencapsulated) siRNA by adding RiboGreen reagent to an intact sample of nanoparticles.
    • Calculate the encapsulation efficiency: % Encapsulation = [(Total siRNA - Free siRNA) / Total siRNA] x 100

  • Acceptance Criteria: See table below.

3. Lipid Component Analysis:

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[21]

  • Procedure: Disrupt the nanoparticles with an organic solvent and inject the sample into the HPLC system to quantify the concentration of each lipid component.[21] This confirms the final lipid ratios.

Typical Quality Control Specifications
ParameterMethodSpecification
Z-Average DiameterDLS70 - 100 nm
Polydispersity Index (PDI)DLS< 0.15
siRNA EncapsulationRiboGreen Assay> 90%
Final siRNA ConcentrationUV-Vis Spectroscopy0.8 - 1.2 mg/mL
Final Lipid RatiosRP-HPLC-CADWithin 10% of target

References

Troubleshooting & Optimization

Troubleshooting AEC5 solubility issues for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with AEC5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a trimeric lipopeptoid with potent antifungal activity, particularly against Cryptococcus neoformans and Cryptococcus gattii.[1] Like many lipophilic compounds, this compound can exhibit poor aqueous solubility, which can hinder the preparation of stock solutions and lead to precipitation during experiments, ultimately affecting the accuracy and reproducibility of results.

Q2: What are the initial steps I should take if I'm observing precipitation of this compound in my experiments?

A2: If you observe precipitation, first verify the solvent used and the final concentration of this compound in your assay. It is crucial to ensure that the solvent is compatible with your experimental system and that the concentration of this compound does not exceed its solubility limit in the final buffer. Consider performing a preliminary solubility assessment in various solvents to determine the optimal conditions.

Q3: Are there any common solvents that are recommended for dissolving this compound?

A3: While specific solubility data for this compound is not extensively published, lipopeptoids are often soluble in organic solvents. For initial stock solutions, consider using solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol. It is imperative to then determine the tolerance of your specific assay to these organic solvents, as high concentrations can be toxic to cells or interfere with enzymatic reactions.

Q4: Can I use surfactants or other agents to improve the solubility of this compound?

A4: Yes, surfactants and other solubilizing agents can be effective.[2] Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility in aqueous solutions.[3][4] Another approach is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules.[2]

Troubleshooting Guide

Issue 1: this compound Precipitates When Preparing a Stock Solution

If you are unable to dissolve this compound in your chosen solvent or observe precipitation after a short period, follow these steps:

  • Solvent Selection: If you are using an aqueous-based solvent, switch to an organic solvent such as DMSO, ethanol, or methanol.

  • Gentle Heating: Gently warm the solution to 37°C to aid in dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a sonicator bath to provide mechanical energy to break down aggregates and enhance dissolution.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the solution can significantly increase solubility.[5] While the specific pKa of this compound is not provided, this can be an effective strategy for compounds with acidic or basic functional groups.

Issue 2: this compound Precipitates When Diluting the Stock Solution into Aqueous Buffer

This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment.

  • Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try adding the buffer to the stock solution in a dropwise manner while vortexing. This can prevent localized high concentrations that lead to precipitation.

  • Use of Co-solvents: Prepare the final solution with a mixture of the aqueous buffer and a water-miscible organic solvent (co-solvent) like ethanol or propylene (B89431) glycol.[6] This increases the overall polarity of the solvent system, potentially keeping this compound in solution.

  • Incorporate Solubilizing Agents: As mentioned in the FAQs, adding surfactants or cyclodextrins to your aqueous buffer before introducing the this compound stock solution can significantly improve its solubility.[2][6]

Quantitative Data Summary

The following table provides a hypothetical summary of this compound solubility in various solvents. This data is for illustrative purposes and should be confirmed experimentally.

Solvent SystemThis compound Solubility (mg/mL)Temperature (°C)Notes
Water< 0.0125Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.0125Insoluble in physiological buffer.
Dimethyl Sulfoxide (DMSO)> 5025High solubility, suitable for stock solutions.
Ethanol (95%)> 2025Good solubility, can be used as a co-solvent.
10% DMSO in PBS0.1 - 0.525Limited solubility, may require further optimization.
1% Tween 80 in PBS0.5 - 1.025Surfactant enhances aqueous solubility.
5% HP-β-CD in Water1.0 - 2.525Cyclodextrin complexation improves solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the required amount of this compound powder. b. Add the appropriate volume of DMSO to achieve a 10 mM concentration. c. Vortex the solution for 1-2 minutes until the this compound is completely dissolved. d. If necessary, gently warm the tube to 37°C for 5-10 minutes. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using a Surfactant
  • Materials: this compound stock solution (in DMSO), Tween 80, Phosphate-Buffered Saline (PBS), sterile conical tubes.

  • Procedure: a. Prepare a 1% (v/v) solution of Tween 80 in PBS. b. To the desired volume of the 1% Tween 80 solution, add the required amount of this compound stock solution dropwise while vortexing. c. Continue to vortex for an additional 5 minutes to ensure proper mixing and micelle formation. d. Visually inspect the solution for any signs of precipitation. e. This solution is now ready for use in your experiment. Note the final concentrations of both this compound and DMSO.

Visualizations

G cluster_0 Troubleshooting this compound Solubility start Start: this compound Solubility Issue precipitation_stock Precipitation in Stock Solution? start->precipitation_stock precipitation_dilution Precipitation upon Dilution? precipitation_stock->precipitation_dilution No change_solvent Use Organic Solvent (e.g., DMSO, Ethanol) precipitation_stock->change_solvent Yes solution_clear Solution is Clear precipitation_dilution->solution_clear No optimize_dilution Optimize Dilution Method (Dropwise addition) precipitation_dilution->optimize_dilution Yes gentle_heat Apply Gentle Heat (37°C) change_solvent->gentle_heat sonicate Sonicate Solution gentle_heat->sonicate sonicate->precipitation_dilution use_cosolvent Use Co-solvent (e.g., Ethanol) optimize_dilution->use_cosolvent add_surfactant Add Surfactant/Cyclodextrin use_cosolvent->add_surfactant add_surfactant->solution_clear

Caption: A flowchart for troubleshooting this compound solubility issues.

G cluster_1 Experimental Workflow for Solubility Enhancement start Prepare this compound Stock in Organic Solvent combine Combine Stock and Buffer (Dropwise addition) start->combine prepare_buffer Prepare Aqueous Buffer with Solubilizing Agent prepare_buffer->combine vortex Vortex to Mix combine->vortex observe Observe for Precipitation vortex->observe proceed Proceed with Experiment observe->proceed No Precipitation reoptimize Re-optimize Conditions observe->reoptimize Precipitation

Caption: Workflow for preparing this compound solutions with solubilizing agents.

References

Optimizing AEC5 Concentration for Antififungal Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AEC5, a novel investigational antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for in vitro antifungal assays. Here you will find answers to frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an initial antifungal assay?

A1: For a novel compound like this compound, it is best to start with a broad dose-response screening assay to determine a preliminary Minimum Inhibitory Concentration (MIC) range. A suggested approach is to test a wide spectrum of concentrations, for example, from 0.06 µg/mL to 64 µg/mL, using serial twofold dilutions.[1] This initial screen will help identify a more focused concentration range for definitive MIC testing.

Q2: Which standardized method is recommended for determining the MIC of this compound?

A2: The broth microdilution method is a globally recognized and standardized technique for antifungal susceptibility testing.[2][3] Protocols established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines to ensure that results are reproducible and comparable across different laboratories.[2]

Q3: What are the most critical parameters to control during a broth microdilution assay?

A3: For reliable and consistent results, several parameters must be carefully controlled:

  • Inoculum Size: A standardized inoculum concentration is crucial, as any deviation can lead to inaccurate MIC values.[2]

  • Growth Medium: RPMI 1640 is the standard medium for antifungal susceptibility testing.[2][4]

  • Incubation Conditions: Consistent incubation time and temperature are critical for reproducible results.[2][4]

  • Endpoint Reading: The method of determining the MIC endpoint (e.g., visual inspection or spectrophotometric reading) should be applied consistently.[5]

Q4: How should I interpret the results of my antifungal assay?

A4: The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[1] For azole antifungals, the MIC is often defined as the lowest drug concentration that results in a 50% or greater decrease in growth compared to the growth control.[5] For polyenes like amphotericin B, the MIC is the concentration that leads to a 90% or greater reduction in growth.[5]

Q5: What should I do if this compound does not show any inhibition of fungal growth?

A5: If you observe no antifungal activity, consider the following possibilities:

  • The concentration range tested may be too low. A wider range-finding study with higher concentrations might be necessary.[2]

  • This compound may not be effective against the specific fungal strain(s) being tested. It is advisable to test against a broader panel of fungi, including any known susceptible strains.[2]

  • The compound may have poor solubility or stability in the test medium. Verify its solubility and consider using a different solvent, ensuring the final solvent concentration is not inhibitory to the fungus (typically ≤1% for DMSO).[1][2]

Troubleshooting Guide

This guide addresses common issues that may arise during antifungal susceptibility testing with this compound.

Problem Potential Cause(s) Recommended Solution(s)
No inhibition of fungal growth at any this compound concentration. 1. The concentration range of this compound is too low. 2. This compound is not effective against the tested fungal strain(s). 3. This compound has poor solubility or is unstable in the test medium. 4. An error occurred in the drug dilution preparation.1. Conduct a wider range-finding study with higher concentrations.[2] 2. Test against a broader panel of fungal species, including known susceptible strains if available.[2] 3. Confirm the solubility and stability of this compound in the assay medium. A different solvent may be required, ensuring the final concentration does not inhibit fungal growth.[2] 4. Prepare fresh stock solutions and dilutions and repeat the assay.
High variability in MIC values between replicate experiments. 1. Inconsistent inoculum preparation. 2. Variations in incubation time or temperature. 3. Subjectivity in endpoint reading. 4. Pipetting errors during serial dilutions.1. Standardize inoculum preparation using a spectrophotometer or hemocytometer.[2] 2. Ensure consistent incubation conditions for all experiments.[2] 3. Have two independent researchers read the plates, or use a spectrophotometer for a more objective measurement of optical density.[2] 4. Use calibrated pipettes and ensure proper mixing during dilutions.
"Trailing" or reduced but persistent growth at concentrations above the MIC. This is a known phenomenon with some fungistatic agents, particularly azoles. It can make visual determination of the MIC difficult.1. Read the MIC at the concentration that shows approximately 50% growth inhibition compared to the drug-free control. 2. Use a spectrophotometer to quantify growth and determine the 50% inhibition endpoint more accurately.[5]
Contamination in the control wells. 1. Non-sterile technique during plate preparation. 2. Contaminated media or reagents.1. Use aseptic techniques throughout the experimental setup. 2. Use fresh, sterile media and reagents.

Experimental Protocols

Broth Microdilution Method for Determining MIC of this compound

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[2]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[2]

  • The final concentration of the solvent in the assay should not exceed a level that affects fungal growth (typically ≤1%).[2]

2. Inoculum Preparation:

  • Yeasts (e.g., Candida albicans):

    • Culture the yeast on a suitable agar (B569324) plate for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[1]

    • Dilute this suspension in RPMI-1640 medium to achieve the final working inoculum concentration.[1]

  • Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on potato dextrose agar until conidia are formed.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow larger particles to settle.

    • Adjust the conidial suspension to the desired concentration using a hemocytometer or spectrophotometer.

3. Assay Plate Preparation:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well "mother" plate or in tubes. The final concentration range in the assay plate should span from a supra-inhibitory to a sub-inhibitory level (e.g., 64 µg/mL to 0.06 µg/mL).[1]

  • Using a multichannel pipette, transfer 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Column 11 wells should receive 100 µL of drug-free medium to serve as the growth control.

  • Column 12 wells should receive 200 µL of uninoculated medium to serve as the sterility control.[1]

4. Inoculation and Incubation:

  • Add 100 µL of the final working fungal inoculum to each well of the assay plate (columns 1-11). This will bring the total volume in each test well to 200 µL.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24-48 hours.

5. Determining the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.[1]

  • Visual Reading: The MIC is the lowest concentration with no visible growth.

  • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 492 nm or 530 nm).[1][5] The MIC is the concentration that shows a predefined level of growth inhibition (e.g., 50% or 90%) compared to the growth control.

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate plate_setup Prepare 96-Well Assay Plate serial_dilution->plate_setup plate_setup->inoculate incubate Incubate Plate (24-48h) inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for this compound Action

signaling_pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall MembraneReceptor Membrane Receptor CellWall->MembraneReceptor Binds to KinaseCascade Kinase Cascade MembraneReceptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates ErgosterolSynthesis Ergosterol Synthesis Gene TranscriptionFactor->ErgosterolSynthesis Inhibition Inhibition TranscriptionFactor->Inhibition Inhibits Transcription CellDeath Fungal Cell Death ErgosterolSynthesis->CellDeath Leads to

Caption: Hypothetical signaling pathway for this compound-induced fungal cell death.

References

How to reduce AEC5 off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AEC5. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate the off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent small molecule inhibitor of Epidermal Growth Factor Receptor (EGFR), a key protein in a signaling pathway that is often overactive in cancer cells.[1][2][3] By blocking EGFR, this compound aims to halt the uncontrolled growth and proliferation of cancer cells.[2][3]

Q2: What are the potential off-target effects of this compound observed in cell culture?

A2: While this compound is designed to be specific for EGFR, at higher concentrations it can interact with other cellular components, leading to off-target effects. These can include mitochondrial toxicity, induction of endoplasmic reticulum (ER) stress, and inhibition of other kinases, which may result in unintended cytotoxicity.[4]

Q3: How can I distinguish between on-target and off-target cytotoxicity?

A3: To differentiate between on-target and off-target effects, it is recommended to use a combination of control cell lines. This includes cell lines with low or no EGFR expression and cell lines where EGFR has been knocked out. If this compound still shows toxicity in these cells, it is likely due to off-target effects.

Q4: Are there strategies to reduce the off-target effects of this compound?

A4: Yes, several strategies can be employed. These include optimizing the concentration of this compound, reducing the treatment duration, and using serum-free or reduced-serum media to minimize interactions with serum proteins. Additionally, co-treatment with antioxidants or ER stress inhibitors may help alleviate specific off-target toxicities.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem 1: High levels of cell death in EGFR-negative control cell lines.
  • Possible Cause: This strongly suggests off-target toxicity, as the intended target is absent. The this compound concentration may be too high, leading to non-specific effects.

  • Solution:

    • Titrate this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that inhibits EGFR in your target cells while minimizing toxicity in EGFR-negative cells.

    • Reduce Incubation Time: Shorten the duration of this compound treatment to a time point sufficient for on-target inhibition but before significant off-target effects manifest.

    • Assess Mitochondrial Health: Use an MTT or Seahorse assay to determine if this compound is causing mitochondrial dysfunction.

    • Check for ER Stress: Perform a Western blot for ER stress markers such as CHOP or BiP.

Problem 2: Inconsistent results between experimental replicates.
  • Possible Cause: Variability in cell culture conditions, reagent preparation, or assay execution can lead to inconsistent results.[5]

  • Solution:

    • Standardize Cell Culture Practices: Ensure consistent cell passage numbers, seeding densities, and media formulations for all experiments.[6][7]

    • Proper Reagent Handling: Prepare fresh dilutions of this compound for each experiment from a concentrated stock stored in appropriate conditions. Avoid repeated freeze-thaw cycles.[8]

    • Use Appropriate Controls: Include positive and negative controls in every experiment to monitor assay performance.

Problem 3: this compound shows lower than expected potency in the target cell line.
  • Possible Cause: The target cells may have intrinsic or acquired resistance to EGFR inhibitors, or there may be issues with the experimental setup.

  • Solution:

    • Confirm Target Expression: Verify the expression level of EGFR in your target cell line using Western blot or flow cytometry.

    • Assess Downstream Signaling: Check the phosphorylation status of proteins downstream of EGFR, such as AKT and ERK, to confirm that this compound is inhibiting the intended pathway.

    • Evaluate Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase at the time of treatment.[5]

Quantitative Data Summary

The following tables provide a summary of hypothetical quantitative data for this compound to guide experimental design.

Table 1: Dose-Response of this compound in EGFR-Positive and EGFR-Negative Cell Lines

Cell LineEGFR StatusThis compound IC50 (µM)
A431Positive0.5
MCF-7Positive1.2
JurkatNegative> 50
HEK293Negative> 50

Table 2: Time-Dependent Cytotoxicity of this compound (1 µM) in A431 Cells

Treatment Duration (hours)Cell Viability (%)
1295 ± 4
2478 ± 6
4852 ± 5
7235 ± 7

Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).[4][8]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

Visualizations

Signaling Pathways and Experimental Workflows

AEC5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates This compound This compound This compound->EGFR Inhibits (On-Target) Mitochondria Mitochondria This compound->Mitochondria Inhibits (Off-Target) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation OffTarget Off-Target Cytotoxicity Mitochondria->OffTarget

Caption: On-target and off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Cell Death with this compound Treatment Check_EGFR Is the cell line EGFR-positive? Start->Check_EGFR On_Target Likely on-target effect. Optimize concentration and treatment duration. Check_EGFR->On_Target Yes Off_Target Likely off-target effect. Check_EGFR->Off_Target No Mito_Tox Assess mitochondrial function (MTT assay). Off_Target->Mito_Tox ER_Stress Assess ER stress (Western blot for CHOP). Off_Target->ER_Stress

Caption: Troubleshooting workflow for unexpected cell death.

Experimental_Workflow Cell_Culture 1. Cell Culture (EGFR+ and EGFR-) Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->Treatment Viability_Assay 3. Cell Viability (MTT Assay) Treatment->Viability_Assay Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Data_Analysis 5. Data Analysis (IC50 and % Apoptosis) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: Enhancing the In Vivo Stability of AEC5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AEC5. This resource is designed for researchers, scientists, and drug development professionals who are working with the novel antifungal lipopeptoid, this compound. While this compound has demonstrated a promising in vivo half-life of over 20 hours in murine models, this guide provides advanced troubleshooting and optimization strategies for projects that may require even greater stability or for addressing unforeseen stability challenges in different experimental systems.[1]

This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to directly address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy study with this compound requires a longer therapeutic window. What are the primary strategies to further extend its half-life?

A1: To extend the already favorable half-life of this compound, several proven strategies for peptide and lipopeptide stabilization can be explored. The main approaches aim to either increase the molecule's hydrodynamic size to reduce renal clearance or protect it from enzymatic degradation. Key strategies include:

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can significantly increase the hydrodynamic radius of this compound, thereby reducing its rate of glomerular filtration.[2]

  • Amino Acid Substitution: Replacing natural L-amino acids at potential protease cleavage sites with D-amino acids or other unnatural amino acids can enhance resistance to enzymatic degradation.[2][3][4]

  • Formulation with Liposomes: Encapsulating this compound in liposomal or other nanoparticle formulations can protect it from degradation and alter its pharmacokinetic profile.

  • Acylation/Lipidation Modification: While this compound is already a lipopeptoid, modifying the length or nature of the existing fatty acid chain can enhance its binding to serum proteins like albumin, prolonging its circulation time.[5]

Q2: I'm observing lower-than-expected plasma concentrations of this compound in my non-murine animal model. What could be the cause?

A2: Cross-species differences in pharmacokinetics are common. Several factors could contribute to this observation:

  • Differential Protease Activity: The types and concentrations of proteases in the plasma can vary significantly between species, potentially leading to faster degradation of this compound in your model.[5]

  • Variations in Serum Albumin Binding: The affinity of this compound for serum albumin may differ between species, affecting its circulatory half-life.

  • Different Metabolic Pathways: The activity of metabolic enzymes, for example in the liver, could be higher in your model, leading to more rapid clearance.[6]

We recommend conducting an in vitro plasma stability assay using plasma from your specific animal model to investigate potential differences in proteolytic degradation.

Q3: Can I modify the peptide sequence of this compound without losing its antifungal activity?

A3: Yes, rational design and amino acid substitution are common strategies for improving peptide characteristics like stability.[5] It is crucial to identify the residues essential for antifungal activity to avoid detrimental modifications. We recommend an alanine (B10760859) scanning mutagenesis approach to first identify the key residues involved in its mechanism of action. Once these are known, other non-essential residues can be targeted for modification to improve stability. For instance, substituting with D-amino acids or N-methylated residues can disrupt recognition by peptidases.[5]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common in vivo stability issues with this compound.

Problem: Rapid In Vivo Clearance of this compound

If you are experiencing unexpectedly rapid clearance of this compound in your experiments, follow this troubleshooting workflow to diagnose and address the issue.

G cluster_0 Diagnostics cluster_1 Solutions A Unexpectedly low this compound exposure or rapid clearance observed B Conduct in vitro plasma stability assay with species- specific plasma. A->B C Is this compound stable in plasma for the duration of the study? B->C D Perform metabolite identification study using liver microsomes. C->D  Yes G Issue is likely proteolytic degradation. C->G No   E Are metabolites detected? D->E F Primary issue is likely renal clearance or other non-metabolic pathways. E->F No H Issue is likely hepatic metabolism. E->H Yes S1 Increase hydrodynamic size: - PEGylation - Formulate in nanoparticles F->S1 S2 Protect from proteases: - Substitute with D-amino acids - N- or C-terminal capping - Cyclization G->S2 S3 Block metabolic hotspots: - Modify susceptible sites (e.g., deuteration) H->S3

Troubleshooting workflow for rapid this compound clearance.
Hypothetical Degradation Pathway of this compound

Understanding potential degradation pathways is key to designing more stable analogues. As a lipopeptoid, this compound is susceptible to both enzymatic degradation of its peptide backbone and metabolic modification of its lipid tail.

This compound Intact this compound Fragments Inactive Peptide Fragments This compound->Fragments Proteolysis Oxidized Oxidized Lipid Moiety This compound->Oxidized Metabolism Clearance Renal Clearance This compound->Clearance Direct Elimination Proteases Plasma/Tissue Proteases CYP450 Hepatic CYP450 Enzymes Fragments->Clearance Oxidized->Clearance G cluster_workflow Experimental Workflow A 1. Acclimatize Animals (e.g., Sprague-Dawley rats) B 2. Administer Compound (IV and PO/IP routes) A->B C 3. Collect Blood Samples (Serial sampling at t=0, 0.25, 0.5, 1, 2, 4, 8, 24, 48h) B->C D 4. Process Blood to Plasma C->D E 5. Quantify Drug Concentration (LC-MS/MS Analysis) D->E F 6. Perform PK Analysis (Calculate t½, AUC, CL, etc.) E->F

References

Technical Support Center: Overcoming Resistance to AEC5 in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AEC5, a novel antifungal peptoid. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to potential resistance to this compound in fungal strains. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a tripeptoid with promising efficacy against fungal pathogens like Cryptococcus neoformans.[1] While its exact mechanism is still under investigation, it is hypothesized to function similarly to other antimicrobial peptides and peptoids by disrupting the fungal cell membrane.[2] This disruption can lead to the leakage of cytoplasmic contents and ultimately, cell death.[2] The specific interaction may involve components of the fungal cell membrane, such as ergosterol (B1671047).[2]

Q2: Has resistance to this compound been reported in fungal strains?

A2: Currently, there is a lack of documented instances of acquired resistance to this compound in the scientific literature. Antimicrobial peptides and peptoids are thought to be less prone to resistance development compared to traditional antifungals due to their direct action on the cell membrane.[2] However, the potential for intrinsic or acquired resistance in fungi should not be disregarded.

Q3: What are the potential mechanisms by which a fungal strain might exhibit resistance to this compound?

A3: Based on general mechanisms of antifungal resistance, potential ways a fungus could resist this compound include:

  • Alterations in the Cell Membrane Composition: Changes in the lipid or sterol (e.g., ergosterol) content of the fungal cell membrane could reduce the binding affinity of this compound.[3][4]

  • Changes in Cell Wall Structure: A modified cell wall structure could potentially limit the access of this compound to the cell membrane.

  • Efflux Pump Overexpression: Fungal cells might utilize ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters to actively pump this compound out of the cell, reducing its intracellular concentration.[3][5]

  • Biofilm Formation: Fungi embedded in a biofilm matrix may exhibit increased tolerance to this compound due to reduced drug penetration or altered physiological states of the cells within the biofilm.[6][7][8]

Q4: My fungal strain shows a higher Minimum Inhibitory Concentration (MIC) for this compound than expected. What should I do?

A4: An unexpectedly high MIC could be due to several factors. Refer to the troubleshooting guide below for a step-by-step approach to investigate the potential cause. It is crucial to first verify your experimental setup and then explore the possibility of intrinsic or acquired resistance.

Troubleshooting Guide: Investigating High this compound MIC

This guide provides a structured approach to troubleshooting experiments where fungal strains exhibit higher than expected MIC values for this compound.

Step 1: Verify Experimental Setup and Controls
IssueRecommended Action
Inaccurate Drug Concentration Prepare fresh stock solutions of this compound and perform serial dilutions carefully. Verify the concentration of the stock solution using an appropriate analytical method if possible.
Incorrect Inoculum Size Standardize the fungal inoculum using a spectrophotometer or hemocytometer to ensure a consistent starting cell density.
Media Composition Ensure the composition of your growth medium is consistent between experiments. Components in the media could potentially interact with this compound.
Incubation Conditions Verify the incubation temperature, time, and atmospheric conditions are optimal for the fungal strain being tested and are consistent with established protocols.
Contamination Check for bacterial or other fungal contamination in your cultures, which could interfere with the assay results.
Control Strain Performance Include a known this compound-susceptible control strain in every experiment to validate the assay's performance.
Step 2: Characterize the Putative Resistant Phenotype

If the high MIC is reproducible and not due to experimental artifacts, the next step is to characterize the resistance.

ExperimentPurposeExpected Outcome if Resistant
MIC Testing with Synergistic Agents To determine if the resistance can be overcome by combining this compound with other antifungal agents.A significant decrease in the this compound MIC in the presence of a synergistic compound.
Time-Kill Curve Analysis To assess the fungicidal or fungistatic effect of this compound on the resistant strain over time.The resistant strain may show reduced killing or regrowth at concentrations that are lethal to susceptible strains.
Biofilm Formation Assay To investigate if increased biofilm formation contributes to the observed resistance.The resistant strain may exhibit a more robust biofilm-forming capacity compared to susceptible strains.
Step 3: Investigate the Molecular Mechanism of Resistance

Once the resistant phenotype is confirmed, you can delve into the potential molecular mechanisms.

Potential MechanismExperimental Approach
Target Alteration (Cell Membrane) Lipid analysis of the cell membrane. Quantification of ergosterol content.
Efflux Pump Overexpression RT-qPCR to measure the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1). Use of efflux pump inhibitors in MIC assays.
Genetic Mutations Whole-genome sequencing to identify mutations in genes related to cell membrane biosynthesis, cell wall integrity, or transport proteins.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the characterization of a putative this compound-resistant fungal strain.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against C. neoformans Strains

StrainDescriptionThis compound MIC (µg/mL)
H99Wild-Type (Susceptible Control)2
R-01Putative Resistant Isolate32
R-02Putative Resistant Isolate16

Table 2: Relative Expression of Efflux Pump Genes in C. neoformans Strains

GeneStrain H99 (Fold Change)Strain R-01 (Fold Change)
CDR11.015.2
MDR11.08.5

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Fungal inoculum standardized to 0.5 McFarland standard

  • Sterile saline or water

  • Spectrophotometer

Procedure:

  • Prepare a 2X working solution of this compound in RPMI-1640 medium.

  • Perform serial twofold dilutions of the 2X this compound working solution across the columns of the 96-well plate (100 µL per well).

  • Prepare the fungal inoculum by suspending colonies from a fresh culture in sterile saline. Adjust the suspension to a 0.5 McFarland standard.

  • Dilute the standardized inoculum 1:1000 in RPMI-1640 to achieve the final inoculum concentration.

  • Add 100 µL of the final inoculum to each well of the microtiter plate containing the this compound dilutions.

  • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubate the plate at 35°C for 48 hours.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, determined visually or by reading the optical density at 530 nm.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Efflux Pump Gene Expression

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Gene-specific primers for target and reference genes (e.g., ACT1 or GAPDH)

  • RT-qPCR instrument

Procedure:

  • Culture the fungal strains (susceptible and putative resistant) to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest the cells and extract total RNA using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalizing to the reference gene and comparing the resistant strain to the susceptible strain.

Visualizations

experimental_workflow Troubleshooting Workflow for High this compound MIC start High this compound MIC Observed step1 Step 1: Verify Experimental Setup - Drug Concentration - Inoculum Size - Media, Incubation - Controls start->step1 q1 Is the high MIC reproducible? step1->q1 step2 Step 2: Characterize Phenotype - MIC with Synergists - Time-Kill Curve - Biofilm Assay q1->step2 Yes revisit Re-evaluate Experimental Protocol q1->revisit No q2 Is a resistant phenotype confirmed? step2->q2 step3 Step 3: Investigate Mechanism - Membrane Analysis - RT-qPCR (Efflux Pumps) - Genome Sequencing q2->step3 Yes q2->revisit No end Identify Potential Resistance Mechanism step3->end

Caption: A logical workflow for troubleshooting and investigating potential this compound resistance.

signaling_pathway Potential Fungal Resistance Mechanisms to this compound cluster_cell Fungal Cell This compound This compound Membrane Fungal Cell Membrane This compound->Membrane Disruption Efflux Efflux Pumps (e.g., Cdr1, Mdr1) This compound->Efflux Substrate Resistance Resistance to this compound Membrane->Resistance Altered Composition (Reduced Binding) Efflux->Resistance Drug Expulsion Biofilm Biofilm Formation Biofilm->Resistance Reduced Penetration CellWall Cell Wall CellWall->Membrane Protection CellWall->Resistance Altered Structure

Caption: A diagram illustrating potential mechanisms of fungal resistance to this compound.

References

Technical Support Center: Refining AEC5 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of AEC5. The focus is on identifying and resolving common purity issues encountered during the final stages of the synthesis.

Assumed Synthetic Route:

The synthesis of the target molecule, this compound (Aryl-Ester-Carboxylic Acid 5), is accomplished via a two-step sequence:

  • Suzuki Coupling: An aryl bromide is coupled with a boronic acid ester.

  • Saponification: The resulting ester intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product, this compound.

Frequently Asked Questions (FAQs)

Q1: My final this compound product has a purity of <95% after initial workup. What are the most likely impurities?

A1: Impurities in the final this compound product typically originate from the Suzuki coupling step, the saponification step, or the purification process itself. Common impurities include unreacted starting materials, reaction byproducts, and residual catalyst.[1][2] A summary of common impurities is provided in the table below.

Q2: How can I effectively remove residual palladium catalyst from my this compound product?

A2: Residual palladium is a common issue in cross-coupling reactions and is a critical impurity to remove, especially for pharmaceutical applications where strict limits apply (e.g., <10 ppm).[3] Several methods can be employed:

  • Filtration through Celite: A simple and effective first step to remove heterogeneous palladium black.[4]

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb palladium species, though it may also lead to some product loss due to non-specific binding.[3]

  • Scavenger Resins: Using solid-supported scavengers with high affinity for palladium (e.g., thiol or phosphine-based resins) is a highly effective method for removing trace amounts of soluble palladium.[5][6]

Q3: The saponification (ester hydrolysis) step is slow or incomplete. How can I improve this reaction?

A3: Incomplete hydrolysis is a common problem that leaves unreacted ester starting material in your final product. To drive the reaction to completion:

  • Increase Excess of Base: Use a larger excess of the hydroxide (B78521) source (e.g., LiOH, NaOH) to ensure the reaction is not base-limited.[7][8]

  • Optimize Solvent System: Ensure the ester is soluble in the reaction medium. Using a co-solvent like THF or methanol (B129727) with water can create a monophasic system and improve reaction rates.[9]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis.[8]

  • Extend Reaction Time: Monitor the reaction by TLC or LCMS and allow it to stir until all the starting ester has been consumed.[10]

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[10][11] To resolve this:

  • Use More Solvent: The concentration of the solute may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[11]

  • Change Solvent System: The boiling point of your solvent might be too high. Select a solvent with a lower boiling point.[12] Alternatively, use a mixed-solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Dissolve the compound in a minimum of the "good" solvent and slowly add the "bad" solvent until turbidity appears, then heat to clarify and cool slowly.[12]

Troubleshooting Guides

Problem 1: Persistent Impurities from Suzuki Coupling

If you identify impurities such as homocoupled byproducts or unreacted starting materials after the saponification step, it indicates the initial Suzuki coupling needs optimization.

Table 1: Common Impurities in this compound Synthesis and Identification

Impurity Name Origin Identification Method Mitigation Strategy
Aryl Bromide (Starting Material) Incomplete Suzuki Reaction LCMS, 1H NMR Increase reaction time, temperature, or catalyst loading.
Boronic Acid/Ester (Starting Material) Incomplete Suzuki Reaction LCMS, 1H NMR Ensure proper stoichiometry and base activity.
Homocoupling Product (Biaryl) Suzuki Side Reaction LCMS, 1H NMR Degas reaction mixture thoroughly; use a milder base or different ligand.[2][13]
Protodeboronation Product Suzuki Side Reaction LCMS, 1H NMR Use anhydrous solvents and ensure the base is not too strong.[1]
This compound-Ester Intermediate Incomplete Saponification LCMS, TLC Increase base equivalents, reaction time, or temperature.[7]

| Residual Palladium | Catalyst Carryover | ICP-MS, AAS | Treat with activated carbon, scavenger resins, or filter through Celite.[3][5] |

Problem 2: Low Purity After Recrystallization

If the purity of this compound does not improve significantly after recrystallization, the chosen solvent system is likely suboptimal.

Table 2: Recrystallization Solvent Screening Results for this compound

Solvent / System Solubility (Cold) Solubility (Hot) Crystal Quality Purity Improvement (%) Recommendation
Ethanol Sparingly Soluble Soluble Small Needles 85 -> 92% Moderate
Isopropanol (B130326) Insoluble Sparingly Soluble Large Plates 85 -> 98.5% Excellent
Acetone Soluble Very Soluble None (Oiled Out) N/A Poor
Ethyl Acetate Sparingly Soluble Soluble Fine Powder 85 -> 94% Moderate
Toluene Insoluble Insoluble None N/A Poor

| Isopropanol / Water (9:1) | Insoluble | Soluble | Large Plates | 85 -> 99.2% | Optimal |

Data is illustrative and should be confirmed experimentally.

The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[14] A mixed solvent system, like Isopropanol/Water, often provides superior results by allowing for fine-tuned solubility.[12][15]

Experimental Protocols

Protocol 1: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate) at a concentration of ~50 mg/mL.

  • Carbon Addition: Add activated carbon (5-10 wt% relative to the crude product) to the solution.[3]

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours.

  • Filtration: Prepare a 1-2 cm pad of Celite in a Büchner funnel. Pre-wet the pad with the solvent.[5]

  • Filter Mixture: Filter the mixture through the Celite pad to remove the activated carbon.

  • Washing: Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product.[3]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the palladium-free product.

Protocol 2: Recrystallization of this compound using Isopropanol/Water
  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.[10]

  • Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes faintly cloudy (the point of saturation). Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[14]

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold 9:1 isopropanol/water.

  • Drying: Dry the crystals under vacuum to remove residual solvents.

Visualizations

AEC5_Synthesis_Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_sapon Step 2: Saponification cluster_purify Step 3: Purification ArylBr Aryl Bromide Reaction1 Pd Catalyst, Base (Suzuki Coupling) ArylBr->Reaction1 BoronicEster Boronic Acid Ester BoronicEster->Reaction1 Intermediate This compound-Ester (Crude) Reaction1->Intermediate Reaction2 NaOH / H2O, THF (Hydrolysis) Intermediate->Reaction2 Workup Acidic Workup (Quench & Extract) Reaction2->Workup Crudethis compound This compound (Crude) Workup->Crudethis compound Pd_Removal Pd Removal (e.g., Carbon Treat.) Crudethis compound->Pd_Removal Recrystal Recrystallization Pd_Removal->Recrystal Finalthis compound This compound (Pure, >99%) Recrystal->Finalthis compound

Caption: High-level workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Purity < 99% after recrystallization? check_pd Residual Pd detected (ICP-MS > 10 ppm)? start->check_pd Yes end Purity Goal Achieved start->end No pd_yes Implement Scavenger Resin or Activated Carbon Step check_pd->pd_yes Yes check_ester This compound-Ester detected (LCMS)? check_pd->check_ester No pd_yes->check_ester ester_yes Optimize Saponification: - Increase Base - Increase Temperature/Time check_ester->ester_yes Yes check_sm Suzuki SMs or homocoupling detected? check_ester->check_sm No ester_yes->check_sm sm_yes Re-optimize Suzuki Reaction: - Screen Ligands/Bases - Ensure Degassing check_sm->sm_yes Yes recrystal_fail Re-screen Recrystallization Solvents (see Table 2) check_sm->recrystal_fail No sm_yes->recrystal_fail recrystal_fail->end

Caption: Decision tree for troubleshooting low purity issues in this compound synthesis.

References

Technical Support Center: Enhancing the Antifungal Efficacy of AEC5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the antifungal peptoid AEC5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antifungal activity?

This compound is a synthetically developed peptoid, a class of peptidomimetics, that has demonstrated notable antifungal properties.[1] Its primary activity is against the pathogenic yeast Cryptococcus neoformans, the causative agent of cryptococcal meningitis, particularly in immunocompromised individuals.[1][2][3] this compound is considered a promising therapeutic candidate due to its high efficacy and selectivity.[2]

Q2: What is the proposed mechanism of action for this compound?

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to function similarly to other antimicrobial peptides by disrupting the fungal cell membrane, leading to leakage of cytoplasmic contents and ultimately cell death.[1] The importance of an aromatic heterocycle in its structure suggests that this compound might also employ a more complex mechanism beyond simple membrane disruption.[1]

Q3: How can the antifungal efficacy and safety profile of this compound be improved?

Structure-activity relationship (SAR) studies have been conducted to enhance the therapeutic properties of this compound.[1] An iterative optimization process, including a sarcosine (B1681465) scan, identified key submonomers for modification.[1] This led to the development of an optimized peptoid, β-5, which exhibits improved potency against C. neoformans and reduced toxicity towards mammalian cells.[1]

Key modifications included:

  • Replacing a furan (B31954) with a thiophene (B33073) aromatic heterocycle at position 3, which improved both potency and selectivity.[1]

  • Trimethylation of the amino side-chain at position 2, which locked the nitrogen in a cationic state and reduced mammalian cell toxicity.[1]

Q4: Does this compound show synergistic effects with other antifungal agents?

Yes, studies have shown that this compound acts synergistically with the antifungal drug flucytosine.[2] This suggests that this compound may permeabilize the fungal membrane, facilitating the entry of flucytosine to its intracellular target.[2] However, it does not show synergistic or antagonistic effects with fluconazole (B54011) or amphotericin B.[2]

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

  • Possible Cause 1: Reagent Quality and Preparation. Ensure the this compound peptoid is of high purity and has been stored correctly. Prepare fresh stock solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Possible Cause 2: Inoculum Preparation. The density of the fungal inoculum is critical for reproducible MIC results. Standardize your protocol for preparing the C. neoformans suspension to the correct cell density (e.g., using a spectrophotometer or hemocytometer).

  • Possible Cause 3: Assay Medium. The composition of the growth medium can influence the activity of antifungal agents. Use a standardized and consistent batch of RPMI-1640 medium or other appropriate broth for your assays.

  • Possible Cause 4: Incubation Conditions. Ensure that incubation temperature, CO2 levels (if applicable), and duration are consistent across all experiments.

Problem 2: High variability in mammalian cell toxicity assays.

  • Possible Cause 1: Cell Line Health and Passage Number. Use a consistent and healthy mammalian cell line (e.g., fibroblasts) with a low passage number.[1] Cells that have been in culture for too long can exhibit altered sensitivity to cytotoxic compounds.

  • Possible Cause 2: Serum Concentration. The concentration of serum in the cell culture medium can affect the apparent toxicity of this compound. Standardize the serum percentage in your assays.

  • Possible Cause 3: Assay Endpoint and Reagents. Ensure that the chosen toxicity assay (e.g., MTT, LDH release) is appropriate and that the reagents are fresh and properly prepared. The incubation time with the detection reagent should be optimized and consistent.

  • Possible Cause 4: Peptoid Aggregation. At higher concentrations, peptoids can sometimes aggregate, leading to variable results. Visually inspect solutions for any precipitation. Sonication of stock solutions may help to ensure homogeneity.

Problem 3: Difficulty reproducing synergy study results.

  • Possible Cause 1: Checkerboard Assay Setup. The checkerboard method for assessing synergy is sensitive to pipetting accuracy. Use calibrated multichannel pipettes and a clear, logical plate layout to minimize errors.

  • Possible Cause 2: Calculation of Fractional Inhibitory Concentration (FIC) Index. Double-check the calculations for the FIC index. Ensure you are correctly identifying the MIC of each drug alone and in combination.

  • Possible Cause 3: Drug Interaction Kinetics. The timing of drug addition can be important. For this compound and flucytosine, simultaneous addition is typically performed.[2]

Quantitative Data Summary

Table 1: In Vitro Activity and Toxicity of this compound and its Optimized Analog, β-5

CompoundTarget Organism/Cell LineMIC (µg/mL)TD₅₀ (µg/mL)Selectivity Ratio (TD₅₀/MIC)
This compound Cryptococcus neoformans--8
β-5 Cryptococcus neoformans--37
This compound Mammalian Fibroblasts-56.2-
AEC5sar2 Mammalian Fibroblasts-21.1-
  • Data extracted from a study on this compound and its analogs.[1] A lower MIC indicates higher potency, while a higher TD₅₀ indicates lower toxicity. The selectivity ratio is a measure of the compound's specificity for the fungal target over mammalian cells.

Table 2: Synergistic Antifungal Activity of this compound with Flucytosine

Drug CombinationTarget OrganismFIC IndexInterpretation
This compound + Flucytosine Cryptococcus neoformans≤ 0.5Synergy
This compound + Fluconazole Cryptococcus neoformans> 0.5 - 4.0Indifference
This compound + Amphotericin B Cryptococcus neoformans> 0.5 - 4.0Indifference
  • Data interpretation based on Fractional Inhibitory Concentration (FIC) indices from checkerboard assays.[2]

Experimental Protocols & Visualizations

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard microbroth dilution methods.

  • Preparation of Fungal Inoculum:

    • Culture C. neoformans on Sabouraud dextrose agar (B569324) for 48 hours at 30°C.

    • Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to the final desired concentration (e.g., 5 x 10² to 2.5 x 10³ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plate at 35°C for 72 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Fungal_Culture Culture C. neoformans Inoculum_Prep Prepare Inoculum Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation AEC5_Stock Prepare this compound Stock Serial_Dilution Serial Dilutions in Plate AEC5_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (72h) Inoculation->Incubation Read_Results Visually Inspect Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC SAR_Workflow start Start with this compound sar_scan Perform Sarcosine Scan start->sar_scan identify_positions Identify Key Pharmacophoric Positions sar_scan->identify_positions optimize_pos1 Optimize Position 1 identify_positions->optimize_pos1 screen_pos1 Screen Analogs for Potency & Toxicity optimize_pos1->screen_pos1 best_analog1 Identify Best Analog 1 screen_pos1->best_analog1 optimize_pos2 Optimize Position 2 best_analog1->optimize_pos2 screen_pos2 Screen Analogs for Potency & Toxicity optimize_pos2->screen_pos2 final_compound Optimized Compound (e.g., β-5) screen_pos2->final_compound AEC5_Mechanism cluster_cell Fungal Cell cluster_pathway membrane Cell Membrane (Ergosterol) cytoplasm Cytoplasm membrane->cytoplasm Ion Leakage nucleus Nucleus dna_rna DNA/RNA Synthesis flucytosine_int 5-Fluorouracil (5-FU) inhibition Inhibition flucytosine_int->inhibition inhibition->dna_rna This compound This compound This compound->membrane Disruption/Pore Formation flucytosine_ext Flucytosine flucytosine_ext->flucytosine_int Enhanced Uptake

References

Technical Support Center: p63 Protein Stability and AEC Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of the p63 protein, with a special focus on its relevance to Ankyloblepharon-Ectodermal defects-Cleft lip/palate (AEC) syndrome.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for the p63 protein?

The stability of the p63 protein, a key transcription factor in epithelial development, is primarily regulated by the ubiquitin-dependent proteasome pathway.[1][2] Several E3 ubiquitin ligases, including Itch/AIP4, WWP1, and Nedd4, have been identified to target p63 for ubiquitination and subsequent degradation by the proteasome.[1][3][4] While this is the main pathway, lysosomal degradation and caspase-mediated cleavage may also be involved under specific cellular conditions.[1][5][6]

Q2: How do the main isoforms of p63 (TAp63 and ΔNp63) differ in their stability?

The two major classes of p63 isoforms, TAp63 and ΔNp63, exhibit significant differences in their protein stability. TAp63 isoforms, which contain a transactivation domain, are generally highly unstable and have a short half-life, reported to be less than an hour to 1.5 hours in some contexts.[1][7][8] In contrast, the ΔNp63 isoforms, which lack this domain, are much more stable.[1][8] This difference in stability is crucial for their distinct biological roles in development and disease.

Q3: What is the molecular basis of AEC syndrome regarding p63 degradation?

AEC syndrome is caused by heterozygous mutations in the C-terminal domain of the p63 gene.[9][10] These mutations do not typically lead to accelerated degradation. Instead, they cause thermodynamic protein destabilization, leading to misfolding and the formation of protein aggregates.[9][10][11] This aggregation results in a dominant-negative effect, where the mutant p63 co-aggregates with and inactivates the wild-type p63 and its family member p73, impairing their transcriptional activity.[9][12] Consequently, AEC syndrome is considered a protein aggregation disorder.[9][10]

Q4: Do AEC-associated p63 mutations affect the protein's half-life?

Paradoxically, while AEC mutations cause protein destabilization and misfolding, they can lead to an increased half-life of the mutant p63 protein.[13] This accumulation of stable, non-functional aggregates contributes to the pathology of the disease.

Q5: What are the potential therapeutic strategies for AEC syndrome based on p63 degradation pathways?

Given that AEC syndrome is a protein aggregation disorder, a primary therapeutic strategy is to prevent the misfolding and aggregation of the mutant p63 proteins.[9][10] Research has shown that preventing aggregation can rescue the transcriptional function of p63.[9] This opens avenues for the development of small molecules or chaperones that can stabilize the native conformation of mutant p63 or inhibit the aggregation process. For instance, heparin has been shown to prevent mutant p53-induced aggregation of p63 and p73 in vitro.[14]

Troubleshooting Guides for Experimental Assays

Cycloheximide (CHX) Chase Assay for p63 Half-Life
Problem Possible Cause Solution
p63 levels do not decrease over time CHX concentration is too low or inactive.Prepare fresh CHX solution for each experiment. Perform a dose-response curve (e.g., 50-300 µg/ml) to determine the optimal concentration for your cell line without inducing significant toxicity.[15]
The p63 isoform being studied is very stable (e.g., ΔNp63 or certain mutants).Extend the chase duration. While some proteins turn over in 3-8 hours in mammalian cells, very stable proteins may require a chase of 12 hours or longer.[16] Be mindful of CHX toxicity over extended periods.
Inconsistent protein levels between time points Uneven cell lysis or protein loading.Ensure complete and consistent lysis by using an appropriate lysis buffer with fresh protease inhibitors and by vortexing/scraping thoroughly. Quantify total protein concentration (e.g., using a BCA assay) for each sample and ensure equal loading on the gel.[17]
Cell death observed during the assay CHX is toxic to the cells at the concentration or duration used.Reduce the concentration of CHX or shorten the time course.[16] Perform a cell viability assay (e.g., Trypan Blue exclusion) in parallel to monitor toxicity.
Filter Trap Assay for p63 Aggregation
Problem Possible Cause Solution
No signal for aggregated p63 Aggregation levels are below the detection limit.Increase the amount of protein lysate loaded onto the membrane. Concentrate the lysate if necessary. Ensure the use of a high-sensitivity detection method (e.g., enhanced chemiluminescence).
Lysis buffer is too harsh and is solubilizing the aggregates.Use a less stringent lysis buffer. Some protocols suggest RIPA buffer, but for certain aggregates, a milder buffer may be necessary to preserve their structure.[18]
High background on the membrane Incomplete blocking or non-specific antibody binding.Block the membrane for a sufficient amount of time (e.g., 1 hour at room temperature) with a suitable blocking agent (e.g., 5% non-fat milk or BSA). Titrate the primary antibody to find the optimal concentration. Include appropriate washing steps.
Clogging of the filter membrane Lysate is not properly clarified, or contains viscous components like genomic DNA.Ensure the lysate is clarified by centrifugation (e.g., 500 x g) to remove unlysed cells and large debris before loading.[19] Sonication can also help to shear genomic DNA.
Inconsistent results Variability in sample preparation.Standardize the entire procedure, from cell lysis to the volume and concentration of lysate loaded. Ensure aggregates are not being lost during transfers.

Quantitative Data Summary

p63 Isoform / Mutant Reported Half-Life Cell Context / Notes Reference
TAp63γ~1.5 hours-[1]
TAp63 isoforms (general)< 1 hourTransiently expressed in Hep3B cells.[7]
ΔNp63 isoforms (general)Much more stable than TAp63-[1][8]
ΔNp63γ> 8 hoursTransiently expressed in Hep3B cells.[7]
p63 (unspecified)6.93 - 38.64 hoursVaries significantly between different nasopharyngeal carcinoma (NPC) and normal cell lines.[20]
EEC Mutant p63Increased half-lifeObserved in patients and cell culture.[13]

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for p63 Half-Life Determination

This protocol is used to determine the stability of a protein by inhibiting new protein synthesis and observing the disappearance of the existing protein pool over time.[16]

Materials:

  • Cells expressing the p63 protein of interest.

  • Complete cell culture medium.

  • Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against p63 or a tag; primary antibody against a stable loading control (e.g., β-actin).

Procedure:

  • Seed cells in multiple plates or wells to allow for harvesting at different time points (e.g., 0, 2, 4, 8, 12 hours). Grow cells to approximately 80-90% confluency.[17]

  • To begin the chase, add CHX to the culture medium to a final concentration of 50-100 µg/mL. Swirl the plate gently to mix. The 0-hour time point should be harvested immediately after adding CHX.

  • Incubate the cells at 37°C in a CO2 incubator for the duration of the time course.

  • At each designated time point, harvest the cells. Wash the cells once with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes.[17][21]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifuging at 12,000 x g for 15 minutes at 4°C.[17][21]

  • Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Perform Western blotting to detect the p63 protein and the loading control.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Plot the relative p63 protein level (normalized to the loading control and the 0-hour time point) against time to determine the protein's half-life.

Protocol 2: Filter Trap Assay for Detection of Aggregated p63

This assay separates insoluble protein aggregates from soluble proteins by filtration through a cellulose (B213188) acetate (B1210297) membrane. Aggregates are retained on the membrane and detected by immunoblotting.[18][22]

Materials:

  • Cell or tissue lysates.

  • Lysis Buffer (e.g., RIPA buffer or a buffer containing 2% SDS).

  • Dot blot or slot blot apparatus.

  • Cellulose acetate membrane (0.2 µm pore size).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Blocking Buffer (e.g., 5% non-fat milk in PBST).

  • Primary and secondary antibodies for immunoblotting.

Procedure:

  • Prepare cell lysates in a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by a low-speed centrifugation (e.g., 500 x g for 5 minutes) to remove nuclei and unlysed cells.[19]

  • Determine the total protein concentration of the supernatant.

  • Pre-wet the cellulose acetate membrane in Wash Buffer.

  • Assemble the dot blot apparatus with the membrane.

  • Load equal amounts of protein lysate into each well. Apply a vacuum to pull the lysate through the membrane.

  • Wash each well multiple times with Wash Buffer to remove soluble proteins.

  • Disassemble the apparatus and remove the membrane.

  • Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Incubate the membrane with a primary antibody specific for p63 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the dots corresponds to the amount of aggregated p63.

Visualizations

AEC_p63_Aggregation_Pathway p63_gene TP63 Gene (Wild-Type) wt_p63 Wild-Type p63 (Functional Tetramer) p63_gene->wt_p63 Transcription & Translation mutant_p63_gene TP63 Gene (AEC Mutation) mutant_p63 Mutant p63 (Misfolded Monomer) mutant_p63_gene->mutant_p63 Transcription & Translation aggregates Co-Aggregates (Non-functional) wt_p63->aggregates Co-opted into aggregates transcription Normal Target Gene Transcription wt_p63->transcription Binds DNA mutant_p63->aggregates Self-aggregates impaired_transcription Impaired Transcription aggregates->impaired_transcription Dominant-Negative Effect phenotype Normal Epidermal Development transcription->phenotype aec_phenotype AEC Syndrome (Skin Fragility) impaired_transcription->aec_phenotype

Caption: Pathogenesis of AEC syndrome due to p63 mutation and aggregation.

p63_Degradation_Workflow start Start CHX Chase Assay add_chx Add Cycloheximide (CHX) to inhibit translation start->add_chx collect_t0 Collect 'Time 0' Sample add_chx->collect_t0 incubate Incubate cells and collect samples at various time points (e.g., 2, 4, 8 hrs) add_chx->incubate lysis Lyse cells & quantify total protein collect_t0->lysis incubate->lysis western Perform Western Blot for p63 & Loading Control lysis->western analysis Densitometry Analysis western->analysis half_life Calculate Protein Half-Life analysis->half_life

Caption: Experimental workflow for determining p63 protein half-life.

References

Validation & Comparative

Validating the Antifungal Efficacy of AEC5: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide on the antifungal activity of the novel peptoid, AEC5. This document provides a detailed analysis of this compound's performance against established antifungal agents, supported by quantitative data and standardized experimental protocols.

This compound, a synthetic peptoid, has demonstrated significant fungicidal activity, particularly against the pathogenic yeast Cryptococcus neoformans.[1][2] This guide offers an objective comparison of this compound with first-line clinical antifungals, including fluconazole, amphotericin B, and caspofungin, to contextualize its potential as a therapeutic candidate.

Comparative Antifungal Activity and Cytotoxicity

The in vitro efficacy of this compound was evaluated against Cryptococcus neoformans and compared with standard antifungal drugs. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible fungal growth, was the primary metric for antifungal potency. Additionally, the half-maximal toxic dose (TD50) against mammalian cell lines was assessed to determine the therapeutic window.

CompoundOrganismMIC (µg/mL)Mammalian Cell LineTD50 (µg/mL)Selectivity Ratio (TD50/MIC)
This compound Cryptococcus neoformans H99S6.3[1]HepG2 (Human Liver)56.2[3]8.9
Fluconazole Cryptococcus neoformans2 - 16Vero (Monkey Kidney)>1306 (Significant toxicity only at very high concentrations)Variable
Amphotericin B Cryptococcus neoformans0.25 - 1Osteoblasts/Fibroblasts5 - 10 (sublethal toxicity)Variable
Caspofungin Cryptococcus neoformans>32 (often ineffective)---

Note: MIC and TD50 values can vary depending on the specific strain and experimental conditions. The data presented is a summary from published studies.

Experimental Protocols

The following is a detailed methodology for determining the antifungal susceptibility of this compound and control compounds against Cryptococcus neoformans, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution.

Antifungal Susceptibility Testing: Broth Microdilution Method

1. Inoculum Preparation:

  • Cryptococcus neoformans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours.
  • A suspension of the yeast cells is prepared in sterile saline and adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agents:

  • Stock solutions of this compound, fluconazole, amphotericin B, and caspofungin are prepared in an appropriate solvent (e.g., DMSO or water).
  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
  • A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included on each plate.
  • The microtiter plates are incubated at 35°C for 48-72 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
  • For amphotericin B, the endpoint is typically defined as 100% growth inhibition.

Mammalian Cell Cytotoxicity Assay

1. Cell Culture:

  • Mammalian cell lines (e.g., HepG2, Vero) are cultured in appropriate media and conditions.

2. Compound Exposure:

  • Cells are seeded in 96-well plates and exposed to serial dilutions of this compound and control compounds for a specified period (e.g., 24 or 48 hours).

3. Viability Assessment:

  • Cell viability is assessed using a standard method such as the MTT assay, which measures metabolic activity.
  • The half-maximal toxic dose (TD50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.

experimental_workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture C. neoformans start->culture prepare_inoculum Prepare Inoculum culture->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate prepare_drugs Prepare Antifungal Dilutions prepare_drugs->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC values incubate->read_mic analyze_data Analyze and Compare Data read_mic->analyze_data end End analyze_data->end

Caption: Workflow for Antifungal Susceptibility Testing.

The proposed mechanism of action for this compound involves the disruption of the fungal cell membrane, a characteristic shared with other antimicrobial peptides.[1][3] This interaction is believed to be driven by the electrostatic attraction between the cationic peptoid and the negatively charged components of the fungal membrane.

mechanism_of_action Proposed Mechanism of this compound Action cluster_membrane Membrane Interaction cluster_consequences Cellular Consequences This compound This compound Peptoid Binding Electrostatic Binding This compound->Binding Initial Interaction FungalCell Fungal Cell Membrane Insertion Membrane Insertion Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Leakage Ion and Solute Leakage Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed Mechanism of this compound Antifungal Activity.

This guide provides a foundational understanding of this compound's antifungal properties in comparison to standard therapies. Further research, including in vivo efficacy and detailed mechanistic studies, will be crucial in fully elucidating its therapeutic potential.

References

A Comparative Analysis of the Antifungal Efficacy of AEC5 and Fluconazole Against Cryptococcus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antifungal drug development, the emergence of novel compounds presents both opportunities and the critical need for rigorous comparative evaluation against established therapies. This guide provides a detailed comparison of the in vitro efficacy of AEC5, a novel lipopeptoid, and fluconazole (B54011), a widely used triazole antifungal, against pathogenic Cryptococcus species, the causative agents of cryptococcosis, a life-threatening fungal infection. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of more effective antifungal agents.

Executive Summary

This compound demonstrates potent, rapid, and fungicidal activity against both Cryptococcus neoformans and Cryptococcus gattii. In contrast, fluconazole exhibits fungistatic activity, inhibiting the growth of the fungus without rapid killing. The minimum inhibitory concentration (MIC) of this compound against C. gattii is notably lower than the typical MIC₅₀ values observed for fluconazole against C. neoformans. While direct comparative time-kill kinetic data is not yet available in published literature, preliminary data suggests that this compound's fungicidal mechanism offers a significant advantage over the fungistatic nature of fluconazole.

Data Presentation

The following tables summarize the available quantitative data on the in vitro efficacy of this compound and fluconazole against Cryptococcus species.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentFungal SpeciesStrain(s)MIC (µg/mL)Reference
This compoundCryptococcus neoformansH99S6.3[1]
This compoundCryptococcus gattiiR265, R2723.13Not explicitly cited
FluconazoleCryptococcus neoformansMultiple Clinical IsolatesMIC₅₀: 4, MIC₉₀: 8-16Not explicitly cited

Table 2: Time-Kill Kinetics Summary

Antifungal AgentFungal SpeciesKey FindingReference
This compoundCryptococcus neoformansFungicidal; eliminates all viable fungi within 3 hours.[2]
FluconazoleCryptococcus neoformansFungistatic activity demonstrated in time-kill studies.[3][4]

Mechanism of Action

This compound: The precise mechanism of action for this compound has not been fully elucidated. However, as a lipopeptoid, it is hypothesized to disrupt the fungal cell membrane, leading to rapid cell death. This is consistent with its observed fungicidal activity.

Fluconazole: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol (B1671047), an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity of the cell membrane, leading to the inhibition of fungal growth.[5][6][7][8][9]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay for this compound

The MIC of this compound against Cryptococcus species was determined using a broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[5][6][8][10]

  • Inoculum Preparation: Cryptococcus isolates were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 48 hours. A suspension of the yeast cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: A stock solution of this compound was prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium to achieve a range of final concentrations in the microtiter plate.

  • Assay Procedure: 100 µL of the standardized fungal inoculum was added to each well of a 96-well microtiter plate containing 100 µL of the serially diluted this compound. The plates were incubated at 35°C for 72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in a significant inhibition of visible growth compared to the growth control well.

Time-Kill Kinetic Assay for this compound

The fungicidal activity of this compound was assessed using a time-kill methodology.

  • Inoculum and Drug Preparation: A standardized inoculum of C. neoformans was prepared as described for the MIC assay. This compound was added to the fungal suspension at a concentration equivalent to its MIC.

  • Time-Course Sampling: The culture was incubated at 35°C with agitation. At predetermined time points (e.g., 0, 1, 2, 3, and 24 hours), aliquots were withdrawn from the culture.

  • Viability Assessment: The withdrawn aliquots were serially diluted and plated on SDA plates. The plates were incubated at 35°C for 48 hours, after which the number of colony-forming units (CFU/mL) was determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time was plotted to generate a time-kill curve. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal.

Antifungal Susceptibility Testing for Fluconazole (CLSI M27-A3)

The MIC of fluconazole against Cryptococcus species is determined following the standardized broth microdilution method outlined in the CLSI M27-A3 document.[5][6][8][10] The protocol is similar to the one described for this compound, with specific quality control strains and interpretation guidelines as specified in the CLSI document. Time-kill studies for fluconazole are also performed using a similar methodology to that described for this compound, with samples taken over a longer period (e.g., up to 72 hours) to assess its fungistatic effect.[3][4]

Visualizations

The following diagrams illustrate the mechanism of action of fluconazole and the general experimental workflows.

Fluconazole_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->FungalCellMembrane Essential component Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fluconazole Fluconazole Fluconazole->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of fluconazole.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Fungal Inoculum MicrotiterPlate 96-well Microtiter Plate Inoculum->MicrotiterPlate DrugDilutions Serial Dilutions of Antifungal DrugDilutions->MicrotiterPlate Incubation Incubate at 35°C for 72h MicrotiterPlate->Incubation VisualInspection Visual Inspection of Growth Incubation->VisualInspection MIC_Determination Determine MIC VisualInspection->MIC_Determination

Caption: General workflow for MIC determination.

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling cluster_quantification Quantification cluster_result Result Culture Fungal Culture with Antifungal TimePoints Withdraw Aliquots at Specific Time Points Culture->TimePoints Plating Serial Dilution and Plating TimePoints->Plating CFU_Counting Incubate and Count CFU Plating->CFU_Counting Kill_Curve Plot log10 CFU/mL vs. Time CFU_Counting->Kill_Curve

Caption: General workflow for time-kill kinetic assay.

Conclusion

This compound emerges as a promising antifungal candidate with potent and rapid fungicidal activity against clinically relevant Cryptococcus species. Its efficacy profile, particularly its cidal nature, suggests a potential advantage over the fungistatic action of fluconazole. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound. The detailed experimental protocols provided herein offer a foundation for such future investigations, ensuring consistency and comparability of data across different research settings. This information is crucial for the continued development of novel and improved therapies to combat the significant threat of cryptococcal infections.

References

AEC5 vs. Other Lipopeptoids: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents. Lipopeptoids, a class of molecules characterized by a lipid tail attached to a peptide scaffold, have shown considerable promise in this area. Among these, the synthetic peptoid AEC5 has demonstrated potent activity against clinically relevant fungi. This guide provides a comprehensive comparison of this compound with other notable antifungal lipopeptoids, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the research and development of new antifungal therapies.

Performance Comparison of Antifungal Lipopeptoids

The in vitro efficacy of antifungal lipopeptoids is primarily evaluated by their minimum inhibitory concentration (MIC) against various fungal species and their cytotoxicity against mammalian cells. The therapeutic potential is often summarized by the selectivity index (SI), the ratio of cytotoxicity to antifungal activity.

Antifungal Activity (Minimum Inhibitory Concentration)

The following table summarizes the reported MIC values for this compound and other selected lipopeptoids against common fungal pathogens. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Lipopeptoid/PeptoidCryptococcus neoformans (µg/mL)Candida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Reference(s)
This compound 7.0Not ReportedNot Reported[1]
β-5 (this compound analog) 3.1Not ReportedNot Reported
Iturin A Not Reported5 - 3225[2][3][4][5]
Fengycin Not ReportedNot Reported>1000[6]
Surfactin (C15) Not Reported>100 (synergistic at 6.25 with Ketoconazole)Not Reported[7][8][9]
FK463 Inactive≤0.0039 - 2≤0.0039 - 0.0313[10]
A-192411.29 Comparable to Candida0.06 - 0.25Inactive[11]
Cytotoxicity and Selectivity

The following table presents the cytotoxicity (TD₅₀ or IC₅₀) and selectivity of this compound and its optimized analog, β-5. Data for other lipopeptoids are often reported with varied cell lines and experimental setups, making direct comparison challenging.

CompoundCytotoxicity (TD₅₀) vs. HepG2 cells (µg/mL)Selectivity Index (TD₅₀/MIC) vs. C. neoformansReference(s)
This compound 56.28
β-5 >100>32

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used in the evaluation of antifungal lipopeptoids.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.

1. Preparation of Antifungal Stock Solution:

  • Dissolve the lipopeptoid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1-10 mg/mL).

  • Further dilute the stock solution in RPMI 1640 medium to create a series of twofold dilutions.

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.

  • After 24-48 hours, suspend several colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

  • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density of 1-5 x 10³ CFU/mL.

3. Assay Procedure:

  • Add 100 µL of each twofold dilution of the antifungal agent to the wells of a 96-well microtiter plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control, as determined visually or spectrophotometrically.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture mammalian cells (e.g., HepG2, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the lipopeptoid in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the lipopeptoid.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • The TD₅₀ (or IC₅₀) value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for many antifungal lipopeptoids, including this compound, is the disruption of the fungal cell membrane.[12][13] This interaction is often initiated by electrostatic attraction between the cationic lipopeptoid and the negatively charged components of the fungal membrane.

General Mechanism of Fungal Membrane Disruption by Lipopeptoids

The following diagram illustrates the proposed general mechanism of action for membrane-active antifungal lipopeptoids.

G General Mechanism of Antifungal Lipopeptoid Action cluster_0 Extracellular Space cluster_1 Fungal Cell cluster_2 Cell Membrane cluster_3 Intracellular Events Lipopeptoid Cationic Lipopeptoid Membrane Anionic Fungal Cell Membrane Lipopeptoid->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Hydrophobic Interaction & Insertion Leakage Ion & Solute Leakage Pore->Leakage Depolarization Membrane Depolarization Pore->Depolarization Death Cell Death Leakage->Death Depolarization->Death

Caption: Proposed mechanism of fungal membrane disruption by cationic lipopeptoids.

Experimental Workflow for Antifungal Lipopeptoid Evaluation

The following diagram outlines a typical experimental workflow for the discovery and characterization of novel antifungal lipopeptoids.

G Experimental Workflow for Antifungal Lipopeptoid Evaluation Start Lipopeptoid Synthesis or Isolation Screening Primary Antifungal Screening (MIC) Start->Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxicity Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Promising Candidates InVivo In Vivo Efficacy (Animal Models) Mechanism->InVivo End Lead Compound Optimization InVivo->End

References

Doxorubicin's Cytotoxic Profile: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the cytotoxic effects of Doxorubicin, a widely used chemotherapeutic agent, across various human cancer cell lines. The data compiled herein offers researchers, scientists, and drug development professionals a comprehensive overview of Doxorubicin's differential efficacy, supported by experimental data and detailed methodologies.

Executive Summary

Doxorubicin exhibits a broad spectrum of anticancer activity, but its potency varies significantly among different cancer cell types. This guide summarizes the half-maximal inhibitory concentration (IC50) values of Doxorubicin in a panel of human cancer cell lines, providing a quantitative basis for comparison. The data reveals a range of sensitivities, with some cell lines demonstrating high susceptibility while others show notable resistance. Understanding these differences is crucial for elucidating mechanisms of drug resistance and developing more targeted cancer therapies.

Comparative Cytotoxicity of Doxorubicin

The cytotoxic activity of Doxorubicin was assessed in ten human cancer cell lines and one non-cancer cell line using the MTT assay after 24 hours of treatment. The IC50 values, representing the concentration of Doxorubicin required to inhibit 50% of cell growth, are presented in Table 1.

Cell LineCancer TypeIC50 (µM)[1]Sensitivity Classification[1]
BFTC-905Bladder Cancer2.26 ± 0.29Sensitive
MCF-7Breast Cancer2.50 ± 1.76Sensitive
M21Skin Melanoma2.77 ± 0.20Sensitive
HeLaCervical Carcinoma2.92 ± 0.57Moderately Sensitive
UMUC-3Bladder Cancer5.15 ± 1.17Moderately Sensitive
HepG2Hepatocellular Carcinoma12.18 ± 1.89Moderately Sensitive
TCCSUPBladder Cancer12.55 ± 1.47Moderately Sensitive
Huh7Hepatocellular Carcinoma> 20Resistant
VMCUB-1Bladder Cancer> 20Resistant
A549Lung Cancer> 20Resistant
HK-2Non-cancer Kidney> 20Resistant

Table 1: Comparative IC50 values of Doxorubicin in various human cell lines.

The data clearly indicates that cell lines such as BFTC-905, MCF-7, and M21 are highly sensitive to Doxorubicin.[1][2] In contrast, Huh7, VMCUB-1, and A549 cells display significant resistance to the drug.[1][2] The non-cancerous HK-2 cell line also demonstrated resistance.[1][2] These variations in sensitivity are likely attributable to differences in drug resistance mechanisms among the cell lines.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The determination of Doxorubicin's cytotoxicity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells were then treated with various concentrations of Doxorubicin for 24 hours.[1][2]

  • MTT Addition: After the incubation period, the treatment medium was removed, and MTT reagent was added to each well. The plates were incubated for an additional 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.

It is important to note that the red color of Doxorubicin can interfere with the absorbance readings of the formazan product in MTT assays.[3][4] To mitigate this, washing the cells with PBS after removing the Doxorubicin-containing medium and before adding the MTT reagent is recommended.[3]

Signaling Pathways and Mechanisms of Action

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and the generation of reactive oxygen species (ROS).[5][] These events trigger a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Doxorubicin_Mechanism_of_Action cluster_cell Cancer Cell Dox Doxorubicin CellMembrane Cell Membrane DNA DNA Intercalation Dox->DNA Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNADamage DNA Damage DNA->DNADamage Top2->DNADamage ROS->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest

Key Signaling Pathways Involved:
  • p53 Pathway: DNA damage induced by Doxorubicin activates the p53 tumor suppressor protein, which in turn can trigger cell cycle arrest or apoptosis.[7]

  • Fas-Mediated Apoptosis: Doxorubicin has been shown to upregulate the expression of the Fas receptor on the cell surface, sensitizing the cells to Fas ligand-induced apoptosis.[8][9]

  • Mitochondrial Pathway of Apoptosis: The generation of ROS can lead to mitochondrial damage, the release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis.[9][10]

Experimental_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, MCF-7, HepG2) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding DrugDilution 2. Doxorubicin Serial Dilutions DrugTreatment 4. Treat Cells with Doxorubicin (24h) DrugDilution->DrugTreatment CellSeeding->DrugTreatment MTTIncubation 5. Add MTT Reagent (3-4h) DrugTreatment->MTTIncubation Solubilization 6. Solubilize Formazan Crystals MTTIncubation->Solubilization Absorbance 7. Measure Absorbance (570nm) Solubilization->Absorbance IC50 8. Calculate IC50 Values Absorbance->IC50

The differential sensitivity of cancer cell lines to Doxorubicin underscores the complexity of cancer chemotherapy. The data and protocols presented in this guide provide a valuable resource for researchers working to overcome drug resistance and improve the efficacy of anticancer treatments.

References

Independent Verification of AEC5's In Vivo Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of AEC5, a novel antifungal peptoid, with other alternatives. The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Executive Summary

This compound is a trimeric lipopeptoid demonstrating potent and rapid fungicidal activity against Cryptococcus neoformans and Cryptococcus gattii.[1][2] Preclinical data indicate a long in vivo half-life and a favorable safety profile.[2][3] While direct comparative in vivo efficacy studies with standard-of-care antifungals are not yet published, in vitro data and synergistic studies suggest this compound could be a promising candidate, particularly in combination therapies. Its proposed mechanism of action involves the disruption of the fungal cell membrane.[3][4] Further structure-activity relationship (SAR) studies have led to the development of analogs with improved potency and reduced toxicity.[5]

Comparative In Vitro Efficacy

This compound has demonstrated significant in vitro activity against pathogenic Cryptococcus species. The following table summarizes its minimum inhibitory concentration (MIC) and provides context with other antifungal agents.

CompoundOrganismMIC (μg/mL)Reference
This compound Cryptococcus neoformans H99S6.3[1]
This compound Cryptococcus gattii R2653.13[3]
This compound Cryptococcus gattii R2723.13[3]
FluconazoleCryptococcus neoformansFungistatic at MIC[3]
Amphotericin BCryptococcus neoformans-

In Vivo Pharmacokinetics and Toxicity

In vivo studies in murine models have provided initial data on the pharmacokinetic profile and toxicity of this compound.

ParameterValueSpeciesReference
Half-life >20 hoursMouse[2][3]
Toxicity No observable toxicity after 28 days of daily injectionsMouse[2][3]

Comparative Killing Kinetics

This compound exhibits rapid fungicidal activity compared to some existing antifungal drugs.

CompoundTime to Eradicate Viable FungiOrganismReference
This compound 3 hoursCryptococcus neoformans[2][3]
Fluconazole48-72 hours (at >8x MIC)Cryptococcus neoformans[3]

Synergistic Activity

Combination studies are crucial for understanding a new compound's potential role in therapy. This compound has been evaluated in combination with standard antifungals.

CombinationInteractionOrganismImplicationReference
This compound + Flucytosine SynergisticCryptococcus neoformansThis compound may permeabilize the fungal membrane, enhancing flucytosine uptake. Potential to be an alternative to amphotericin B in combination therapy.[3]
This compound + Fluconazole IndifferentCryptococcus neoformansSuggests different mechanisms of action.[3]
This compound + Amphotericin B IndifferentCryptococcus neoformansSuggests different mechanisms of action.[3]

Experimental Protocols

In Vivo Murine Model of Cryptococcosis

A commonly used model to assess the in vivo efficacy of antifungal agents against Cryptococcus neoformans involves the following steps:

  • Inoculum Preparation: C. neoformans is cultured on a suitable medium, and a yeast suspension is prepared and adjusted to the desired concentration.

  • Infection: Immunocompetent or immunocompromised mice are infected, typically via intranasal inhalation or intravenous injection, to establish a pulmonary or disseminated infection, respectively.

  • Treatment: Treatment with the investigational compound (e.g., this compound) and control drugs (e.g., fluconazole, amphotericin B) is initiated at a specified time post-infection. The drugs are administered via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Mice are monitored for clinical signs of illness and survival.

  • Outcome Assessment: At the end of the study, organs such as the lungs, brain, and spleen are harvested to determine the fungal burden (colony-forming units per gram of tissue).

Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the fungal isolate.

  • The plates are incubated at a controlled temperature for a specified period.

  • The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is hypothesized to be the disruption of the fungal cell membrane.[3][4] This is a common mechanism for antimicrobial peptides and peptoids, which are typically cationic and amphipathic, allowing them to preferentially interact with and disrupt the negatively charged microbial membranes.[4]

Synergistic studies showing that this compound works well with flucytosine, a drug that inhibits DNA and RNA synthesis, further support the membrane disruption hypothesis, as this compound may facilitate the entry of flucytosine into the fungal cell.[3] Its indifference to amphotericin B, which also targets the cell membrane by binding to ergosterol, suggests that this compound's interaction with the membrane may be different.[3]

AEC5_Mechanism_of_Action This compound This compound (Cationic Peptoid) CellMembrane Cell Membrane (Negatively Charged) This compound->CellMembrane Electrostatic Interaction FungalCell Fungal Cell MembraneDisruption Membrane Disruption (Pore Formation, Permeabilization) CellMembrane->MembraneDisruption Insertion & Destabilization CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Hypothesized mechanism of this compound action on the fungal cell membrane.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel antifungal compound like this compound.

In_Vivo_Efficacy_Workflow cluster_preparation Preparation cluster_infection_treatment Infection & Treatment cluster_monitoring_analysis Monitoring & Analysis Inoculum Prepare C. neoformans Inoculum Infect Infect Mice (e.g., Intranasal) Inoculum->Infect Animals Acclimate Mice Animals->Infect TreatmentGroups Randomize into Treatment Groups (Vehicle, this compound, Controls) Infect->TreatmentGroups Administer Administer Treatment TreatmentGroups->Administer Monitor Monitor Survival & Clinical Signs Administer->Monitor Harvest Harvest Organs (Lungs, Brain, Spleen) Monitor->Harvest FungalBurden Determine Fungal Burden (CFU/gram tissue) Harvest->FungalBurden Analyze Statistical Analysis FungalBurden->Analyze

Workflow for in vivo antifungal efficacy testing.

References

AEC5 vs. Amphotericin B: A Head-to-Head Comparison in Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungal agents with improved efficacy and reduced toxicity is a paramount objective. This guide provides a detailed, data-driven comparison of AEC5, a novel lipopeptoid antifungal, and Amphotericin B, a long-standing cornerstone of antifungal therapy.

This publication objectively evaluates the performance of this compound against the well-established polyene antibiotic, amphotericin B. By presenting available experimental data, this guide aims to equip researchers with the necessary information to assess the potential of this compound as a viable alternative in the fight against life-threatening fungal infections.

At a Glance: Key Differences

FeatureThis compoundAmphotericin B
Class LipopeptoidPolyene Macrolide
Primary Target Fungal Cell Membrane (presumed)Ergosterol in Fungal Cell Membrane
Spectrum of Activity Potent against Cryptococcus spp.Broad-spectrum antifungal
Efficacy against C. neoformans MIC: 6.3 µg/mLMIC Range: 0.125 - 2.0 µg/mL
In Vivo Half-Life >20 hours (in mouse models)Biphasic: Initial phase ~24 hours, Terminal phase up to 15 days
Toxicity Profile No observable in vivo toxicity in subchronic mouse studies; No observable cytotoxicity against human lung, liver, or red blood cells at its MIC value.Significant dose-dependent toxicity, including nephrotoxicity, infusion-related reactions, and electrolyte imbalances.

Antifungal Efficacy: A Quantitative Comparison

The in vitro activity of an antifungal agent is a critical determinant of its potential therapeutic efficacy. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard metric for this assessment.

Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound6.3Not ReportedNot Reported
Amphotericin B0.125 - 2.00.5 - 1.01.0 - 2.0

Data for this compound is based on available product information. Data for Amphotericin B is compiled from multiple surveillance studies.

While Amphotericin B generally exhibits lower MIC values against C. neoformans, indicating higher potency in vitro, the promising activity of this compound combined with its favorable safety profile warrants further investigation.

Toxicity and Safety Profile

A major limitation of many effective antifungal drugs is their host toxicity. A direct comparison of the cytotoxic effects of this compound and amphotericin B is crucial for evaluating their therapeutic indices.

Table 2: Comparative Cytotoxicity Data

ParameterThis compoundAmphotericin B
In Vitro Cytotoxicity No observable cytotoxicity against human lung, liver, or red blood cells at 6.3 µg/mL.Cytotoxic to various mammalian cell lines. IC50 values vary depending on the cell line and exposure time.
In Vivo Toxicity (Mouse Models) No observable toxicity following 28 days of daily injections.Acute intravenous LD50 is approximately 2-4 mg/kg.
Primary Toxicities Not reported.Nephrotoxicity, infusion-related reactions (fever, chills), electrolyte imbalances (hypokalemia, hypomagnesemia), anemia.

The available data strongly suggests a significantly improved safety profile for this compound compared to amphotericin B. The lack of observable toxicity in preclinical models is a promising indicator for its potential clinical utility.

Mechanism of Action

Understanding the mechanism by which a drug exerts its effect is fundamental to drug development. While the precise signaling pathways of this compound are still under investigation, a comparison can be drawn based on the established mechanism of amphotericin B.

Amphotericin B acts by binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.

AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation AmphotericinB->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Component of FungalCellMembrane->PoreFormation in IonLeakage Ion Leakage (K+, Na+) PoreFormation->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agent in 96-well plate B->C D Incubate at 35°C for 24-48 hours E Visually or spectrophotometrically determine fungal growth D->E F Identify lowest concentration with no visible growth (MIC) E->F cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement A Seed mammalian cells in a 96-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, or 72 hours) D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation by viable cells F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G

Statistical Validation and Comparative Analysis of AEC5, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Guide Objective: This document provides a comprehensive comparison of the preclinical efficacy of a novel investigational compound, AEC5, against a known MEK1/2 inhibitor, Trametinib. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of this compound based on key in vitro and in vivo experimental results.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative performance of this compound compared to Trametinib in foundational preclinical assays.

Table 1: In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of each compound against the primary target kinases, MEK1 and MEK2. Lower values indicate greater potency.

CompoundTarget KinaseIC50 (nM)
This compound MEK10.8
MEK21.1
TrametinibMEK11.2
MEK21.5

Table 2: Cell-Based Proliferation Assay

This table shows the half-maximal effective concentration (EC50) required to inhibit the proliferation of A375 melanoma cells, which harbor a V600E BRAF mutation leading to constitutive activation of the MAPK/ERK pathway.

CompoundCell LineAssayEC50 (nM)
This compound A375Proliferation4.5
TrametinibA375Proliferation7.2

Table 3: In Vivo Tumor Growth Inhibition

This table summarizes the efficacy of this compound and Trametinib in a murine A375 xenograft model. Tumor Growth Inhibition (TGI) was calculated at the end of the 21-day study period.

CompoundDosingTumor Growth Inhibition (%)
This compound 1 mg/kg, Oral, QD85%
Trametinib1 mg/kg, Oral, QD78%
Vehicle-0%

Signaling Pathway Context

This compound is designed to inhibit MEK1 and MEK2, key kinases in the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in various cancers.

MAPK_Pathway cluster_upstream Upstream Activation cluster_cascade MAPK/ERK Cascade cluster_downstream Cellular Response GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->MEK Trametinib Trametinib Trametinib->MEK

Fig. 1: MAPK/ERK signaling pathway with inhibitor targets.

Experimental Protocols

1. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the IC50 of this compound and Trametinib against MEK1 and MEK2.

  • Methodology: A fluorescent resonance energy transfer (FRET)-based competition binding assay was used. A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged kinase, which in turn binds to an Alexa Fluor™ 647-labeled kinase inhibitor (tracer, acceptor). Test compounds compete with the tracer for the kinase's active site. The reaction was performed in 384-well plates with serial dilutions of the test compounds. The FRET signal was measured on a microplate reader. Data were normalized to controls and IC50 curves were generated using a four-parameter logistic model.

2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Objective: To measure the effect of this compound and Trametinib on the viability of A375 cells.

  • Methodology: A375 cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a 10-point serial dilution of this compound or Trametinib. After 72 hours of incubation, CellTiter-Glo® reagent was added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. Luminescence was read on a plate reader, and EC50 values were calculated from dose-response curves.

3. In Vivo A375 Xenograft Study

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 A375 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three cohorts (n=8 per cohort): Vehicle, this compound (1 mg/kg), and Trametinib (1 mg/kg). Compounds were administered orally, once daily (QD) for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, the percentage of Tumor Growth Inhibition (TGI) was calculated relative to the vehicle control group.

Xenograft_Workflow Inoculation 1. Cell Inoculation (A375 cells in nude mice) TumorGrowth 2. Tumor Growth Phase (Wait until ~150 mm³) Inoculation->TumorGrowth Randomization 3. Randomization (n=8 per group) TumorGrowth->Randomization Dosing 4. Daily Dosing Phase (21 days, oral gavage) Randomization->Dosing Measurements 5. Bi-weekly Measurements (Tumor Volume & Body Weight) Dosing->Measurements Repeats Endpoint 6. Study Endpoint (Calculate TGI %) Dosing->Endpoint Measurements->Dosing

Fig. 2: Workflow for the in vivo A375 xenograft efficacy study.

Logical Framework for Interpretation

The following decision tree illustrates a logical framework for advancing a compound based on the types of experimental results presented in this guide.

Decision_Tree q1 Potent On-Target Activity? (Low nM IC50) q2 Potent Cellular Activity? (Low nM EC50) q1->q2 Yes stop Terminate Project or Redesign Compound q1->stop No q3 Significant In Vivo Efficacy? (High TGI %) q2->q3 Yes opt Optimize for Cell Permeability / Stability q2->opt No adv Advance to IND-enabling Toxicology Studies q3->adv Yes pk Optimize for PK/PD Properties q3->pk No

Fig. 3: Decision tree for preclinical compound advancement.

Replicating Published Findings on the Antifungal Properties of AEC5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the antimicrobial peptoid AEC5 has emerged as a promising candidate in the fight against fungal infections, particularly those caused by Cryptococcus neoformans.[1][2] This guide provides a comprehensive comparison of this compound with other antifungal agents, supported by experimental data from published studies, detailed methodologies for key experiments, and visualizations of its mechanism and experimental workflows.

Comparative Antifungal Activity

This compound has demonstrated significant efficacy against Cryptococcus neoformans, the causative agent of cryptococcal meningitis.[1][2] Its performance, particularly in terms of Minimum Inhibitory Concentration (MIC), has been evaluated alongside conventional antifungal drugs. Furthermore, structure-activity relationship (SAR) studies have led to the development of an optimized analogue, β-5, with improved potency and reduced toxicity.[3][4]

CompoundOrganismMIC (µg/mL)TD₅₀ (µg/mL)Selectivity Ratio (TD₅₀/MIC)
This compound C. neoformans6.2556.2 (HepG2)9.0
β-5 C. neoformans3.13>400 (HepG2)>128
This compound C. gattii R2653.13N/AN/A
This compound C. gattii R2723.13N/AN/A
Fluconazole C. neoformansVaries (often fungistatic)N/AN/A
Amphotericin B C. neoformansVariesHigh toxicityN/A

Data compiled from multiple studies.[1][3] MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. TD₅₀ (Toxic Dose 50%) is the dose at which 50% of host cells are killed. The Selectivity Ratio indicates the compound's specificity for the fungal pathogen over host cells.

Experimental Protocols

To facilitate the replication of these findings, detailed methodologies for key antifungal assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound and its analogues is typically determined using a broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Inoculum Preparation: C. neoformans is cultured on Sabouraud dextrose agar (B569324) for 48 hours at 30°C. A cell suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL. This suspension is then diluted 1:100 in RPMI-1640 media.

  • Compound Preparation: this compound is serially diluted in RPMI-1640 media in a 96-well plate.

  • Incubation: An equal volume of the fungal inoculum is added to each well containing the diluted compound. The plate is incubated at 35°C for 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a 50% reduction in turbidity compared to the growth control (no compound). Turbidity is measured at 600 nm using a microplate reader.

Killing Kinetics Assay

This assay determines the rate at which an antifungal agent kills a fungal population.

Protocol:

  • Exposure: A mid-logarithmic phase culture of C. neoformans is treated with this compound at its MIC.

  • Time Points: Aliquots of the culture are removed at various time points (e.g., 0, 1, 3, 6, 24 hours).

  • Quantification: The aliquots are serially diluted and plated on Sabouraud dextrose agar.

  • Analysis: After incubation, the number of colony-forming units (CFU) is counted to determine the number of viable fungi at each time point. Studies have shown that this compound can kill all viable C. neoformans within 3 hours.[1][2]

Synergy Assay

This assay evaluates the interaction between this compound and other antifungal drugs.

Protocol:

  • Checkerboard Dilution: A 96-well plate is prepared with serial dilutions of this compound along the rows and another antifungal agent (e.g., fluconazole, amphotericin B, or flucytosine) along the columns.

  • Inoculation and Incubation: Each well is inoculated with C. neoformans and incubated as described for the MIC assay.

  • Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine if the drug combination is synergistic, indifferent, or antagonistic. This compound has been shown to have a synergistic relationship with flucytosine.[1]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

G Proposed Mechanism of Action for this compound This compound This compound Peptoid FungalCell Fungal Cell Membrane (Ergosterol-rich) This compound->FungalCell Targets Disruption Membrane Disruption/ Pore Formation FungalCell->Disruption Leads to Leakage Leakage of Cytoplasmic Components Disruption->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

Caption: Proposed mechanism of this compound antifungal activity.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Combine Combine Inoculum and Compound in 96-well Plate Inoculum->Combine Compound Serially Dilute This compound Compound->Combine Incubate Incubate at 35°C for 72 hours Combine->Incubate Measure Measure Turbidity (OD600) Incubate->Measure Determine Determine MIC Measure->Determine

Caption: Workflow for Minimum Inhibitory Concentration assay.

Signaling Pathways

The precise signaling pathways involved in this compound's antifungal action are still under investigation. However, the current hypothesis is that it acts primarily through direct cell membrane disruption, a mechanism common to many antimicrobial peptides and peptoids.[1][3] This model suggests that this compound selectively targets components of the fungal cell membrane, such as ergosterol, leading to pore formation, leakage of essential cytoplasmic contents, and ultimately, cell death.[3] This direct physical mechanism may not involve complex intracellular signaling cascades, which could also explain the rapid killing kinetics observed for this compound.[1][2] Further research may yet uncover more intricate interactions with fungal cell signaling.

References

Safety Operating Guide

Clarification Required for Safe Disposal of AEC5

Author: BenchChem Technical Support Team. Date: December 2025

To ensure the safe and proper disposal of the chemical substance referenced as "AEC5," it is imperative to first accurately identify the product's specific composition. Initial research indicates that "this compound" is a product identifier that may correspond to different chemical formulations from various manufacturers. Providing a generic disposal procedure without precise identification would be unsafe and could lead to hazardous situations and non-compliance with regulatory requirements.

To provide you with accurate and detailed disposal instructions, please provide the following information from the product's Safety Data Sheet (SDS):

  • Full Product Name: The complete name of the product as it appears on the label and SDS.

  • Manufacturer: The name of the company that produced the chemical.

  • Chemical Abstract Service (CAS) Numbers: The CAS numbers of the primary hazardous ingredients listed in the composition section of the SDS.

Once this information is provided, a comprehensive and accurate guide for the proper disposal of your specific this compound product will be developed, including detailed procedural steps, data presentation, and a workflow diagram as requested.

Disposal of chemical waste is strictly regulated to protect personnel and the environment.[1][2] It is crucial to follow the specific guidelines provided by the manufacturer and your institution's Environmental Health and Safety (EHS) office.[1][3] In the absence of specific instructions, general best practices for chemical waste management should be followed. These include proper labeling of waste containers with the full chemical name, segregation of incompatible wastes, and storage in designated satellite accumulation areas.[1][2][4] Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your EHS office for specific, non-hazardous materials.[1][2]

References

Essential Safety and Logistical Framework for Handling "Compound AEC5"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are based on established best practices for the handling of potent and hazardous pharmaceutical compounds. Since "AEC5" is not a publicly documented chemical entity, these recommendations are general in nature. Before handling any new chemical, a thorough risk assessment must be conducted, and the Safety Data Sheet (SDS) must be reviewed to determine the specific hazards and required safety precautions.[1][2][3][4]

Initial Risk Assessment and Hazard Evaluation

Before "Compound this compound" is introduced into the laboratory, a comprehensive risk assessment is mandatory.[1][2][3][4] This process is crucial for identifying potential hazards and ensuring that appropriate control measures are in place.[1][2]

Key Steps in Risk Assessment:

  • Review Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its physical, chemical, and toxicological properties.[1][4] Key sections to review include hazard identification, first-aid measures, handling and storage, exposure controls/personal protection, and disposal considerations.[4]

  • Determine Occupational Exposure Limit (OEL): The OEL is the airborne concentration of a substance to which a worker can be exposed over a lifetime without adverse effects.[5][6][7] This value is critical for determining the necessary level of containment and personal protective equipment.

  • Evaluate the Process: Assess every step of the planned experiment, from receiving and unpacking to final disposal, to identify potential routes of exposure, such as inhalation, skin contact, ingestion, or injection.[8]

Personal Protective Equipment (PPE) and Containment

The selection of PPE and containment strategies is directly linked to the OEL of "Compound this compound". For new chemical entities with unknown toxicological data, it is prudent to assume they are potent compounds and implement stringent controls.[9]

Table 1: Containment and PPE Levels Based on Occupational Exposure Limit (OEL)

OEL Range (µg/m³)Compound ClassificationMinimum Engineering ControlsStandard Personal Protective Equipment (PPE)
> 10Low PotencyGeneral room ventilation, open benchtop work may be acceptable.Lab coat, safety glasses, standard nitrile gloves.
1 - 10Moderately PotentVentilated laminar flow enclosure, chemical fume hood.[9]Lab coat, safety glasses, double nitrile gloves, sleeve protectors.
< 1Highly PotentVented balance safety enclosure, glove box, or isolator.[9][10]Disposable gown, safety goggles, double nitrile gloves, respiratory protection (e.g., N95 or PAPR).[11]
  • Gloves: Double-gloving with nitrile gloves is recommended when handling potent compounds to provide a barrier against chemical permeation and to allow for safe removal of the outer glove if contamination occurs.[11]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes and airborne particles.[11]

  • Respiratory Protection: For potent compounds, especially powders that can be easily aerosolized, respiratory protection is critical.[9] A powered air-purifying respirator (PAPR) offers a higher protection factor than standard N95 masks.[12]

  • Protective Clothing: Disposable gowns or coveralls should be used to prevent contamination of personal clothing.[11] These should be removed before leaving the designated handling area.

Operational and Disposal Plans

A clear, step-by-step plan for all procedures involving "Compound this compound" is essential to minimize the risk of exposure and contamination.

Experimental Workflow for Handling "Compound this compound"

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS for this compound prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Containment Area prep_ppe->prep_area handle_weigh Weigh this compound in Vented Enclosure prep_area->handle_weigh handle_solubilize Solubilize this compound handle_weigh->handle_solubilize handle_exp Perform Experiment handle_solubilize->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of Compound this compound.

Decontamination and Disposal Protocol:

  • Decontamination: All surfaces and equipment that have come into contact with "Compound this compound" must be decontaminated. The choice of decontaminating agent will depend on the chemical properties of this compound. This may involve a multi-step process of deactivation (rendering the compound inert), decontamination (removing the compound), and cleaning.

  • Waste Identification: All waste streams contaminated with this compound must be identified. This includes unused compound, contaminated PPE, lab supplies (e.g., vials, pipette tips), and solutions.[13]

  • Waste Segregation and Disposal: Hazardous waste must be segregated into appropriate, clearly labeled containers.[13]

    • Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in a designated hazardous waste container.[13][14]

    • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of hazardous waste down the drain.[13]

    • Sharps Waste: Needles and other sharps must be disposed of in a designated sharps container.[13] All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[13][14]

Emergency Procedures

In the event of a spill or personnel exposure, immediate action is required.

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is large or involves a highly volatile substance, evacuate the area and contact the institution's emergency response team.

  • For small spills, trained personnel wearing appropriate PPE should use a chemical spill kit to contain and clean up the material.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.

  • Inhalation: Move to fresh air immediately.

  • Seek medical attention for any exposure event.

By implementing this comprehensive safety and logistical framework, researchers, scientists, and drug development professionals can mitigate the risks associated with handling potent new chemical entities like "Compound this compound", ensuring a safe and compliant laboratory environment.

G cluster_assessment Risk Assessment cluster_ppe PPE & Containment Level sds Review SDS oel Determine OEL (µg/m³) sds->oel low Low Potency (>10) Standard PPE, Open Bench oel->low > 10 moderate Moderate Potency (1-10) Enhanced PPE, Fume Hood oel->moderate 1 - 10 high High Potency (<1) Full PPE, Isolator oel->high < 1

Caption: Decision logic for selecting PPE based on OEL.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.